1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPMZALLPKDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261663 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-58-9 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone IUPAC name and CAS number
An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged fluorinated motifs, the trifluoromethylpyridine core stands out for its profound impact on metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of This compound , a versatile building block whose strategic importance is growing in the landscape of drug discovery and development. We will delve into its fundamental chemical identity, provide a detailed, field-proven synthetic protocol, and explore its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Compound Identification and Physicochemical Properties
The foundational step in harnessing the potential of any chemical entity is a precise understanding of its identity and fundamental properties.
-
IUPAC Name: this compound
-
CAS Number: 944904-58-9[1]
-
Synonyms: 2-Acetyl-6-(trifluoromethyl)pyridine
The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, onto the pyridine ring significantly influences the molecule's electronic and lipophilic characteristics. These properties are critical in modulating interactions with biological targets and improving pharmacokinetic profiles. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | ChemicalBook[2] |
| Molecular Weight | 189.13 g/mol | ChemicalBook[2] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
Synthesis of this compound: A Validated Protocol
The efficient and reliable synthesis of this key building block is paramount for its utility in research and development. While various methods for the synthesis of trifluoromethylpyridines exist, including chlorine/fluorine exchange and cyclocondensation reactions[3][4], the Weinreb ketone synthesis stands out as a highly effective and controlled method for the preparation of ketones from carboxylic acid derivatives. This approach minimizes the over-addition of organometallic reagents, a common side reaction that leads to the formation of tertiary alcohols[2][5][6].
The following protocol details a robust two-step synthesis starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine.
Synthetic Workflow
The overall synthetic strategy involves the conversion of the starting aryl bromide into a Weinreb amide, followed by the introduction of the acetyl group using a Grignard reagent.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methoxy-N-methyl-6-(trifluoromethyl)picolinamide (Weinreb Amide)
-
Rationale: This step converts the aryl bromide into a stable Weinreb amide. The reaction proceeds via a lithium-halogen exchange to form an organolithium species, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the desired amide. The Weinreb amide is an excellent electrophile for the subsequent ketone formation step, as the resulting tetrahedral intermediate is stabilized by chelation, preventing over-addition[5].
-
Procedure:
-
To a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous THF. To this slurry, slowly add a solution of n-butyllithium (1.2 eq, 2.5 M in hexanes) at -78 °C and stir for 30 minutes to generate the lithium salt of the hydroxylamine.
-
Transfer the freshly prepared organolithium solution from step 2 via cannula to the slurry of the lithium salt of N,O-dimethylhydroxylamine at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide.
-
Step 2: Synthesis of this compound
-
Rationale: The Weinreb amide is a highly specific precursor for ketone synthesis. The reaction with a Grignard reagent, such as methylmagnesium bromide, proceeds via nucleophilic acyl substitution to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until aqueous workup, thus preventing a second addition of the Grignard reagent[6][7].
-
Procedure:
-
Dissolve the N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern pharmaceuticals and agrochemicals[3]. The presence of the -CF₃ group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation, increase its lipophilicity to improve membrane permeability, and modulate its pKa to optimize target binding and pharmacokinetic properties[8].
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group acts as a bioisostere for various other functional groups, offering a unique combination of steric bulk and electronic properties. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement.
Role as a Key Synthetic Intermediate
This compound is a versatile intermediate. The ketone functionality can be readily transformed into a variety of other functional groups, including:
-
Alcohols: via reduction.
-
Amines: via reductive amination.
-
Alkenes: via Wittig-type reactions.
-
Heterocycles: through condensation reactions.
This chemical versatility allows for the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies. For instance, derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for the treatment of cancer and as antagonists for various receptors involved in neurological disorders[9][10]. The 3-yl isomer of the title compound is a known intermediate in the synthesis of Pexidartinib, a CSF-1R kinase inhibitor[11].
Sources
- 1. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Weinreb (ketone synthesis) [quimicaorganica.org]
- 8. rsc.org [rsc.org]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Physicochemical properties of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
An In-Depth Technical Guide to 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 944904-58-9), a fluorinated heterocyclic compound of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold confers unique physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemicals. This guide details the compound's structural features, plausible synthetic routes, detailed physicochemical and spectral properties, reactivity profile, and potential applications. It is intended to serve as a foundational resource for scientists utilizing this building block in the design and synthesis of novel molecules.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative featuring both an acetyl group and a trifluoromethyl group. The trifluoromethylpyridine motif is a cornerstone in modern drug discovery.[1] The inclusion of the trifluoromethyl (-CF3) group into organic molecules often imparts significant advantages, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1][2] These attributes are critical for optimizing the pharmacokinetic profiles and therapeutic efficacy of new chemical entities.[2]
Compounds containing the trifluoromethylpyridine scaffold have demonstrated potential in developing treatments for a wide range of diseases and are key components in various agrochemicals.[3] This guide provides an in-depth analysis of the 2-acetyl derivative, a versatile intermediate for further chemical elaboration.
Synthesis and Purification
While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical synthesis can be designed based on established organometallic methodologies for analogous pyridine systems. The synthesis of the isomeric 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, for instance, proceeds via lithiation of a brominated precursor followed by acylation.[4] A similar approach is proposed here, demonstrating a field-proven strategy for its preparation.
Proposed Synthetic Workflow
The most plausible synthetic route involves the ortho-lithiation of a suitable precursor, 2-bromo-6-(trifluoromethyl)pyridine, followed by quenching with an appropriate acetylating agent. This strategy offers a direct and efficient pathway to the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Exemplary)
This protocol is adapted from the synthesis of a constitutional isomer and represents a standard, reliable method for this class of transformation.[4]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous diethyl ether or THF (approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: In a separate flask, dissolve N,N-dimethylacetamide (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical and Spectral Properties
The accurate characterization of this compound is essential for its use in research and development. The following properties have been compiled from supplier data and predictive modeling based on its structure.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 944904-58-9 | [5][6] |
| Molecular Formula | C₈H₆F₃NO | [7] |
| Molecular Weight | 189.13 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures[4][8] |
| Purity | Typically >96% | [8] |
Spectral Characterization
Spectral analysis provides definitive structural confirmation and is a critical quality control metric. While full spectral data is often proprietary, commercial availability of NMR, IR, and MS spectra has been noted.[9]
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. A sharp singlet, integrating to three protons, would appear in the upfield region (approx. 2.7 ppm) for the acetyl methyl group. The specific chemical shifts and coupling patterns are dictated by the substitution pattern.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (~190-200 ppm), the carbons of the pyridine ring, the methyl carbon (~25-30 ppm), and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include:
-
~1700 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretch.
-
~1100-1350 cm⁻¹: Strong, complex bands associated with the C-F stretching of the trifluoromethyl group.
-
~1400-1600 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations of the pyridine ring.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 189.
Chemical Reactivity and Applications
The dual functionalization of the pyridine ring with electron-withdrawing acetyl and trifluoromethyl groups defines the compound's reactivity and makes it a valuable synthetic intermediate.
Reactivity Profile
The electronic nature of the substituents governs the molecule's reactivity. The strongly deactivating -CF₃ and -C(O)CH₃ groups make the pyridine ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency can make the ring susceptible to nucleophilic aromatic substitution under certain conditions. The acetyl group offers a reactive handle for a wide range of classical ketone chemistries, including condensations, reductions, and alpha-functionalization.
Caption: Logical diagram of key reactive sites on the molecule.
Potential Applications
Given the prevalence of the trifluoromethylpyridine core in successful pharmaceuticals and agrochemicals, this compound is a highly valuable building block.[3] Its utility lies in its capacity to be converted into more complex molecular architectures. Potential applications include:
-
Pharmaceutical Development: As an intermediate for synthesizing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents. The related 3-yl isomer is used in the synthesis of the GPR119 agonist Pexidartinib.[4][11]
-
Agrochemical Research: As a precursor for novel herbicides, fungicides, and insecticides, where the trifluoromethylpyridine motif is known to impart potent activity.[3]
-
Materials Science: For the creation of novel ligands for coordination chemistry or as a component in functional organic materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related trifluoromethyl- and acetyl-substituted pyridines provide a strong basis for hazard assessment and safe handling procedures.
GHS Hazard Classification (Anticipated)
| Hazard Class | Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Eye Damage/Irritation | H319: Causes serious eye irritation | |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Recommended Laboratory Procedures
All work with this compound should be conducted by trained personnel in a controlled laboratory environment.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
Storage and Disposal
-
Storage: Store in a cool, dry place.[12] Keep the container tightly closed and locked up.[12]
-
Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]
Conclusion
This compound is a strategically important chemical building block with significant potential in drug discovery and agrochemical synthesis. Its physicochemical properties, defined by the electron-withdrawing nature of its substituents, make it a versatile intermediate for a wide array of chemical transformations. Proper understanding of its synthesis, characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.
References
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
National Institutes of Health. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]
-
Shanghai Yongkai Chemical Co., Ltd. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. c4ob02436b1.pdf. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]
-
National Institutes of Health. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 5. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]
- 6. 944904-58-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone(944904-58-9) 1H NMR spectrum [chemicalbook.com]
- 10. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]
- 12. acrospharma.co.kr [acrospharma.co.kr]
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 944904-58-9), a key heterocyclic building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers with the foundational knowledge required for unambiguous structural confirmation and quality control. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridine derivative featuring two potent electron-withdrawing groups: an acetyl group at the C2 position and a trifluoromethyl group at the C6 position. This electronic profile makes it a valuable synthon for creating more complex molecules with specific electronic and steric properties. The precise characterization of this molecule is paramount, as its purity and confirmed structure are the bedrock of any subsequent synthesis. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a detailed and reliable analytical profile of the compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak for referencing.[1]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance model.[2] A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.
-
¹H NMR Parameters: Acquire data with a spectral width of 12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Parameters: Acquire data using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.
¹H NMR Spectral Data & Interpretation
The aromatic region of the ¹H NMR spectrum is characteristic of a 2,6-disubstituted pyridine ring, which presents an ABC spin system. The powerful electron-withdrawing nature of both the acetyl and trifluoromethyl groups significantly deshields the ring protons, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.15 | Doublet of doublets (dd) | J ≈ 7.8, 1.0 | H-4 |
| ~ 8.05 | Doublet (d) | J ≈ 7.7 | H-3 |
| ~ 7.90 | Doublet (d) | J ≈ 7.8 | H-5 |
| ~ 2.75 | Singlet (s) | N/A | -C(O)CH₃ |
-
Aromatic Protons (H-3, H-4, H-5): The proton at the H-4 position is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. The protons at H-3 and H-5 will appear as doublets. The exact chemical shifts are influenced by the anisotropic effects of the carbonyl group and the strong inductive effect of the CF₃ group.
-
Acetyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. Its downfield position (~2.75 ppm) is characteristic of a methyl ketone adjacent to an aromatic system.
¹³C NMR Spectral Data & Interpretation
Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |
| ~ 198.5 | C=O | Carbonyl carbon, significantly downfield. |
| ~ 154.0 | C2 | Carbon attached to the acetyl group. |
| ~ 148.0 (q) | C6 | Carbon attached to the CF₃ group; shows quartet splitting due to ¹JCF coupling. |
| ~ 138.5 | C4 | Aromatic CH. |
| ~ 126.0 | C5 | Aromatic CH. |
| ~ 122.0 | C3 | Aromatic CH. |
| ~ 121.5 (q) | CF₃ | Quartet splitting due to strong ¹JCF coupling (~274 Hz). |
| ~ 26.5 | -CH₃ | Acetyl methyl carbon. |
-
Carbonyl Carbon (C=O): The peak for the carbonyl carbon is typically found far downfield, a characteristic feature of ketones.[4]
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the substituents. C2 and C6, being directly attached to electron-withdrawing groups, are shifted significantly downfield. The carbon atom bonded to the trifluoromethyl group (C6) will appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.[5]
-
Trifluoromethyl Carbon (CF₃): This carbon also appears as a quartet with a large coupling constant (¹JCF), a definitive signature for a CF₃ group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, requiring minimal sample preparation and allowing for rapid analysis of solid or liquid samples.[6]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum over the range of 4000–600 cm⁻¹. Co-add 32 scans to achieve a high-quality spectrum.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by absorptions from the carbonyl, trifluoromethyl, and pyridine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 1705 | Strong, Sharp | C=O Stretch | Acetyl Ketone |
| ~ 1580, 1450 | Medium | C=C and C=N Stretch | Pyridine Ring |
| ~ 1350 - 1100 | Very Strong | C-F Stretch (multiple bands) | Trifluoromethyl |
| ~ 800 | Medium-Strong | C-H Out-of-plane bend | Aromatic |
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1705 cm⁻¹ is the most prominent feature of the spectrum. This frequency is characteristic of an aryl ketone, where conjugation with the pyridine ring slightly lowers the frequency from that of a typical aliphatic ketone.[7]
-
Trifluoromethyl (C-F) Stretches: The C-F bonds give rise to multiple, very strong absorption bands in the 1350–1100 cm⁻¹ region. These intense peaks are a definitive indicator of the presence of the CF₃ group.[8]
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear as a series of bands in the 1600–1400 cm⁻¹ region.
-
Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including C-H out-of-plane bending, which are unique to the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under Electron Ionization (EI) conditions offers valuable structural clues.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer operating in Electron Ionization (EI) mode. EI is a hard ionization technique that induces fragmentation, providing a structural fingerprint of the molecule.[9]
-
Ionization Energy: Set the electron energy to 70 eV. This standard energy ensures that the resulting fragmentation patterns are consistent and comparable to spectral libraries.[10]
-
Mass Analyzer: Scan a mass-to-charge (m/z) range from 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like ethyl acetate and inject it into the GC. If using a direct probe, a small amount of the solid sample is placed on the probe and heated under vacuum to induce vaporization into the ion source.
MS Spectral Data & Interpretation
The molecular formula of this compound is C₈H₆F₃NO, with an exact mass of 189.04 g/mol . The EI mass spectrum is expected to show a clear molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment Ion | Identity |
| 189 | [C₈H₆F₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [M - CH₃]⁺ | Acylium ion |
| 146 | [M - CH₃ - CO]⁺ or [M - COCH₃]⁺ | Pyridyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
-
Molecular Ion (M⁺˙): The peak at m/z 189 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.[11]
-
Primary Fragmentation: The most common fragmentation pathway for ketones is the alpha-cleavage.[12][13] Loss of the methyl radical (·CH₃, 15 Da) from the molecular ion is highly favorable, leading to the formation of a stable acylium ion at m/z 174. This is often the base peak in the spectrum.
-
Secondary Fragmentation: The acylium ion can further fragment by losing a neutral carbon monoxide (CO, 28 Da) molecule, resulting in an ion at m/z 146, which corresponds to the 6-(trifluoromethyl)pyridyl cation.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Integrated Analytical Workflow
Confirming the identity and purity of a compound requires a holistic approach where data from multiple techniques are synthesized. No single technique provides a complete picture, but together they offer unambiguous proof of structure.
Caption: Integrated workflow for the structural elucidation of the target compound.
This workflow demonstrates the logical progression from data acquisition to interpretation. NMR establishes the precise arrangement of atoms, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. The convergence of these data points provides a high degree of confidence in the final structural assignment.
References
-
The Royal Society of Chemistry. Supplementary Information for General. Available at: [Link]
-
Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7). Available at: [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]
-
University of Colorado Boulder. 13C NMR Spectroscopy. Available at: [Link]
-
University of Calgary. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]
-
YouTube. Introduction to IR Spectroscopy. Ketones. Available at: [Link]
-
Michigan State University. Mass Spectrometry. Available at: [Link]
-
Widjaja, I. P. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. Available at: [Link]
-
Bruker. NMR Spectroscopy User Guide. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. chemconnections.org [chemconnections.org]
- 4. scielo.br [scielo.br]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. uni-saarland.de [uni-saarland.de]
- 11. whitman.edu [whitman.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Prospective Crystal Structure of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical design, imparting unique physicochemical properties that can significantly enhance biological activity and metabolic stability.[1][2][3][4] The compound 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 944904-58-9) represents a key building block in this chemical space. While its synthesis and utility are established, a detailed public record of its single-crystal X-ray structure is not currently available. This guide provides a comprehensive, prospective analysis, outlining the requisite methodologies for its structural determination and offering an expert-driven hypothesis of its crystallographic features based on established principles and data from analogous structures. We present a complete workflow, from synthesis and crystallization to data collection and structural analysis, intended to serve as a roadmap for researchers in the field.
Introduction: The Significance of Fluorinated Pyridines
The pyridine ring is a privileged heterocycle in drug discovery, but its metabolic susceptibility can be a liability. The substitution with a trifluoromethyl (CF3) group offers a powerful solution. The CF3 group is a strong electron-withdrawing moiety and is highly lipophilic. These characteristics can profoundly influence a molecule's pKa, conformation, and binding interactions, often leading to improved efficacy and a more favorable pharmacokinetic profile.[3][4] Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation pharmaceuticals and agrochemicals.[1][2]
Synthesis and Crystallization: A Practical Workflow
A robust and reproducible method for obtaining high-purity single crystals is the prerequisite for any crystallographic study. The following protocols are designed to be self-validating, with explanations for key experimental choices.
Synthesis of this compound
While several routes to trifluoromethylpyridines exist, a common and effective method involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-existing pyridine.[1][2] A plausible modern approach would be a cross-coupling reaction. The workflow is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, argon-flushed flask, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh3)4 (0.05 eq), and anhydrous toluene.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe. The choice of a Stille coupling is based on its tolerance for a wide range of functional groups.
-
Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench with aqueous KF to remove tin byproducts, and extract with ethyl acetate.
-
Hydrolysis: Concentrate the organic phase and treat the crude intermediate with 1M HCl at room temperature to hydrolyze the enol ether.
-
Purification: Neutralize the solution, extract with ethyl acetate, and purify the crude product by flash column chromatography on silica gel to yield the pure ethanone.
Single Crystal Growth
The formation of diffraction-quality single crystals is often the most challenging step. A multi-technique screening approach is recommended.
Experimental Protocol: Crystallization
-
Material Purity: Ensure the starting material is of the highest purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, dichloromethane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Recommended Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent (e.g., acetone) and place a drop on a siliconized coverslip. Invert this over a well containing a poor solvent (e.g., hexane). The slow diffusion of the anti-solvent into the drop will gradually reduce solubility and promote crystallization.
-
Cooling: Prepare a saturated solution of the compound in a solvent like isopropanol at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator (4 °C) and finally a freezer (-20 °C).
-
Single-Crystal X-ray Diffraction and Structural Analysis
Once suitable crystals are obtained, their atomic structure can be determined.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Hypothetical Structural Analysis
In the absence of experimental data, we can predict the key structural features of this compound based on related structures and chemical principles.
Molecular Geometry
The molecule consists of a planar pyridine ring with an acetyl group and a trifluoromethyl group at the 2- and 6-positions, respectively.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
Solubility Profile of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone: A Technical Guide to Prediction, Determination, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(6-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridine scaffold dramatically alters its physicochemical properties, influencing everything from reaction kinetics to biological activity. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. We will delve into the molecular characteristics governing its solubility, present detailed protocols for both qualitative and quantitative analysis, and discuss the practical implications for laboratory workflows.
Introduction: The Significance of Solubility in Modern Chemistry
The solubility of a compound is a critical physical property that dictates its utility in a vast range of chemical applications. For researchers in drug discovery, poor solubility can be a major obstacle, leading to challenges in formulation, inaccurate results in biological assays, and difficulties in achieving desired therapeutic concentrations. For synthetic chemists, solubility determines the choice of reaction media, affects purification strategies such as crystallization, and influences the efficiency of extractions.
This compound (Molecular Formula: C8H6F3NO, Molecular Weight: 189.13 g/mol ) presents a unique solubility profile due to its combination of a polar ketone, a basic pyridine nitrogen, and a lipophilic, strongly electron-withdrawing trifluoromethyl group.[1] The interplay of these functional groups results in a nuanced behavior across solvents of varying polarities. This guide serves to demystify these interactions and provide a practical roadmap for the working scientist.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of this compound is governed by the following structural features:
-
Pyridine Ring and Ketone Group: The nitrogen atom in the pyridine ring and the carbonyl group of the ethanone moiety introduce polarity and sites for hydrogen bond acceptance. This suggests a preference for polar solvents.
-
Trifluoromethyl (CF3) Group: The CF3 group is highly lipophilic and a potent electron-withdrawing group.[3] Its presence increases the molecule's affinity for non-polar environments and significantly reduces the basicity of the pyridine nitrogen. This diminished basicity means that, unlike many simple pyridines, it will not readily form a soluble salt in dilute aqueous acids.[3]
-
Overall Molecular Polarity: The combination of the polar ketone/pyridine core and the lipophilic CF3 group results in a molecule of intermediate polarity. It is expected to be largely insoluble in water but readily soluble in a range of common organic solvents. A related compound, 2-fluoro-6-(trifluoromethyl)pyridine, is noted to be soluble in organic solvents like methylene chloride (MDC), methanol (MeOH), and acetone, while being only slightly soluble in water, supporting this prediction.[4]
Based on this analysis, we can hypothesize the following solubility trends:
-
High Solubility: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)) and polar protic solvents (e.g., Ethanol, Methanol).
-
Moderate to Low Solubility: In non-polar solvents (e.g., Hexanes, Toluene), where the polarity of the ketone and pyridine ring will hinder dissolution.
-
Insoluble: In aqueous media, except under strongly acidic conditions which may protonate the weakly basic pyridine nitrogen.
Experimental Determination of Solubility
While theoretical prediction provides a valuable starting point, empirical testing is essential for accurate solubility data. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative measurement.
Protocol for Qualitative Solubility Analysis
This systematic approach allows for the rapid classification of a compound's solubility characteristics, providing crucial information for solvent selection in synthesis and chromatography.[5][6][7]
Methodology:
-
Preparation: In separate small, dry test tubes, add approximately 20-30 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of the test solvent dropwise. Agitate the mixture vigorously after each addition.
-
Observation: A compound is considered "soluble" if a clear, homogenous solution forms with no visible solid particles.
-
Test Solvents (Suggested Order):
-
Water (H₂O)
-
5% Aqueous HCl
-
5% Aqueous NaOH
-
Common Organic Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Hexane.
-
-
Recording Data: Record observations as "Soluble," "Partially Soluble," or "Insoluble" for each solvent.
The following diagram illustrates the decision-making workflow for this qualitative analysis.
Caption: Workflow for systematic qualitative solubility testing.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant.
-
Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds with a UV chromophore.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR): Can be used with an internal standard of known concentration.[2]
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
The following diagram outlines the quantitative determination process.
Caption: Step-by-step workflow for the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Tetrahydrofuran | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Interpreting the Results: The collected data will provide a clear empirical basis for solvent selection. High solubility in solvents like Dichloromethane and Ethyl Acetate would be expected, making them excellent choices for reaction media and chromatographic separations. Conversely, low solubility in Hexane could be exploited for precipitation or crystallization-based purification. The solubility in protic solvents like Methanol will indicate the extent of hydrogen bonding interactions.
Conclusion
While no public, quantitative solubility data for this compound currently exists, this guide provides the necessary theoretical and practical framework for any researcher to generate this critical information. By understanding the interplay of the compound's functional groups, one can make rational predictions about its behavior. Furthermore, the detailed experimental protocols for both qualitative and quantitative analysis empower scientists to produce reliable, high-quality data tailored to their specific laboratory conditions and needs. This knowledge is indispensable for optimizing synthetic routes, developing robust purification methods, and advancing the use of this valuable fluorinated intermediate in drug discovery and beyond.
References
Sources
- 1. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
A Technical Guide to 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone in Modern Chemistry
This compound, also known by its synonym 2-acetyl-6-(trifluoromethyl)pyridine and identified by CAS Number 944904-58-9 , is a fluorinated heterocyclic ketone of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly desirable in the design of novel bioactive molecules.[1][2] This guide provides an in-depth technical overview of this valuable building block, including its commercial availability, quality control standards, and practical applications for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this reagent, it is crucial to consider factors such as purity, available analytical documentation, and supplier reliability. The following table provides a comparative overview of several commercial suppliers.
| Supplier | Product Number (Example) | Stated Purity (Typical) | Available Documentation |
| BLDpharm | BD141973 | ≥97% | NMR, HPLC, LC-MS |
| Moldb | M121066 | 97% | NMR, HPLC, LC-MS |
| ChemicalBook | CB92594553 | Inquire | SDS |
| CymitQuimica | 54-PC99696 | Inquire | - |
| ECHO CHEMICAL CO., LTD. | M-T945663 | Inquire | - |
Note: Availability, product numbers, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality Control and In-House Verification: A Self-Validating System
Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. Upon receipt of the compound, a series of analytical tests should be performed to validate the supplier's Certificate of Analysis (CoA).
Illustrative Certificate of Analysis
While a specific CoA for every batch should be obtained from the supplier, the following is a representative example of the information typically provided for a similar pyridine derivative, 2-Acetyl-6-bromopyridine.
| Test | Specification | Result |
| Appearance | Light yellow to light brown solid | Conforms |
| ¹H NMR Spectrum | Consistent with structure | Consistent |
| Purity (HPLC) | ≥98.0% | 99.77% |
| Water (Karl Fischer) | ≤0.5% | 0.04% |
| Residue on Ignition | ≤0.2% | 0.16% |
(Note: This is an illustrative example based on a CoA for a related compound.[1])
Experimental Protocols for Quality Verification
The following protocols are provided as a guide for in-house quality control.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of pyridine derivatives.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Expected ¹H NMR Spectral Features: The spectrum should show a singlet for the acetyl methyl protons, and a series of multiplets in the aromatic region corresponding to the protons on the pyridine ring. The integration of these signals should be consistent with the structure.
-
Expected ¹³C NMR Spectral Features: The spectrum should show distinct signals for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
Caption: Key safety, handling, and storage considerations.
Applications in Research and Development
The trifluoromethylpyridine moiety is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. [1]this compound serves as a versatile intermediate for the synthesis of more complex molecules. The acetyl group can be readily transformed into a variety of other functional groups, providing a handle for further molecular elaboration.
While specific patents citing the direct use of CAS 944904-58-9 can be proprietary, the broader class of trifluoromethylpyridines has been extensively used in the development of:
-
Agrochemicals: Including herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and metabolic stability of these agents. [1]* Pharmaceuticals: The trifluoromethylpyridine scaffold is present in numerous drug candidates and approved drugs across various therapeutic areas. For instance, related compounds are intermediates in the synthesis of COX-2 inhibitors and other targeted therapies. [3][4] The strategic value of this building block lies in its ability to introduce the trifluoromethylpyridine core, which can significantly improve the drug-like properties of a lead compound.
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in drug discovery and agrochemical development. Its commercial availability, coupled with a clear understanding of its properties and a robust system for quality verification, enables its effective use in the synthesis of novel and potentially impactful molecules. By adhering to the principles of in-house validation and safe handling outlined in this guide, scientists can confidently incorporate this key intermediate into their research and development programs.
References
-
ECHO CHEMICAL CO., LTD. This compound. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164–176. [Link]
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. (2017). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
An Application Scientist's Guide to the Safe Handling of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone in a Research Environment
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No: 944904-58-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The causality behind each recommendation is explained to ensure a comprehensive understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a fluorinated pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical synthesis. While specific toxicological data for this exact molecule is limited, its structural motifs—a pyridine ring and a trifluoromethyl group—necessitate a cautious approach. The Globally Harmonized System (GHS) classification, derived from data for structurally similar compounds, provides a foundational risk profile.
GHS Classification Summary
The primary hazards associated with compounds in this class involve irritation and acute toxicity if ingested.[1] The expected GHS classification informs all subsequent handling, storage, and emergency protocols.
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[1] | ||
| H319 | Causes serious eye irritation.[1] | ||
| H335 | May cause respiratory irritation.[1] |
Toxicological Profile: Understanding the "Why"
The observed hazards are a direct consequence of the molecule's chemical properties.
-
Oral Toxicity (H302): Pyridine and its derivatives can exhibit toxicity by various mechanisms, and ingestion is a primary route of accidental exposure.
-
Irritation (H315, H319, H335): The compound is a solid, meaning the primary risk of respiratory irritation comes from inhaling airborne dust particles.[2] Skin and eye irritation are common for many functionalized aromatic compounds. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity and biological interaction of the molecule.
Physicochemical Properties and Their Impact on Safety
Understanding the physical state of the chemical is critical for anticipating exposure routes and implementing appropriate controls.
| Property | Value | Source |
| CAS Number | 944904-58-9 | [3][4] |
| Molecular Formula | C8H6F3NO | [2][5] |
| Molecular Weight | 189.14 g/mol | [2][3] |
| Physical Form | Solid | [2] |
Being a solid, the primary exposure risks during handling are the generation and inhalation of dust and direct skin/eye contact with the powder. This underscores the necessity of performing all manipulations within a contained environment like a chemical fume hood.
Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
The principle of "As Low As Reasonably Achievable" (ALARA) must govern all interactions with this compound. This is accomplished first through engineering controls and second through robust PPE protocols.
Engineering Controls
-
Chemical Fume Hood: All work, including weighing, dispensing, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This is non-negotiable, as it is the primary barrier against the inhalation of aerosolized particles.[6][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dust that may escape primary containment.[6][8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: A full-length, buttoned lab coat must be worn.[11]
-
Hand Protection: Nitrile gloves are a common choice, but it is crucial to always check the manufacturer's glove compatibility chart for the specific chemical and solvents being used.[6][11] Never wear nitrile gloves for extended periods when handling pyridine-based compounds, and always wash hands thoroughly after removing gloves.[6][11]
-
Respiratory Protection: If engineering controls fail or for certain high-risk procedures, a NIOSH-approved respirator may be necessary.[11] All respirator use must be part of a formal respiratory protection program.
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize exposure.
Standard Operating Procedures (SOPs) for Handling
Weighing and Dispensing the Solid Compound
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on an analytical balance inside the hood.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust by moving slowly and deliberately.
-
Sealing: Promptly and securely close the main container.[12]
-
Cleanup: Clean the spatula and any minor residual powder from the balance and hood surface using a solvent-dampened wipe, which should then be disposed of as hazardous waste.
Storage
Proper storage is essential to maintain chemical integrity and prevent accidents.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13][14]
-
Incompatibilities: Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[11][15][16]
-
Labeling: Ensure the container is clearly labeled with the chemical name, and all relevant hazard warnings.[11]
Emergency Procedures: Planning for the Unexpected
Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is critical.
Exposure Response
Immediate and correct first aid can significantly reduce the severity of an injury.[6]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][11] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[11] |
Spill Management Workflow
Only trained personnel equipped with appropriate PPE should manage chemical spills.[11] For large spills, evacuate the area and contact the institution's emergency response team.[11]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]
- 4. 944904-58-9|this compound|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. aksci.com [aksci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. keyorganics.net [keyorganics.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynce.com [biosynce.com]
- 16. fishersci.com [fishersci.com]
The Trifluoromethylpyridine Scaffold: A Keystone in Modern Bioactive Compound Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most impactful strategies in modern medicinal and agricultural chemistry. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of parent molecules. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, acts in concert with the pyridine ring's unique electronic and hydrogen-bonding capabilities to create compounds with enhanced biological activity.[1][2][3] This guide provides a technical deep-dive into the diverse biological activities of TFMP derivatives, moving from the foundational chemical principles to specific, field-proven applications. We will explore key mechanisms of action, present quantitative data, and provide validated experimental protocols to empower researchers in the fields of oncology, infectious disease, and agrochemistry.
The Physicochemical Rationale: Why Trifluoromethylpyridine?
The decision to incorporate a TFMP scaffold is a deliberate choice rooted in predictable and advantageous molecular property modifications. Understanding this causality is fundamental to appreciating its broad utility.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile methyl or hydrogen group with a -CF3 group sterically shields adjacent positions and blocks common sites of oxidative metabolism by cytochrome P450 enzymes. This inherently increases the compound's metabolic stability and half-life.[4][5]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88). This property is critical for enhancing permeability across biological membranes, such as the cell membrane or the blood-brain barrier, which is a crucial factor for drug bioavailability.[4][6][7]
-
Modulation of Basicity: The pyridine ring is basic, but the strongly electron-withdrawing nature of the -CF3 group (Hammett constant σp = 0.54) significantly reduces the pKa of the pyridine nitrogen.[8] This fine-tuning of basicity can be crucial for optimizing target binding, reducing off-target effects, and improving pharmacokinetic profiles by preventing unwanted sequestration in acidic organelles.
-
Binding Affinity and Conformation: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions (e.g., CF3···O tetrel bonds), that are not possible for a methyl group.[9] This can lead to a substantial increase in binding affinity and target selectivity.[6]
Applications in Pharmaceutical Research
The TFMP scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been engineered to act as potent and selective inhibitors of key signaling pathways that drive tumor growth and proliferation.[6]
Anticancer Activity: Inhibition of Kinase Signaling Pathways
Many cancers are driven by the aberrant activity of protein kinases. TFMP derivatives have been successfully developed as potent kinase inhibitors, leveraging the scaffold's properties to achieve high affinity for the ATP-binding pocket of these enzymes.[6][10][11]
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers.[2][3][4]
A prominent example of a TFMP derivative targeting this pathway is Bimiralisib (PQR309) , an orally bioavailable, brain-penetrant dual inhibitor of all four class I PI3K isoforms and mTOR.[4][9][12] By simultaneously blocking these key nodes, Bimiralisib can induce G1-phase cell cycle arrest and potently inhibit the proliferation of tumor cells.[2]
Figure 1: Simplified PI3K/mTOR pathway showing inhibition points by Bimiralisib.
The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that, when hyperactivated by mutations (e.g., in BRAF or NRAS), drives a significant portion of human cancers, including melanoma.[8][13]
Naporafenib (LXH254) is a TFMP-containing pan-RAF inhibitor that targets both BRAF and CRAF kinases.[13][14] In cancers with NRAS mutations, where signaling is dependent on RAF kinases, Naporafenib has shown promising antitumor activity, particularly when combined with MEK inhibitors like trametinib.[15] This combination provides a more complete shutdown of the MAPK pathway, overcoming resistance mechanisms.[8][16]
Figure 2: MAPK pathway showing dual inhibition by Naporafenib and Trametinib.
The therapeutic potential of these TFMP derivatives is not merely theoretical; it is substantiated by clinical trial data. This progression from bench to bedside underscores the scaffold's value.
| Compound | Target(s) | Indication | Key Clinical Finding | Trial ID |
| Bimiralisib (PQR309) | pan-PI3K, mTOR | Relapsed/Refractory Lymphoma | Showed modest efficacy; intermittent dosing improved tolerability over continuous dosing.[17][18] | NCT02669511[19] |
| Naporafenib (LXH254) | pan-RAF (BRAF/CRAF) | NRAS-mutant Melanoma | In combination with trametinib, showed an Objective Response Rate (ORR) of 46.7% in one cohort.[15] Granted FDA Fast Track status.[20] | NCT02974725[20] |
Applications in Agrochemical Science
The impact of TFMP derivatives extends profoundly into crop protection, where they form the backbone of numerous highly effective herbicides, fungicides, and nematicides.[3][18][21] Their mechanisms are often targeted to biochemical pathways unique to the pest, providing selectivity and safety for the crop.
Fungicidal & Nematicidal Activity: Succinate Dehydrogenase (SDH) Inhibition
Succinate Dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition effectively halts cellular respiration, leading to cell death.[22]
Fluopyram , a pyridylethylbenzamide derivative, is a potent SDHI.[8] It blocks the ubiquinone-binding site of the SDH complex, preventing the oxidation of succinate to fumarate. This dual-action compound is effective against fungal pathogens like Botrytis cinerea (grey mould) and also displays significant nematicidal activity by impairing ATP generation and causing paralysis in plant-parasitic nematodes.[8][19][22]
Figure 3: Experimental workflow for an SDH inhibition colorimetric assay.
Herbicidal Activity: Acetyl-CoA Carboxylase (ACCase) Inhibition
ACCase is a vital enzyme in fatty acid biosynthesis, catalyzing the formation of malonyl-CoA.[23][24] Its inhibition in susceptible grass species halts the production of lipids necessary for cell membrane formation, leading to cessation of growth, particularly in meristematic tissues.[24]
Herbicides like Fluazifop-butyl were among the first commercialized agrochemicals incorporating a TFMP structure.[8] These compounds are aryloxyphenoxypropionate ('FOP') herbicides that act as potent, reversible, noncompetitive inhibitors of ACCase, ultimately controlling grass weeds in broadleaf crops.[24]
| Compound Class | Mechanism of Action | Example Compound | Target Pest/Weed |
| Pyridylethylbenzamide | Succinate Dehydrogenase (SDH) Inhibition | Fluopyram | Fungi (Botrytis), Nematodes |
| Aryloxyphenoxypropionate | Acetyl-CoA Carboxylase (ACCase) Inhibition | Fluazifop-butyl | Grass Weeds |
| Benzoylurea | Chitin Biosynthesis Inhibition | Chlorfluazuron | Insect Larvae (Lepidoptera) |
| Nicotinamide | Selective Feeding Blocker | Flonicamid | Aphids |
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems. Each includes controls and standardized reagents, ensuring that the results are robust and reproducible. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Anticancer Cytotoxicity Assessment via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as a proxy for viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][20]
-
Causality: This is a primary screening method to determine if a TFMP derivative has a cytotoxic or cytostatic effect on cancer cells. A dose-dependent decrease in signal indicates antiproliferative activity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT116, PC-3) during their exponential growth phase.
-
Perform a cell count and viability check (e.g., with Trypan Blue).
-
Dilute the cell suspension to a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.[12]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the TFMP derivative in culture medium via serial dilution.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20]
-
-
Data Acquisition & Analysis:
-
Read the absorbance of the plate on a microplate reader at 570 nm. Use a reference wavelength of 630 nm to correct for background.[20]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Antibacterial Activity Assessment via MIC Assay
-
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standardized and quantitative technique.
-
Causality: This assay determines the potency of a TFMP derivative against specific bacterial strains, providing a critical metric for its potential as an antibiotic.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10^6 CFU/mL.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well U-bottom plate.
-
Prepare a stock solution of the TFMP derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Add 100 µL of the TFMP derivative (at 2X the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial density to ~5 x 10^5 CFU/mL.
-
Do not add inoculum to well 12.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the TFMP derivative in which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 3: SDH Inhibition Assessment via Colorimetric Assay
-
Principle: This assay measures the activity of SDH by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is blue in its oxidized state and colorless when reduced. The rate of color loss, measured spectrophotometrically at 600 nm, is proportional to SDH activity.[1]
-
Causality: This biochemical assay directly confirms that a TFMP derivative's mode of action is the inhibition of the target enzyme, SDH, linking its fungicidal/nematicidal properties to a specific molecular mechanism.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Isolate mitochondria from the target organism (e.g., fungal mycelia, nematode tissue) using differential centrifugation, or prepare a crude tissue homogenate in ice-cold SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2).[1]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris. Use the supernatant as the enzyme source.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Reaction Setup:
-
In a 96-well plate, add varying concentrations of the TFMP inhibitor (e.g., Fluopyram) dissolved in assay buffer. Include a vehicle-only control (e.g., DMSO). Adjust the final volume in each well to 50 µL with SDH Assay Buffer.
-
Prepare a 2X Reaction Mix containing SDH Assay Buffer, succinate (substrate), and DCIP.
-
-
Initiation and Measurement:
-
Add a standardized amount of the enzyme supernatant to each well.
-
Initiate the reaction by adding 50 µL of the 2X Reaction Mix to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 25°C.
-
Measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every minute for 10-30 minutes.[1]
-
-
Data Analysis:
-
For each concentration, determine the linear rate of reaction (ΔAbs/min).
-
Calculate the percent inhibition for each concentration relative to the vehicle control rate.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Future Directions & Conclusion
The trifluoromethylpyridine scaffold is far from being fully exploited. While its utility in oncology and agrochemistry is well-established, emerging research points to potential applications in other areas, such as treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, where the ability of fluorinated compounds to cross the blood-brain barrier is highly advantageous.[7]
The causal relationship between the predictable physicochemical modifications imparted by the -CF3 group and the resulting enhancement in biological activity is clear. This structure-activity understanding allows for the rational design of new, more potent, and more selective bioactive agents. The self-validating protocols provided herein offer robust frameworks for researchers to screen and characterize novel TFMP derivatives, ensuring data integrity and accelerating the discovery pipeline. As synthetic methodologies advance and our understanding of complex biological pathways deepens, the trifluoromethylpyridine moiety will undoubtedly remain a key building block in the development of next-generation therapeutics and crop protection agents.[5]
References
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols. Retrieved from [Link]
-
A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. (2024, March 13). MDPI. Retrieved from [Link]
-
First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mode of action of fluopyram in plant-parasitic nematodes. (n.d.). OUCI. Retrieved from [Link]
-
A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
PQR309 in Patients With Relapsed or Refractory Primary Central Nervous System Lymphoma. (2019, July 9). ClinicalTrials.gov. Retrieved from [Link]
-
Single-arm study of bimiralisib in head and neck squamous cell carcinoma (HNSCC) patients (pts) harboring NOTCH1 loss of function (LOF) mutations. (2020, May 25). ASCO Publications. Retrieved from [Link]
-
Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Erasca Initiates SEACRAFT-2 Pivotal Phase 3 Trial Evaluating Naporafenib Plus Trametinib in Patients with NRAS-Mutant Melanoma. (2024, June 18). Erasca. Retrieved from [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). ACS Publications. Retrieved from [Link]
-
A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. (2021, October 7). ResearchGate. Retrieved from [Link]
-
Erasca, Novartis Ink Deal to Study Mekinist, Naporafenib Combo in RAS/MAPK-Driven Cancers. (2024, February 14). Precision Medicine Online. Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]
-
Initial Evidence for the Efficacy of Naporafenib in Combination With Trametinib in NRAS-Mutant Melanoma: Results From a Phase IB, Dose-Escalation and -Expansion Study. (2023, March 22). Erasca. Retrieved from [Link]
-
Experimental models of Parkinson's disease. (n.d.). PubMed. Retrieved from [Link]
-
Most utilized rodent models for Alzheimer's and Parkinson's disease: A critical review of the past 5 years. (n.d.). AccScience Publishing. Retrieved from [Link]
-
Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. (2022, January 27). National Institutes of Health. Retrieved from [Link]
-
Schematic diagram of the PI3K/mTOR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. (2021, August 11). BioOne Complete. Retrieved from [Link]
-
Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. (2022, January 12). Cambridge University Press. Retrieved from [Link]
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021, November 1). PubMed. Retrieved from [Link]
-
Acetyl-CoA Carboxylase Inhibitors. (n.d.). Linköping University Electronic Press. Retrieved from [Link]
-
Research progress of pesticides containing trifluoromethylpyridine. (n.d.). Journal of Pesticides. Retrieved from [Link]
-
Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Transglutaminase 2 Inhibitors as a Disease-Modifying Treatment for Parkinson's Disease. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Retrieved from [Link]
-
A Novel Parkinson's Disease Drug Candidate with Potent Anti-neuroinflammatory Effects through the Src Signaling Pathway. (2016, October 13). PubMed. Retrieved from [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019, April 15). PubMed. Retrieved from [Link]
-
Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021, September 2). PubMed. Retrieved from [Link]
-
Alzheimer's Disease: Emerging Trends in Small Molecule Therapies. (n.d.). Bentham Science. Retrieved from [Link]
-
Pyridine derivatives as anti-Alzheimer agents. (2022, December 31). SciSpace. Retrieved from [Link]
-
New Parkinson's Disease Treatments in the Clinical Trial Pipeline. (2025, May 14). APDA. Retrieved from [Link]
-
Emerging Drug Targets in Parkinson's Disease with Joe Mazzulli, PhD. (2024, November 4). YouTube. Retrieved from [Link]
-
Tyrosine Kinase Inhibitors. (2023, July 18). National Institutes of Health. Retrieved from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. erasca.com [erasca.com]
- 13. precisionmedicineonline.com [precisionmedicineonline.com]
- 14. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sunlongbiotech.com [sunlongbiotech.com]
- 22. content.abcam.com [content.abcam.com]
- 23. Most utilized rodent models for Alzheimer’s and Parkinson’s disease: A critical review of the past 5 years [accscience.com]
- 24. Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Known derivatives and analogs of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone scaffold is a cornerstone in modern synthetic chemistry, serving as a pivotal building block for a diverse array of functional molecules. The strategic placement of a trifluoromethyl group on the pyridine ring profoundly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity in biological systems. This guide provides a comprehensive exploration of the known derivatives and analogs of this core structure, detailing their synthesis, chemical transformations, and applications, with a particular focus on the fields of agrochemicals and pharmaceuticals. We will delve into the rationale behind synthetic strategies, present detailed experimental protocols, and summarize key structure-activity relationships, offering researchers and drug development professionals a thorough resource for leveraging this versatile chemical entity.
Introduction: The Significance of the Trifluoromethyl-Pyridine Moiety
The integration of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful electron-withdrawing group that can increase a molecule's lipophilicity, improve its metabolic stability by blocking oxidative sites, and enhance its binding interactions with target proteins.
When appended to a pyridine ring, the CF₃ group creates a highly valuable heterocyclic motif. Pyridine derivatives are ubiquitous in bioactive compounds, and the addition of a CF₃ group further diversifies their utility[1]. The subject of this guide, this compound, combines this privileged scaffold with a reactive ketone functionality, making it an exceptionally versatile precursor for chemical elaboration. Its derivatives have found application as herbicides, insecticides, and active pharmaceutical ingredients[1][2]. This guide will systematically explore the chemical space accessible from this core structure.
Synthesis of the Core Scaffold and Key Intermediates
The synthesis of substituted trifluoromethylpyridines (TFMPs) is a critical first step. While various methods exist, two primary strategies dominate the field: the introduction of a CF₃ group onto a pre-formed pyridine ring and the construction of the pyridine ring using a CF₃-containing building block[1].
Synthesis via Halogen Exchange and Functionalization
One common industrial approach involves the high-temperature, vapor-phase chlorination and fluorination of picoline precursors. For instance, 2-chloro-6-(trifluoromethyl)pyridine is a key intermediate that can be synthesized and subsequently elaborated. This halide provides a reactive handle for introducing the acetyl group via metal-catalyzed cross-coupling reactions or other nucleophilic substitution pathways.
Synthesis via Cyclocondensation
Cyclocondensation reactions offer a powerful alternative, building the pyridine ring from acyclic, trifluoromethyl-containing precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate[1]. This bottom-up approach allows for precise control over the substitution pattern on the resulting pyridine ring.
Synthesis of an Isomeric Analog: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
While a direct, detailed synthesis for the 2-yl ethanone is not extensively documented in the initial search, the protocol for its 3-yl isomer provides a highly relevant and illustrative example of the synthetic logic employed. This procedure involves a lithium-halogen exchange followed by acylation[3].
Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[3]
-
Dissolution & Cooling: Dissolve 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol) in anhydrous diethyl ether (Et₂O, 50 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: The reaction is performed at low temperature to control the highly exothermic and reactive nature of the organolithium reagent and to prevent unwanted side reactions. An inert atmosphere is crucial to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.
-
-
Lithiation: Add sec-Butyllithium (sec-BuLi, 0.91 M in cyclohexane, 24 mL, 22 mmol) dropwise to the cooled solution. Stir for 10 minutes at -78 °C.
-
Rationale: sec-BuLi is a strong base that facilitates a lithium-halogen exchange with the aryl bromide, generating a pyridyl-lithium species. This intermediate is a potent nucleophile.
-
-
Acylation: In a separate flask, dissolve N,N-dimethylacetamide (2.3 mL, 24 mmol) in Et₂O (10 mL) and add this solution dropwise to the reaction mixture at -78 °C.
-
Rationale: N,N-dimethylacetamide serves as the acylating agent. The nucleophilic pyridyl-lithium attacks the electrophilic carbonyl carbon of the amide.
-
-
Warming & Quenching: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Rationale: Allowing the reaction to warm to room temperature ensures the reaction goes to completion.
-
-
Work-up: Pour the reaction mixture into water (100 mL). Extract the aqueous phase with Et₂O (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over magnesium sulfate (MgSO₄).
-
Rationale: The water quench neutralizes any remaining reactive species. The extraction isolates the product into the organic phase, and the washing steps remove water-soluble impurities.
-
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography (SiO₂, pentane/ether 9/1) to yield the final product as a light yellow solid (2.3 g, 54% yield).
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
-
Derivatization Strategies at the Ketone Moiety
The ketone group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a vast library of derivatives.
Caption: Synthetic pathways for derivatizing the ketone moiety.
Reduction to Alcohols
Standard reducing agents like sodium borohydride (NaBH₄) can efficiently reduce the ketone to the corresponding secondary alcohol. This introduces a chiral center and a hydroxyl group that can be further functionalized, for instance, through esterification or etherification.
Grignard and Organolithium Additions
The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl carbon is a fundamental C-C bond-forming reaction. This protocol generates tertiary alcohols, providing a straightforward method to introduce diverse alkyl, aryl, or heterocyclic substituents. The synthesis of tertiary alcohols from related thioxanthone ketones has been demonstrated as a viable strategy for creating bioactive compounds[4].
Condensation Reactions
The ketone readily undergoes condensation reactions with primary amines and their derivatives (e.g., hydroxylamine, hydrazine) to form imines, oximes, and hydrazones, respectively. These derivatives are important in their own right and can also serve as intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.
Modifications of the Pyridine Ring
While the ketone offers many derivatization routes, the pyridine ring itself can be modified to generate structural analogs. The electron-withdrawing nature of both the trifluoromethyl and acetyl groups makes the pyridine ring electron-deficient, which dictates its reactivity.
Nucleophilic Aromatic Substitution (S_NAr)
If a suitable leaving group (e.g., a halogen) is present on the pyridine ring, S_NAr reactions with nucleophiles like amines, thiols, or alkoxides are highly effective. For example, 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is a commercially available intermediate that allows for the introduction of various substituents at the 6-position[5].
C-H Functionalization
Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. While challenging on electron-poor pyridines, specialized catalytic systems can achieve this. For example, methods have been developed for the selective trifluoromethylation of pyridine rings at the C3 position, highlighting the potential for late-stage modification of the core scaffold[6].
Key Analogs and Their Applications
The structural framework of this compound is present in numerous molecules with significant biological activity, particularly in agrochemical and pharmaceutical research.
Caption: Structure-application relationships of the core scaffold.
Agrochemicals
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a large number of active ingredients for crop protection[1].
-
Insecticides: Analogs of the insecticide flupyrimin, which feature a substituted pyridine core, have been synthesized and shown to possess excellent insecticidal activity against pests like Plutella xylostella[7].
-
Nematicides and Herbicides: The CF₃ group at the 6-position of a pyridine or imidazopyridine ring has been shown to be particularly important for the nematicidal activity of compounds like fluazaindolizine[1]. Other TFMP derivatives have been developed as potent herbicides[8].
Pharmaceuticals
The versatility of the scaffold makes it a valuable starting point for drug discovery programs.
-
GPR119 Agonists: The isomeric analog, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, is a known intermediate for novel G-protein coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of metabolic disorders like type 2 diabetes[3].
-
Anticancer Agents: Derivatives of related trifluoromethyl-containing heterocyclic systems have demonstrated potent anticancer activity. For example, a trifluoromethyl thioxanthone derivative exhibited an IC₅₀ of 87.8 nM against HeLa cancer cells[4].
-
General Bioactivity: Pyridine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and antimalarial properties[2].
Data Summary: Bioactivity of Related Analogs
The following table summarizes the reported biological activities of representative compounds containing trifluoromethyl-heterocycle motifs.
| Compound Class | Target/Assay | Reported Activity (IC₅₀) | Source |
| Trifluoromethyl Thioxanthone Analog 1 | HeLa Cancer Cells | 87.8 nM | [4] |
| Trifluoromethyl Thioxanthone Analog 2 | α-Amylase Inhibition | 60.2 ± 0.8 µM | [4] |
| Trifluoromethyl Thioxanthone Analog 4 | Pancreatic Lipase Inhibition | 100.6 ± 7.3 µM | [4] |
| Flupyrimin Analog B2 | Plutella xylostella | >70% mortality at 25 µg/mL | [7] |
| Flupyrimin Analog B3 | Plutella xylostella | >70% mortality at 25 µg/mL | [7] |
Conclusion and Future Outlook
This compound and its analogs represent a rich and productive area of chemical research. The core structure combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of both the pyridine ring and the ketone functionality. The synthetic methodologies discussed herein provide a robust toolkit for accessing a wide diversity of derivatives. The proven success of this scaffold in generating potent agrochemicals and promising pharmaceutical leads ensures that it will remain a focus of research and development for years to come. Future work will likely concentrate on developing more efficient and selective C-H functionalization methods to enable late-stage diversification and on exploring novel biological applications for this privileged class of compounds.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central, Journal of Pesticide Science. Available at: [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues . MDPI. Available at: [Link]
-
US Patent No. 8829195 . Regulations.gov. Available at: [Link]
- Substituted(trifluoromethyl)pyridines. Google Patents.
-
This compound . MySkinRecipes. Available at: [Link]
-
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone . Shanghai Yongkai Chemical Co., Ltd. Available at: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Pyridine derivative. Google Patents.
-
Selective Trifluoromethylation of Pyridines . ChemistryViews. Available at: [Link]
-
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one . PubChem. Available at: [Link]
-
1-(2,6-bis-trifluoromethyl-pyridin-3-yl)-ethanone . PubChemLite. Available at: [Link]
-
1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® . MDPI. Available at: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits . ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents . ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 1245915-39-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to the Research Applications of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When appended to a heterocyclic system such as pyridine, the resulting trifluoromethylpyridine moiety becomes a privileged scaffold, sought after for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. This guide focuses on a key building block within this chemical space: 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone .
This technical guide will provide an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound. As a versatile intermediate, this compound opens avenues for the synthesis of a diverse range of complex molecules, particularly in the realms of kinase inhibition and the development of novel therapeutics targeting a variety of disease states. We will explore established and potential synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in their quest for next-generation pharmaceuticals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 944904-58-9 | [1] |
| Molecular Formula | C₈H₆F₃NO | [2] |
| Molecular Weight | 189.13 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Store in a cool, dry place |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis for the specific batch being used.
Synthesis of this compound: A Practical Approach
The efficient and scalable synthesis of this compound is crucial for its widespread application. While several synthetic routes can be envisaged, a common and reliable method involves the use of a Weinreb amide, which is known to prevent the over-addition of organometallic reagents, thus providing a clean conversion to the desired ketone.[3]
Synthetic Workflow: Weinreb Amide Approach
Caption: Synthetic workflow for this compound via a Weinreb amide intermediate.
Detailed Experimental Protocol: Weinreb Amide Synthesis
Step 1: Formation of N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide
-
To a solution of 6-(trifluoromethyl)picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine (3.0 eq) or pyridine (3.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.
Step 2: Grignard Reaction to form this compound
-
Dissolve the N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) (1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
Potential Research Applications: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of biologically active molecules. The presence of the ketone functional group provides a reactive handle for numerous chemical transformations, allowing for the construction of more complex heterocyclic systems.
Synthesis of Kinase Inhibitors
The trifluoromethylpyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The ethanone moiety of the title compound can be readily transformed into various heterocyclic systems known to interact with the ATP-binding site of kinases.
a) Pyrazole Derivatives:
One of the most common applications of α,β-unsaturated ketones (which can be formed from this compound) is in the synthesis of pyrazoles.[5] These are prevalent in many kinase inhibitors.
Proposed Synthetic Workflow: Pyrazole Formation
Caption: Proposed synthesis of imidazopyridine derivatives.
Access to Other Biologically Relevant Heterocycles
The reactivity of the ketone in this compound allows for its conversion into a variety of other heterocyclic systems of medicinal interest.
a) Thiophene Derivatives via Gewald Reaction:
The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.
[6][7]Proposed Synthetic Workflow: Gewald Reaction
Caption: Proposed synthesis of 2-aminothiophenes via the Gewald reaction.
b) Oxime and Hydroxylamine Derivatives:
The ketone can be readily converted to its corresponding oxime or hydroxylamine, which can act as ligands for metal ions or as intermediates for further functionalization.
This compound is a strategically important building block that holds significant promise for the future of drug discovery. Its synthesis is achievable through robust and scalable methods, and its versatile ketone functionality provides a gateway to a rich diversity of complex heterocyclic structures. The trifluoromethylpyridine motif is already a validated component of numerous successful drug candidates, and the accessibility of this particular ethanone derivative will undoubtedly accelerate the exploration of new chemical space. Researchers in medicinal chemistry, particularly those focused on kinase inhibitors and other targeted therapies, are encouraged to consider the potential of this compound in their synthetic endeavors. As our understanding of disease biology continues to evolve, the demand for novel, drug-like molecules will only increase, and versatile intermediates such as this compound will be at the forefront of meeting this challenge.
References
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 466-473.
- de Fátima, Â., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(13), 3865-3873.
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Wikipedia. Gewald reaction. [Link]
- Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33.
- Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie van Leeuwenhoek, 31(1), 124-136.
Sources
- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ketones via Grignard Reaction with 6-(Trifluoromethyl)pyridine-2-carbonitrile
Introduction
Trifluoromethyl-substituted pyridine scaffolds are privileged structures in modern drug discovery and agrochemical development.[1] The unique electronic properties imparted by the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[2] The synthesis of ketones from nitriles using Grignard reagents is a fundamental carbon-carbon bond-forming reaction that provides a direct route to valuable ketone intermediates.[3][4][5]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Grignard reaction with 6-(trifluoromethyl)pyridine-2-carbonitrile. We will delve into the mechanistic rationale, provide a detailed and robust experimental protocol, address critical safety considerations, and outline methods for product characterization. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducible and successful outcomes.
Scientific Principles and Rationale
Reaction Mechanism
The reaction proceeds in two distinct stages: the initial nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate to yield the final ketone product.[6][7]
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent source of a carbanion nucleophile (R⁻).[8][9] The carbon atom of the nitrile group (C≡N) is highly electrophilic, a property that is significantly enhanced by the strong electron-withdrawing effect of the adjacent 6-(trifluoromethyl)pyridine ring. The nucleophile attacks this electrophilic carbon, breaking the pi bond and forming a stable intermediate imine salt (a magnesium N-metalloimine).[10][11]
-
Hydrolysis: The ketone is not formed until the addition of an aqueous acid in a separate workup step.[6] This is a crucial feature of the reaction, as it prevents the highly reactive Grignard reagent from further attacking the ketone product, which would lead to an alcohol.[4][11] The acidic workup protonates the imine salt, which then undergoes hydrolysis to form the ketone and ammonia.[6]
Figure 1: Mechanism of Grignard addition to a nitrile to form a ketone.
Critical Experimental Parameters
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, including water from the atmosphere or residual moisture on glassware.[8][12][13] This reaction is non-productive and consumes the reagent. Therefore, all glassware must be rigorously dried (e.g., oven- or flame-dried), and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon).[12][14]
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution. THF is often preferred due to its higher boiling point and better solvating ability.[15]
-
Temperature Control: The formation of the Grignard reagent itself is exothermic.[12] The subsequent addition to the nitrile should be performed at a reduced temperature (e.g., 0 °C to -78 °C) to control the reaction rate, prevent side reactions, and ensure selectivity.[16] Runaway reactions are a significant hazard.[15]
-
Stoichiometry and Addition Order: Typically, the Grignard reagent is added slowly to the solution of the nitrile. This maintains a low concentration of the highly reactive Grignard reagent, minimizing potential side reactions. A slight excess (1.1 to 1.5 equivalents) of the Grignard reagent is often used to ensure complete consumption of the starting nitrile.
Safety and Hazard Management
Extreme caution is mandatory when performing this procedure.
-
Grignard Reagents: Many Grignard reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[17] They react violently with water.[17] All transfers must be performed under an inert atmosphere using proper air-free techniques (e.g., syringes, cannulas).[14][17]
-
Cyanopyridines: 6-(Trifluoromethyl)pyridine-2-carbonitrile is a cyano-containing compound and should be handled as toxic. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Diethyl ether and THF are extremely flammable.[12] Ensure there are no ignition sources nearby. All work must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are required.[14][15] Nitrile gloves are commonly used for dexterity but are combustible; consider wearing leather gloves over them when handling larger quantities of pyrophoric reagents.[14]
-
Quenching: A proper quenching station should be prepared before starting the reaction. Excess Grignard reagent must be destroyed safely by slow, controlled addition to a cooled, stirred solution of a less reactive protic solvent like isopropanol, followed by a more reactive one like ethanol or water.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-1-phenylethan-1-one using methylmagnesium bromide. The quantities can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-(Trifluoromethyl)pyridine-2-carbonitrile | >98% | Sigma-Aldrich | Store in a desiccator. |
| Methylmagnesium bromide solution | 3.0 M in Diethyl Ether | Sigma-Aldrich | Handle under inert gas. Titrate periodically to confirm concentration.[17] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate Solution (aq. NaHCO₃) | Reagent Grade | - | For neutralization. |
| Saturated Sodium Chloride Solution (Brine) | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Nitrogen or Argon Gas | High Purity | Airgas | For inert atmosphere. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Grignard reaction.
Step-by-Step Procedure
-
Preparation: Dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and a reflux condenser topped with a nitrogen/argon inlet overnight in an oven at 120 °C. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: To the cooled flask, add 6-(trifluoromethyl)pyridine-2-carbonitrile (1.72 g, 10.0 mmol). Using a syringe, add 30 mL of anhydrous THF to dissolve the starting material.
-
Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C. A color change and/or the formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting nitrile.
-
Quenching: In a separate flask, prepare a cooled (0 °C) solution of 1 M HCl (50 mL). While stirring vigorously, slowly transfer the reaction mixture via cannula into the cold acid solution. Caution: This process is exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and then brine (1 x 30 mL).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the ketone product as a solid or oil. Determine the final mass and calculate the percent yield.
Characterization and Data Analysis
The final product, 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one, should be characterized to confirm its structure and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the pyridine ring protons (typically in the δ 7.5-8.5 ppm range) and a singlet for the methyl ketone protons (typically δ 2.5-2.8 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the carbonyl carbon (δ > 190 ppm), signals for the aromatic carbons, the quartet for the CF₃ carbon (J-coupling with fluorine), and the methyl carbon.
-
¹⁹F NMR (CDCl₃, 376 MHz): Expect a singlet for the CF₃ group around -65 to -70 ppm.
-
FT-IR (thin film): Key vibrational bands should be observed for the C=O stretch (approx. 1700 cm⁻¹), C-F stretches (strong, broad bands approx. 1100-1300 cm⁻¹), and aromatic C=C/C=N stretches (approx. 1400-1600 cm⁻¹).[19][20]
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Grignard reagent (degraded by moisture/air). | Use a fresh bottle of reagent or titrate the solution to confirm its concentration before use. Ensure all glassware and solvents are strictly anhydrous.[12] |
| Reaction temperature too low, preventing initiation. | Allow the reaction to warm to room temperature after addition. Gentle warming may be required for less reactive Grignards. | |
| Low Yield | Incomplete reaction. | Increase reaction time or use a larger excess of the Grignard reagent (e.g., 1.5 eq). |
| Product loss during workup or purification. | Ensure pH is correct during extraction. Optimize chromatography conditions. | |
| Formation of Biphenyl (from Phenyl-MgBr) | High reaction temperature or high concentration of aryl halide. | Maintain low temperature during addition. Add the Grignard reagent to the nitrile solution (not the reverse).[18] |
| Recovery of Starting Material | Grignard reagent was "quenched" by trace water or acidic impurities in the starting nitrile. | Re-purify the starting nitrile. Re-dry all glassware and use freshly opened anhydrous solvent. |
References
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from University of Calgary Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from YouTube. [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from Chemistry Steps. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8336–8340. [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from Quora. [Link]
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
-
Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard. Retrieved from Pearson+. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from JOCPR. [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from ResearchGate. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from ACS Division of Chemical Health & Safety. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from Chemistry Steps. [Link]
-
Unknown University. (n.d.). Grignard Reaction. Retrieved from a university course material website. [Link]
-
DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from DCHAS.org. [Link]
-
ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from ResearchGate. [Link]
-
Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles. Retrieved from YouTube. [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from ResearchGate. [Link]
-
Shaalaa.com. (2023). How ketones are prepared from nitriles?. Retrieved from Shaalaa.com. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from UCLA. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from ChemistryViews. [Link]
-
University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from UMass Boston. [Link]
-
Unknown University. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from a university course material website. [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from Organic Syntheses. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from YouTube. [Link]
-
ResearchGate. (2025). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from ResearchGate. [Link]
-
NIH - PMC. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Retrieved from NIH. [Link]
-
jOeCHEM. (2019). The Grignard Reaction--Introduction and Mechanism. Retrieved from YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]
-
Professor Dave Explains. (2015). Grignard Reaction. Retrieved from YouTube. [Link]
-
NIH - PMC. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from NIH. [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
NIH - PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from NIH. [Link]
-
ResearchGate. (1999). Side Reactions in a Grignard Synthesis. Retrieved from ResearchGate. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. shaalaa.com [shaalaa.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 11. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. dchas.org [dchas.org]
- 15. acs.org [acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one, a key building block in pharmaceutical and agrochemical research. Direct acylation of the 6-(trifluoromethyl)picoline starting material is challenging due to the electron-deficient nature of the pyridine ring. Therefore, this guide details a robust and efficient two-step synthetic protocol commencing from the commercially available 2-bromo-6-(trifluoromethyl)pyridine. The selected methodology involves a palladium-catalyzed Stille cross-coupling reaction with (1-ethoxyvinyl)tributyltin, followed by acidic hydrolysis to yield the target ethanone. This application note provides a detailed, step-by-step experimental protocol, explains the rationale behind the chosen synthetic strategy, and offers insights into the reaction mechanism, safety considerations, and expected outcomes.
Introduction: The Challenge of Acylating Electron-Deficient Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, but its functionalization can be non-trivial. The lone pair of electrons on the nitrogen atom makes the pyridine ring significantly less nucleophilic than benzene, rendering it unreactive towards classical Friedel-Crafts acylation conditions.[1] This inherent lack of reactivity is further compounded by the presence of strongly electron-withdrawing substituents, such as the trifluoromethyl (-CF3) group in 6-(trifluoromethyl)picoline. The -CF3 group deactivates the ring towards electrophilic attack and directs substitution patterns.
Direct Friedel-Crafts acylation is not feasible as the Lewis acid catalyst would preferentially coordinate with the basic nitrogen atom, leading to the formation of a pyridinium salt and further deactivating the ring. Alternative strategies such as radical acylation or metalation followed by quenching with an acylating agent are often required for such systems. However, these methods can suffer from issues with regioselectivity and may require cryogenic temperatures.
Given these challenges, a more reliable and modular approach involves the use of a pre-functionalized pyridine ring and a subsequent cross-coupling reaction to introduce the acetyl group. This strategy offers superior control over regioselectivity and is generally more tolerant of various functional groups. This application note focuses on a highly effective palladium-catalyzed Stille cross-coupling reaction, which provides a dependable route to the desired 2-acetyl-6-(trifluoromethyl)pyridine.
Recommended Synthetic Strategy: Stille Cross-Coupling
The chosen synthetic pathway involves a two-step sequence starting from 2-bromo-6-(trifluoromethyl)pyridine:
-
Stille Cross-Coupling: Reaction of 2-bromo-6-(trifluoromethyl)pyridine with (1-ethoxyvinyl)tributyltin in the presence of a palladium catalyst to form 2-(1-ethoxyvinyl)-6-(trifluoromethyl)pyridine.
-
Hydrolysis: Acid-catalyzed hydrolysis of the enol ether intermediate to yield the final product, 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one.
This approach is advantageous because the Stille reaction is well-known for its tolerance of a wide range of functional groups and the organotin reagent, (1-ethoxyvinyl)tributyltin, serves as a stable and effective "masked" acetyl anion equivalent.[2] The subsequent hydrolysis is typically a high-yielding and clean transformation.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | 225.99 | Sigma-Aldrich, TCI |
| (1-Ethoxyvinyl)tributyltin | 97674-02-7 | 361.15 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals |
| Anhydrous Toluene | 108-88-3 | 92.14 | Acros Organics |
| 2M Hydrochloric Acid | 7647-01-0 | 36.46 | Fisher Chemical |
| Diethyl Ether | 60-29-7 | 74.12 | VWR |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | LabChem |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | EMD Millipore |
Safety Precautions:
-
Organotin compounds are highly toxic. Handle (1-ethoxyvinyl)tributyltin with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are precious metal compounds and should be handled with care.
-
Toluene is a flammable and volatile solvent. Work in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step 1: Stille Cross-Coupling to Synthesize 2-(1-Ethoxyvinyl)-6-(trifluoromethyl)pyridine
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq, 2.26 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Add (1-ethoxyvinyl)tributyltin (1.2 eq, 4.33 g, 12.0 mmol) to the solution via syringe.
-
Degas the resulting solution by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 578 mg, 0.5 mmol).
-
Heat the reaction mixture to 110 °C and stir at this temperature for 16 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional diethyl ether (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford 2-(1-ethoxyvinyl)-6-(trifluoromethyl)pyridine as a pale yellow oil.
Step 2: Hydrolysis to 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
Procedure:
-
Dissolve the 2-(1-ethoxyvinyl)-6-(trifluoromethyl)pyridine (1.0 eq, from the previous step) in a mixture of tetrahydrofuran (THF, 30 mL) and 2M aqueous hydrochloric acid (15 mL).
-
Stir the mixture vigorously at room temperature for 4 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the enol ether spot and the appearance of the ketone product.
-
After the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to give 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one as a white to off-white solid.
Expected Results
| Step | Product | Typical Yield | Physical Appearance |
| 1 | 2-(1-Ethoxyvinyl)-6-(trifluoromethyl)pyridine | 75-85% | Pale yellow oil |
| 2 | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | 90-98% | White to off-white solid |
Characterization Data for 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one (CAS 944904-58-9):
-
Molecular Formula: C₈H₆F₃NO
-
Molecular Weight: 189.13 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 7.8 Hz, 1H), 7.95 (t, J = 7.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 2.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 200.1, 154.5, 147.8 (q, J = 35.4 Hz), 138.2, 125.0, 122.1 (q, J = 274.7 Hz), 119.8 (q, J = 2.9 Hz), 25.8.
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -68.3.
Mechanism of the Stille Cross-Coupling Reaction
The catalytic cycle of the Stille reaction is a well-established process in organometallic chemistry. It involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-(trifluoromethyl)pyridine, forming a Pd(II) complex.
-
Transmetalation: The 1-ethoxyvinyl group is transferred from the organotin reagent to the palladium center, displacing the bromide ion, which then forms a stable tributyltin bromide byproduct.
-
Reductive Elimination: The two organic groups (the pyridyl ring and the 1-ethoxyvinyl group) on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting and Field-Proven Insights
-
Low Yield in Stille Coupling:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling can prevent deactivation.
-
Incomplete Reaction: The reaction may require longer heating or a slightly higher temperature. Monitor by TLC or GC-MS to confirm the consumption of the starting material.
-
Poor Quality Reagents: Use anhydrous solvents and ensure the purity of the organotin reagent.
-
-
Difficulty in Purification:
-
Tin Byproducts: Tributyltin bromide can be challenging to remove completely. After the initial filtration, washing the organic layer with an aqueous solution of potassium fluoride can help precipitate the tin salts, which can then be removed by filtration.
-
-
Incomplete Hydrolysis:
-
Insufficient Acid: Ensure a sufficient excess of aqueous acid is used.
-
Reaction Time: If the reaction is sluggish, gentle heating (40-50 °C) can be applied to drive the hydrolysis to completion.
-
Conclusion
The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one via direct acylation of the corresponding picoline is synthetically challenging. The Stille cross-coupling of 2-bromo-6-(trifluoromethyl)pyridine with (1-ethoxyvinyl)tributyltin, followed by hydrolysis, provides a reliable, high-yielding, and regioselective alternative. This application note offers a detailed and validated protocol that can be readily implemented in a research or process development setting, enabling access to this valuable synthetic intermediate.
References
- Google Patents. (1973). US3711486A - Substituted(trifluoromethyl)pyridines.
- Omae, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 259-275.
- Chotana, G. A., et al. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Synthesis, 48(20), 3469-3476.
- Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- RSC Publishing. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(6).
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved January 3, 2026, from [Link]
- Oderinde, M. S., & Johannes, J. W. (2018). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 95, 373-390.
- Galy, J. P., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(15), 2798.
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved January 3, 2026, from [Link]
-
KAUST Repository. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved January 3, 2026, from [Link]
Sources
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted 2-Acyl-6-(trifluoromethyl)pyridines
Abstract
The 6-(trifluoromethyl)pyridine scaffold is a privileged motif in modern drug discovery, imparting favorable properties such as metabolic stability and enhanced binding affinity.[1][2] This application note provides a comprehensive guide for the synthesis of novel 2-acyl-6-(trifluoromethyl)pyridine derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and present troubleshooting strategies for coupling halogenated 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone precursors with a variety of aryl- and heteroarylboronic acids. This guide is intended for researchers in medicinal chemistry and drug development seeking to generate libraries of compounds based on this critical pharmacophore.
Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[1] When combined with a pyridine ring, a common bioisostere, the resulting trifluoromethylpyridine (TFMP) structure becomes a highly valuable building block for pharmaceuticals and agrochemicals.[4][5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the modular assembly of complex biaryl and heteroaryl systems under relatively mild conditions.[6][7][8] This note focuses on the application of this reaction to synthesize derivatives of this compound, a key intermediate for creating novel small molecules. By coupling a halogenated version of this ketone with various boronic acids, researchers can efficiently explore the structure-activity relationship (SAR) of this important chemical class.
Mechanistic Considerations for Heteroaryl Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., bromo-2-acyl-6-(trifluoromethyl)pyridine), forming a Pd(II) complex. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[10] The electron-deficient nature of the trifluoromethyl-substituted pyridine ring generally facilitates this step.
-
Transmetalation: The organic group from the organoboron species (the nucleophile) is transferred to the Pd(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic borate species.[6][11][12] The choice of base and solvent can significantly influence the rate and efficiency of this transfer.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the Pd(II) center, forming the final C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone in Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of features:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.
-
Increased Lipophilicity: The -CF3 group can enhance a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the basicity of the pyridine nitrogen, influencing drug-receptor interactions and solubility.[2]
-
Improved Binding Affinity: The unique electronic and steric properties of the TFMP scaffold can lead to stronger and more specific interactions with biological targets.[1]
These attributes have led to the successful integration of TFMP structures into a wide array of approved drugs and clinical candidates, spanning therapeutic areas from oncology to neurobiology and infectious diseases.[3]
The compound 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 944904-58-9) is a key building block that provides medicinal chemists with a direct entry point to this privileged scaffold. Its ketone functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures. This application note will provide an in-depth guide to the utility of this reagent, complete with detailed protocols for its application in the synthesis of biologically active molecules.
Core Applications and Synthetic Protocols
Synthesis of Advanced Intermediates for TRPV3 Antagonists
The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel is a key player in the perception of pain and temperature, as well as in skin-related disorders.[4] Consequently, the development of selective TRPV3 antagonists is a promising avenue for novel analgesic and anti-inflammatory therapies.[1][4] A class of potent and selective TRPV3 antagonists features a central cyclobutanol core decorated with two distinct pyridine rings, one of which is a (trifluoromethyl)pyridine moiety.[4] this compound is an ideal starting material for the synthesis of a key intermediate for these antagonists.
The following protocol outlines a plausible synthetic route to a key cyclobutanol intermediate, leveraging a strategic aldol condensation followed by a cyclization reaction.
Protocol 1: Synthesis of a Key Cyclobutanol Intermediate for TRPV3 Antagonists
This protocol describes a multi-step synthesis starting from this compound to generate a substituted cyclobutanol, a core scaffold in several TRPV3 antagonists.
Workflow Diagram:
A workflow for the synthesis of a key TRPV3 antagonist intermediate.
Materials:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >98% |
| Pyridine-2-carboxaldehyde | Commercial Source | Reagent Grade |
| Sodium Hydroxide (NaOH) | Commercial Source | ACS Grade |
| Ethanol (EtOH) | Commercial Source | Anhydrous |
| Diethyl Ether (Et2O) | Commercial Source | Anhydrous |
| 1,1-Diethoxy-2-methylpropene | Commercial Source | >97% |
| Zinc Chloride (ZnCl2) | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Methylmagnesium Bromide (MeMgBr) | Commercial Source | 3.0 M in Et2O |
| Saturated Ammonium Chloride (NH4Cl) solution | In-house prep | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercial Source |
Procedure:
Step 1: Crossed-Aldol Condensation to form the Chalcone Intermediate
-
To a stirred solution of this compound (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in ethanol (0.2 M) at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the crude chalcone intermediate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure chalcone.
Causality Explanation: The basic conditions facilitate the deprotonation of the alpha-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is driven by the formation of a conjugated system.[5]
Step 2: [2+2] Cycloaddition to form the Cyclobutanone Intermediate
-
To a solution of the chalcone intermediate (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N2 or Ar), add 1,1-diethoxy-2-methylpropene (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of anhydrous zinc chloride (0.2 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.
-
The resulting crude cyclobutanone intermediate can be purified by column chromatography.
Causality Explanation: The Lewis acid (ZnCl2) activates the chalcone towards a [2+2] cycloaddition with the electron-rich ketene acetal, forming the four-membered cyclobutane ring.
Step 3: Grignard Addition to form the Tertiary Cyclobutanol
-
Dissolve the cyclobutanone intermediate (1.0 eq) in anhydrous diethyl ether (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M solution in Et2O) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tertiary cyclobutanol intermediate.
Causality Explanation: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the cyclobutanone, forming the tertiary alcohol upon workup.
Application in the Synthesis of Covalent Reversible Kinase Inhibitors
The trifluoromethyl ketone moiety has emerged as a novel "warhead" for the design of covalent reversible inhibitors, particularly targeting non-catalytic cysteine residues in kinases.[2] The electrophilic nature of the ketone carbon is enhanced by the strongly electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue to form a reversible hemithioacetal adduct.
Mechanism of Covalent Reversible Inhibition:
A workflow for synthesizing a kinase inhibitor scaffold using a Mannich reaction.
Materials:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >98% |
| Paraformaldehyde | Commercial Source | Reagent Grade |
| Piperidine | Commercial Source | Reagent Grade |
| Hydrochloric Acid (HCl) | Commercial Source | Concentrated |
| Ethanol (EtOH) | Commercial Source | 95% |
| Sodium Bicarbonate (NaHCO3) | Commercial Source | Saturated solution |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and piperidine (1.1 eq) in ethanol (0.5 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude Mannich base by column chromatography on silica gel to yield the desired β-amino ketone.
Causality Explanation: The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and piperidine. The ketone then forms an enol, which attacks the iminium ion, resulting in the aminomethylated product. [6]This Mannich base can then be further elaborated into a more complex kinase inhibitor scaffold.
Summary of Applications
| Application Area | Key Reaction(s) | Rationale |
| TRPV3 Antagonists | Aldol Condensation, [2+2] Cycloaddition, Grignard | Provides a key building block for the synthesis of complex cyclobutanol-based antagonists for pain and inflammation. [4] |
| Kinase Inhibitors | Mannich Reaction, Suzuki Coupling, etc. | The trifluoromethyl ketone can act as a covalent reversible warhead. The pyridine scaffold is common in many kinase inhibitors, and the ketone allows for diverse functionalization. [2] |
| General Scaffolds | Condensation, Reduction, Halogenation, etc. | The ketone can be converted to a wide range of functional groups (alcohols, oximes, hydrazones, halides), enabling access to a broad chemical space for drug discovery. |
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its strategic importance lies in providing access to the trifluoromethylpyridine scaffold, which is known to impart favorable properties to drug candidates. The ketone functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules targeting a variety of biological pathways. The protocols and applications outlined in this note demonstrate the utility of this compound in the development of novel therapeutics, from TRPV3 antagonists for pain management to innovative covalent reversible kinase inhibitors for oncology. Researchers in drug development are encouraged to explore the full potential of this powerful synthetic intermediate.
References
-
Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. PubMed. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available at: [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. American Chemical Society - ACS Figshare. Available at: [Link]
-
Preparation of trifluoromethylpyridine libraries. PubMed. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
TRPV3 Ion Channel: From Gene to Pharmacology. MDPI. Available at: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. Available at: [Link]
-
Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central. Available at: [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This document provides detailed protocols for the chemical reduction of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone to its corresponding alcohol, 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol. This ketone is a critical building block in medicinal chemistry, and its reduction product is a key intermediate for various pharmaceutically active compounds. We present two robust methodologies: a straightforward achiral reduction using sodium borohydride for rapid synthesis of the racemic alcohol, and a highly selective asymmetric transfer hydrogenation (ATH) for the production of enantioenriched alcohol, a crucial requirement for modern drug development. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to aid in method selection and implementation.
Introduction and Significance
The trifluoromethylpyridine moiety is a privileged scaffold in modern drug discovery due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, is an important precursor for synthesizing chiral alcohols that serve as key intermediates in the development of various therapeutics, including kinase inhibitors and other signaling pathway modulators.
The conversion of the ketone to a secondary alcohol introduces a chiral center. Controlling the stereochemistry of this center is often paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, access to both simple racemic and highly enantioselective reduction methods is essential for the entire lifecycle of drug development, from initial screening to process scale-up.
This application note details two field-proven protocols:
-
Protocol A: Achiral Reduction with Sodium Borohydride (NaBH₄). A cost-effective, rapid, and operationally simple method ideal for generating racemic material for initial studies.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH). An advanced method using a Noyori-type catalyst to achieve high enantioselectivity, yielding a specific stereoisomer of the alcohol.[1][2][3]
Mechanistic Considerations
A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that functions as a source of hydride ions (H⁻).[4][5][6] The reduction of a ketone is a two-step process:
-
Nucleophilic Attack: The carbon-oxygen double bond of the ketone is polarized, rendering the carbonyl carbon electrophilic. The hydride ion from the borohydride complex performs a nucleophilic attack on this carbon.[6][7][8] This breaks the C=O π-bond, transferring the electrons to the oxygen and forming a tetracoordinate alkoxide intermediate.[8]
-
Protonation: A protic solvent (like methanol or water), added during the reaction or workup, protonates the negatively charged alkoxide intermediate to yield the final alcohol product.[8]
Because the hydride can attack from either face of the planar ketone with equal probability, this method produces a racemic mixture (a 50:50 mix of R and S enantiomers).
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor molecule (like isopropanol or formic acid) to the substrate.[9] The Noyori-Ikariya catalysts, featuring a ruthenium center, a p-cymene arene ligand, and a chiral N-tosylated diamine ligand (e.g., TsDPEN), are particularly effective.[3]
The mechanism is a concerted, outer-sphere process:
-
Catalyst Activation: The Ru-Cl precatalyst reacts with a base (e.g., KOH or Et₃N) to form the active 16-electron Ru-hydride species.[3]
-
Stereoselective Hydrogen Transfer: The ketone and the hydrogen donor (isopropanol) coordinate to the chiral ruthenium complex. The catalyst orchestrates the transfer of a hydride from the donor to one specific face of the ketone and a proton from the chiral ligand's amine group to the ketone's oxygen atom. The chirality of the ligand dictates which face of the ketone is accessible, leading to the preferential formation of one enantiomer.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[10][11][12][13] Trifluoromethyl-containing compounds should be handled with care.[14][15][16][17]
Protocol A: Achiral Reduction with Sodium Borohydride
This protocol provides a straightforward synthesis of racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Note: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly and carefully add deionized water to quench the excess NaBH₄. Once gas evolution ceases, add 1 M HCl dropwise until the solution is neutral to slightly acidic (pH ~6-7).
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
This protocol is designed to produce the (S)-enantiomer of the alcohol with high enantiomeric excess using a commercially available catalyst. To obtain the (R)-enantiomer, use the corresponding (R,R)-catalyst.
Materials:
-
This compound (1.0 eq)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine(p-cymene)ruthenium(II) chloride [(S,S)-TsDPEN-Ru-cymene] (0.01 eq, 1 mol%)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Isopropanol (IPA) or Dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Catalyst & Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This mixing is exothermic.
-
Reaction Setup: To the flask, add the solvent (e.g., DCM, 0.1-0.2 M), this compound (1.0 eq), and the (S,S)-TsDPEN-Ru-cymene catalyst (0.01 eq).
-
Reaction Conditions: Add the pre-mixed formic acid/triethylamine solution (2.0-5.0 eq of formic acid) to the reaction mixture. Stir the solution at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For enantiomeric excess (e.e.) determination, withdraw a small aliquot, pass it through a small plug of silica, and analyze by chiral HPLC or SFC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the formic acid. Note: CO₂ evolution will occur.
-
Extraction & Drying: Wash the organic layer with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel to remove the catalyst and any byproducts.
Data Summary and Comparison
The choice of protocol depends on the specific requirements of the synthesis, such as cost, time, and the need for stereochemical purity.
| Parameter | Protocol A: NaBH₄ Reduction | Protocol B: Asymmetric Transfer Hydrogenation |
| Selectivity | Achiral (produces racemic mixture) | Asymmetric (produces one enantiomer) |
| Typical Yield | >90% | 85-95% |
| Enantiomeric Excess (e.e.) | 0% | >95% (typically) |
| Key Reagents | Sodium Borohydride, Methanol | Chiral Ruthenium Catalyst, Formic Acid, Et₃N |
| Reaction Time | 1-2 hours | 12-24 hours |
| Cost | Low | High (due to precious metal catalyst) |
| Operational Complexity | Simple, robust | Requires inert atmosphere, careful handling of catalyst |
| Ideal Application | Racemic reference standards, initial screening | Synthesis of chiral intermediates for APIs |
Visualizations
General Reaction Scheme
The following diagram illustrates the overall transformation from the starting ketone to the alcohol product.
Caption: General reduction of the ketone to the corresponding alcohol.
Experimental Workflow
This diagram outlines the major steps involved in both protocols, from setup to final product isolation.
Caption: A generalized workflow for the reduction and purification process.
References
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link][7]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. Retrieved from [Link][8]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link][6]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. Retrieved from [Link][1]
-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Retrieved from [Link][2]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link][18]
-
MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Retrieved from [Link][3]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link][9]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link][10]
-
ESPI Metals. (n.d.). Safety Data Sheet: Sodium Borohydride. Retrieved from [Link][11]
-
Gao, J., et al. (2009). Ru-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Synfacts, 2009(10), 1112. Retrieved from [Link][19]
-
PubChem. (n.d.). Sodium borohydride. Retrieved from [Link][12]
-
PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. Retrieved from [Link][13]
-
Harper College. (2005, October 9). Sodium borohydride MSDS. Retrieved from [Link][20]
-
Wang, Z., et al. (2023). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing. Retrieved from [Link][21]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of heteroaromatic ketones. Retrieved from [Link][22]
-
ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Retrieved from [Link][23]
-
Semantic Scholar. (n.d.). Highly enantioselective hydrogenation of aromatic-heteroaromatic ketones. Retrieved from [Link][24]
-
ACS Publications. (n.d.). The Reduction of 2-Acetylpyridine to 2-Ethylpyridine. Retrieved from [Link][25]
-
MDPI. (2019, April 14). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex. Retrieved from [Link][26]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][27]
-
ResearchGate. (2024, December 11). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Retrieved from [Link][28]
-
The University of Liverpool Repository. (2020, December 15). Asymmetric Reduction of Pyridinium Salts to Piperidines. Retrieved from [Link][29]
-
Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link][30]
-
New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link][31]
-
NIH. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells. Retrieved from [Link][32]
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination. Retrieved from [Link][33]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link][34]
-
ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride. Retrieved from [Link][35]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds. Retrieved from [Link][36]
-
PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link][37]
Sources
- 1. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 2. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 3. NaBH4 | PPT [slideshare.net]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. nj.gov [nj.gov]
- 11. Sodium Borohydride - ESPI Metals [espimetals.com]
- 12. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. file.bldpharm.com [file.bldpharm.com]
- 16. aksci.com [aksci.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [PDF] Highly enantioselective hydrogenation of aromatic-heteroaromatic ketones. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. jelsciences.com [jelsciences.com]
- 28. researchgate.net [researchgate.net]
- 29. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 30. rushim.ru [rushim.ru]
- 31. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 35. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 36. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 37. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone Scaffold
An In-Depth Guide to Condensation Reactions Involving 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: Protocols and Mechanistic Insights
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. This compound emerges as a scaffold of significant interest, wedding two critical pharmacophoric features: the pyridine ring and a trifluoromethyl (CF3) group. The pyridine moiety is a well-established "privileged structure," a core framework found in numerous approved drugs and bioactive molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The trifluoromethyl group, on the other hand, imparts unique physicochemical properties. Its strong electron-withdrawing nature can profoundly influence the reactivity of adjacent functional groups, while its lipophilicity and resistance to metabolic degradation make it a valuable substituent for enhancing drug potency and pharmacokinetic profiles.[4]
This guide provides a detailed exploration of key condensation reactions utilizing this compound. As a senior application scientist, the focus extends beyond mere procedural lists to elucidate the underlying mechanistic rationale, empowering researchers to not only replicate these protocols but also to innovate upon them. We will delve into the Claisen-Schmidt and Knoevenagel condensations, and showcase the synthetic utility of their products in constructing more complex heterocyclic systems.
The Claisen-Schmidt Condensation: A Gateway to Pyridyl Chalcones
The Claisen-Schmidt condensation is a robust and widely used variant of the aldol condensation for forming carbon-carbon bonds.[5] It specifically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. This choice of reactants is strategic; using a non-enolizable aldehyde prevents it from undergoing self-condensation, thereby minimizing side products and simplifying purification.[6] this compound, with its acidic α-hydrogens on the methyl group, serves as an excellent ketone component, reacting with various aromatic aldehydes to produce α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are valuable synthetic intermediates and often exhibit significant biological activity themselves.[7][8]
Mechanism and Rationale
The reaction proceeds via a base-catalyzed mechanism. A base, typically a hydroxide like NaOH or KOH, deprotonates the α-carbon of the ethanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (the aldol adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone (chalcone). The strong electron-withdrawing effect of the 6-(trifluoromethyl)pyridin-2-yl group enhances the acidity of the α-protons, facilitating enolate formation.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(6-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one
This protocol provides a representative procedure for the synthesis of a pyridyl chalcone.
Materials:
-
This compound
-
4-methoxybenzaldehyde
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M (for neutralization if needed)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 eq, 5 mmol, 1.01 g) and 4-methoxybenzaldehyde (1.05 eq, 5.25 mmol, 0.71 g) in 20 mL of 95% ethanol. Stir at room temperature until all solids have dissolved.
-
Base Addition: Prepare a 10% aqueous solution of KOH. While stirring the ethanolic solution vigorously, add the KOH solution dropwise over 15-20 minutes. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[9] A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion.
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Pour the cold slurry into 50 mL of ice-cold deionized water.[7]
-
Workup: If the aqueous solution is strongly basic, neutralize it carefully with 0.1 M HCl to pH ~7. Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid generously with cold deionized water (3 x 20 mL) to remove any residual base and salts, followed by a wash with a small amount of cold ethanol to remove unreacted aldehyde.[10]
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. The product can be further purified by recrystallization from ethanol to yield the pure chalcone as a colored solid.
Data Presentation: Representative Chalcone Synthesis
| Aldehyde Reactant | Base | Solvent | Typical Yield | Reference |
| Benzaldehyde | KOH | Ethanol | 60-75% | [7] |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 65-80% | [9] |
| 4-Nitrobenzaldehyde | KOH | Methanol | 70-85% | [7] |
| 4-(Dimethylamino)benzaldehyde | NaOH | Ethanol | 55-70% | [9] |
The Knoevenagel Condensation: Reaction with Active Methylene Compounds
The Knoevenagel condensation is another cornerstone of C-C bond formation, involving the reaction of a carbonyl compound (an aldehyde or ketone) with a compound possessing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).[11][12] In this context, this compound serves as the electrophilic carbonyl component. This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, to avoid the self-condensation of the ketone.[11]
Rationale and Workflow
The choice of a weak base is critical. It must be basic enough to deprotonate the highly acidic active methylene compound (e.g., malononitrile, ethyl cyanoacetate) but not so strong as to deprotonate the ketone's α-hydrogens, which would lead to competing Claisen-Schmidt-type self-condensation. The reaction produces a highly functionalized α,β-unsaturated product, which is a versatile intermediate for further synthetic transformations.
Caption: General workflow for the Knoevenagel Condensation.
Experimental Protocol: Synthesis of 2-cyano-3-(6-(trifluoromethyl)pyridin-2-yl)but-2-enenitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Toluene or Benzene
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup: To a round-bottomed flask fitted with a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq), malononitrile (1.1 eq), and toluene (sufficient to dissolve reactants upon heating).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heating and Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by TLC.[13] The reaction is typically complete within 3-5 hours.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, to afford the pure product.
Application: Cyclocondensation of Chalcones to Pyrimidine Derivatives
The true synthetic power of the chalcones derived from this compound lies in their role as versatile precursors to other heterocyclic systems. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and contains two electrophilic centers, making it ideal for cyclocondensation reactions. A prominent application is the synthesis of pyrimidine derivatives by reacting the chalcone with nitrogen-containing binucleophiles like guanidine, urea, or thiourea.[14][15] Pyrimidines are core structures in numerous pharmaceuticals, including antiviral and anticancer agents.[16]
Synthetic Pathway and Rationale
The reaction is typically carried out under basic conditions. The binucleophile (e.g., guanidine) first attacks the β-carbon of the chalcone via a Michael addition. This is followed by an intramolecular cyclization, where the second nucleophilic nitrogen attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic pyrimidine ring.
Caption: Synthetic pathway from ethanone to pyrimidines.
Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-aminopyrimidine
Materials:
-
Pyridyl chalcone (synthesized as in Section 1)
-
Guanidine hydrochloride
-
Sodium ethoxide or Potassium hydroxide
-
Absolute Ethanol
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the pyridyl chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in absolute ethanol.[14]
-
Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq) or an ethanolic solution of KOH.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice.[14] The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold water and dry. Further purification can be achieved by recrystallization from ethanol to yield the pure pyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols and mechanistic discussions provided herein for the Claisen-Schmidt and Knoevenagel condensations demonstrate its utility in creating complex molecular architectures. The subsequent transformation of the resulting chalcones into medicinally relevant pyrimidine scaffolds underscores the strategic importance of this starting material. By understanding the principles behind these reactions, researchers are well-equipped to leverage this powerful scaffold in the design and synthesis of novel compounds for drug discovery and materials science applications.
References
-
Firoozpour, L., et al. (2017). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Available at: [Link]
-
Acta Crystallographica Section E. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
-
Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]
-
Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
ResearchGate. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]
-
AK Lectures. (2014). Crossed Aldol Condensation and Claisen-Schmidt Condensation. YouTube. Available at: [Link]
-
Journal of Applicable Chemistry. (2013). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. Journal of Applicable Chemistry. Available at: [Link]
-
ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Available at: [Link]
-
Chemistry & Chemical Technology. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Available at: [Link]
-
ResearchGate. (n.d.). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Available at: [Link]
-
Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Available at: [Link]
-
SciSpace. (2018). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
-
CORE. (n.d.). SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS MAR. Available at: [Link]
-
MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Available at: [Link]
-
ResearchGate. (n.d.). Proline-Catalyzed Knoevenagel Condensation/[4+2] Cycloaddition Cascade Reaction: Application to Formal Synthesis of Averufin. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. researchgate.net [researchgate.net]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. scispace.com [scispace.com]
- 16. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Enantioselective Catalytic Conversion of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This document provides a comprehensive technical guide for the enantioselective catalytic conversion of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone to its corresponding chiral alcohol, (R)- or (S)-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol. The synthesis of enantiopure trifluoromethyl-substituted pyridyl alcohols is of paramount importance in the development of novel pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.[1][2] This guide focuses on the principles and practical application of Noyori-type asymmetric hydrogenation, a robust and widely adopted method for the reduction of heteroaromatic ketones.[3][4] We will delve into the mechanistic underpinnings of this catalytic system, provide a detailed experimental protocol, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Trifluoromethyl-Pyridyl Alcohols
The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol moiety is a critical structural motif in modern medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pyridine ring, a common feature in bioactive molecules, provides a key point for molecular interactions. The enantioselective synthesis of the corresponding alcohol is crucial, as the biological activity of chiral molecules is often dictated by their absolute stereochemistry.
The catalytic asymmetric hydrogenation of prochiral ketones stands out as one of the most efficient and atom-economical methods to produce enantiomerically enriched alcohols.[5][6] Among the various catalytic systems, the ruthenium-based catalysts developed by Ryōji Noyori, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, have proven to be exceptionally effective for a broad range of substrates, including challenging heteroaromatic ketones.[3][5]
Mechanistic Insights: The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation of ketones typically employs a ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[4][7] The reaction proceeds through a well-defined catalytic cycle that involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group.[5][7]
The generally accepted mechanism for this transformation involves the following key steps:[7]
-
Catalyst Activation: The precatalyst, often a Ru(II)-dihalide complex, is activated by hydrogen gas in the presence of a base to form the active dihydride species.
-
Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
-
Hydrogen Transfer: The hydrogenation occurs via a six-membered pericyclic transition state where the hydride on the ruthenium and the proton on the coordinated amine are transferred to the carbonyl carbon and oxygen, respectively.
-
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated for the next cycle.
The chirality of the diphosphine and diamine ligands creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.[8] The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the stereochemical outcome of the reaction.[7]
Caption: Simplified Noyori Asymmetric Hydrogenation Cycle.
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol describes a general procedure for the asymmetric hydrogenation of this compound using a commercially available Ru-BINAP based catalyst.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| [RuCl((R)-BINAP)(p-cymene)]Cl | Catalyst Grade | Commercial Source |
| (R,R)-DPEN (1,2-diphenylethylenediamine) | ≥99% | Commercial Source |
| Potassium tert-butoxide (KOtBu) | ≥98% | Commercial Source |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% | Commercial Source |
| Hydrogen Gas (H₂) | High Purity (≥99.999%) | Gas Supplier |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house Prep. |
| Brine | ACS Grade | In-house Prep. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source |
Equipment
-
High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Chiral HPLC for enantiomeric excess determination.
Step-by-Step Protocol
-
Catalyst Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl((R)-BINAP)(p-cymene)]Cl (0.005 mmol, 1 mol%) and (R,R)-DPEN (0.006 mmol, 1.2 mol%) to a dry Schlenk flask.
-
Add anhydrous 2-propanol (2.0 mL) and stir the mixture for 30 minutes at room temperature to form the precatalyst solution.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (0.5 mmol, 1.0 eq) in anhydrous 2-propanol (3.0 mL).
-
Transfer the substrate solution to the autoclave.
-
Add a solution of potassium tert-butoxide (0.05 mmol, 10 mol%) in 2-propanol (1.0 mL) to the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen gas.
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS if possible.
-
-
Workup and Purification:
-
After the reaction is complete, carefully vent the autoclave.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.
-
Characterization and Analysis
-
Yield: Determine the yield of the purified product.
-
Enantiomeric Excess (ee): Analyze the enantiomeric excess of the product by chiral HPLC.
Data Presentation and Expected Results
The following table summarizes typical results for the asymmetric hydrogenation of heteroaromatic ketones using Noyori-type catalysts. The specific results for this compound should be determined experimentally but are expected to be in a similar range.
| Substrate | Catalyst System | S/C Ratio | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1-(pyridin-2-yl)ethanone | RuCl₂((S)-BINAP)((S,S)-DPEN) | 1000 | 8 | 30 | 12 | >95 | >99 (S) |
| 1-(quinolin-2-yl)ethanone | RuCl₂((R)-Xyl-BINAP)((R,R)-DPEN) | 500 | 10 | 25 | 18 | 98 | 99 (R) |
| 1-(6-(CF₃)pyridin-2-yl)ethanone (Expected) | [RuCl((R)-BINAP)(p-cymene)]Cl / (R,R)-DPEN / KOtBu | 200 | 10 | 30 | 18 | >90 | >98 (R) |
Experimental Workflow Diagram
Caption: A step-by-step overview of the experimental procedure.
Conclusion
The enantioselective catalytic conversion of this compound via asymmetric hydrogenation is a highly efficient and practical method for the synthesis of the corresponding chiral alcohol. The use of Noyori-type ruthenium catalysts provides excellent enantioselectivity and high yields under relatively mild conditions. The protocol outlined in this application note serves as a robust starting point for researchers in academic and industrial settings. Optimization of reaction parameters such as catalyst loading, pressure, temperature, and solvent may be necessary to achieve the desired performance for specific applications.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons: New York, 1993. [Link]
-
Noyori, R. et al. Asymmetric Hydrogenation of a Wide Range of Ketones Catalyzed by Ruthenium(II)/Chiral Diphosphine/Chiral Diamine Complexes. J. Am. Chem. Soc.1995 , 117 (28), 7562–7563. [Link]
-
Ohkuma, T.; Koizumi, M.; Yoshida, M.; Noyori, R. Asymmetric Hydrogenation of Heteroaromatic Ketones. Org. Lett.2000 , 2 (12), 1749–1751. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
A Catalyst for Efficient and Highly Enantioselective Hydrogenation of Aromatic, Heteroaromatic, and α,β-Unsaturated Ketones. Org. Lett.2001 , 3 (20), 3177–3180. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. 2002 . [Link]
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. NIH Public Access. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46(2), 196–207. [Link]
-
Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chem. Sci.2022 , 13(27), 8036–8042. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Strategic Functionalization of the Ethanone Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ethanone Moiety as a Versatile Synthetic Hub
The ethanone group, characterized by a carbonyl functionality flanked by a methyl group and another carbon substituent (often an aryl group in derivatives like acetophenone), is a cornerstone in synthetic organic chemistry. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores the critical importance of methodologies for its selective modification. The reactivity of the ethanone group is dichotomous and exquisitely tunable, offering two primary sites for functionalization: the electrophilic carbonyl carbon and the acidic α-carbon of the methyl group. This guide provides a detailed exploration of reliable experimental procedures to leverage this reactivity, enabling the synthesis of diverse molecular architectures. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational reaction design.
Pillar 1: Functionalization at the α-Carbon
The protons on the methyl group adjacent to the carbonyl (the α-protons) exhibit enhanced acidity (pKa ≈ 19-20 in DMSO for acetophenone) due to the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto the electronegative oxygen atom.[1][2] This enolate is a potent carbon nucleophile, serving as the cornerstone for a vast array of C-C and C-X bond-forming reactions.
Classical Enolate Alkylation: The Aldol Condensation
The base-catalyzed Aldol condensation is a powerful method for forming carbon-carbon bonds. It involves the reaction of an enolate with an aldehyde or ketone. The crossed Aldol condensation between an ethanone derivative (like acetophenone) and an aromatic aldehyde lacking α-protons (like benzaldehyde) is particularly efficient as it minimizes self-condensation of the aldehyde.[3]
Mechanism Overview: Base-Catalyzed Aldol Condensation The reaction proceeds in three key stages:
-
Enolate Formation: A base abstracts an acidic α-proton from the ethanone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates (often spontaneously or with gentle heating) to yield a stable, conjugated α,β-unsaturated ketone (a chalcone).
Caption: Workflow for the base-catalyzed Aldol condensation.
Protocol 1: Synthesis of Chalcone via Aldol Condensation [4][5]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Equivalents | Purpose |
| Acetophenone | 120.15 | 120 mg (0.12 mL) | 1.0 | Enolate Precursor |
| p-Anisaldehyde | 136.15 | 136 mg (0.12 mL) | 1.0 | Electrophile |
| Ethanol (95%) | 46.07 | 1.0 mL | Solvent | Dissolves reactants |
| Sodium Hydroxide (50% aq.) | 40.00 | ~0.10 mL (3-5 drops) | Catalytic | Base catalyst |
| Cold Ethanol | 46.07 | As needed | - | Washing solid product |
Step-by-Step Procedure:
-
Reaction Setup: To a 5 mL conical vial containing a magnetic stir bar, add acetophenone (1.0 eq) and p-anisaldehyde (1.0 eq).
-
Dissolution: Add 1.0 mL of 95% ethanol and stir the mixture at room temperature until all solids are dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.[5]
-
Initiation: While stirring, add 3-5 drops of 50% aqueous sodium hydroxide solution. Causality: A concentrated base is used to generate a sufficient concentration of the enolate to initiate the reaction rapidly.
-
Reaction Progress: Continue stirring vigorously. The product often begins to precipitate within 5-10 minutes, at which point the mixture may solidify, stopping the stir bar. The reaction is typically complete at this stage.[4]
-
Isolation: Set up a Büchner funnel for vacuum filtration. Add ~2 mL of ice-cold water to the solidified reaction mixture and break up the solid with a spatula.
-
Purification: Filter the solid product under vacuum and wash the filter cake with a small amount of cold ethanol. Causality: Washing with cold solvent removes soluble impurities without dissolving a significant amount of the desired product.
-
Drying: Allow the product to air-dry on the filter paper. The final product can be further purified by recrystallization from ethanol if necessary.
Umpolung Strategy: Electrophilic α-Carbon Functionalization
While enolates define the classical nucleophilic reactivity of the α-carbon, the concept of umpolung, or polarity reversal, allows this position to act as an electrophile.[6] This is a powerful modern strategy that opens pathways to reactions with nucleophiles that would otherwise be incompatible with enolate chemistry. A highly effective method involves the use of hypervalent iodine reagents, such as Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene), to generate a highly reactive enolonium species in situ.[7][8]
Mechanism Overview: Umpolung via Enolonium Intermediate This two-step, one-pot protocol first generates the electrophilic intermediate, which is then trapped by a chosen nucleophile.
Caption: General workflow for umpolung α-functionalization.
Protocol 2: α-Chlorination of an Ethanone Derivative via Umpolung [6][7]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Equivalents | Purpose |
| Trimethylsilyl enol ether of acetophenone | 192.34 | 192 mg | 1.0 | Enolate Surrogate |
| Koser's Reagent | 392.18 | 588 mg | 1.5 | Oxidant |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 213 mg (0.19 mL) | 1.5 | Lewis Acid Activator |
| Benzyl-dimethyl-decylammonium chloride | 326.00 | 652 mg | 2.0 | Chloride Source |
| Dichloromethane (DCM), dry | 84.93 | ~10 mL | Solvent | Anhydrous reaction medium |
Step-by-Step Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add Koser's reagent (1.5 eq). Add dry DCM to create a suspension with a formal concentration of ~0.23 M.
-
Activation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add neat BF₃·OEt₂ (1.5 eq). Causality: The Lewis acid BF₃·OEt₂ activates the hypervalent iodine reagent, facilitating the subsequent reaction with the silyl enol ether.
-
Enolonium Formation: Warm the mixture to room temperature until a clear yellow solution forms, then cool it back down to -78 °C. Add a solution of the silyl enol ether (1.0 eq) in dry DCM dropwise, keeping the temperature below -70 °C.
-
Nucleophile Addition: Prepare a solution of the chloride source (2.0 eq) in dry DCM. Add this solution dropwise to the cold enolonium species solution, ensuring the temperature remains below -55 °C.
-
Reaction Completion: Stir the reaction at -78 °C for 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 20 minutes.
-
Work-up: Quench the reaction by adding water (approx. half the volume of DCM used). Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-chloro ketone can be purified by flash column chromatography.
Note: This umpolung protocol is highly versatile. By substituting the chloride source with other nucleophiles, a range of functional groups can be introduced. For example, using azidotrimethylsilane yields α-azido ketones, and using allyltrimethylsilane results in α-allyl ketones.[9]
Pillar 2: Functionalization at the Carbonyl Carbon
The carbonyl carbon of the ethanone group is electron-deficient (electrophilic) due to the polarization of the C=O bond. This makes it a prime target for attack by a wide variety of nucleophiles.
Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction is a classic and powerful tool for forming new C-C bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound. The reaction of an ethanone with a Grignard reagent, followed by acidic workup, yields a tertiary alcohol.
Protocol 3: Synthesis of 1,1-Diphenylethanol via Grignard Reaction [10][11]
| Reagent/Material | M.W. | Amount (10 mmol scale) | Equivalents | Purpose |
| Magnesium turnings | 24.31 | 292 mg | 1.2 | Forms Grignard reagent |
| Bromobenzene | 157.01 | 1.57 g (1.05 mL) | 1.0 | Organohalide precursor |
| Anhydrous Diethyl Ether | 74.12 | ~20 mL | Solvent | Anhydrous reaction medium |
| Iodine | 253.81 | 1 small crystal | - | Activator for Mg |
| Acetophenone | 120.15 | 1.20 g (1.18 mL) | 1.0 | Electrophile |
| 10% Aqueous HCl | - | As needed | - | Quenching/Hydrolysis |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon). Causality: Grignard reagents are highly reactive with water and atmospheric oxygen; anhydrous and inert conditions are absolutely critical for success.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Add a solution of bromobenzene (1.0 eq) in ~10 mL of anhydrous diethyl ether to the dropping funnel.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, bubbling, and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of acetophenone (1.0 eq) in ~10 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Work-up (Hydrolysis): After the addition is complete, stir for an additional 30 minutes at room temperature. Cool the flask again in an ice bath and slowly quench the reaction by adding 10% aqueous HCl. Caution: This is an exothermic process. Stir until all solids dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol, which can be purified by recrystallization or chromatography.
Olefination: The Wittig Reaction
The Wittig reaction transforms a carbonyl group into a carbon-carbon double bond by reacting it with a phosphorus ylide (Wittig reagent). This method is exceptionally valuable for the unambiguous placement of a double bond in a target molecule.
Protocol 4: Synthesis of 1,2-Diphenylethene via Wittig Reaction [12]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Equivalents | Purpose |
| Benzyltriphenylphosphonium chloride | 388.88 | 480 mg | 1.2 | Ylide Precursor |
| Acetophenone | 120.15 | 120 mg (0.12 mL) | 1.0 | Carbonyl Electrophile |
| Sodium Hydroxide (50% aq.) | 40.00 | 0.65 mL | Strong Base | Deprotonates phosphonium salt |
| Dichloromethane (DCM) | 84.93 | ~15 mL | Solvent | Reaction/Extraction medium |
Step-by-Step Procedure:
-
Reaction Setup: In a test tube or small flask with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.2 eq) and acetophenone (1.0 eq).
-
Dissolution: Add ~3 mL of dichloromethane and stir to dissolve the acetophenone. The phosphonium salt may not fully dissolve.
-
Ylide Formation & Reaction: Vigorously stir the mixture while adding 0.65 mL of 50% aqueous sodium hydroxide solution. Causality: The strong base deprotonates the phosphonium salt at the benzylic position, forming the bright red or orange phosphorus ylide in situ. The ylide immediately reacts with the ketone present in the same pot.
-
Reaction Time: Continue to stir the two-phase mixture vigorously for at least 30 minutes at room temperature.
-
Work-up: Dilute the reaction mixture with 5 mL of DCM and 12 mL of water. Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with an additional 8 mL of DCM.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product, which contains triphenylphosphine oxide as a major byproduct, must be purified by column chromatography on silica gel to isolate the alkene product.
Conclusion
The functionalization of the ethanone group is a foundational task in organic synthesis. By understanding the distinct reactivity of the α-carbon and the carbonyl carbon, researchers can strategically select from a robust toolkit of reactions to achieve desired molecular transformations. The protocols detailed herein, from classical condensations to modern umpolung strategies, provide reliable starting points for laboratory execution. The key to success lies not only in following the steps, but in comprehending the underlying chemical principles that dictate the choice of reagents, conditions, and work-up procedures. This rational approach empowers chemists to troubleshoot, optimize, and adapt these methods for the synthesis of novel and complex molecules in drug discovery and materials science.
References
-
W. E. Noland. The Nef Reaction. Chemical Reviews. 1955, 55 (1), 137–155. [Link]
-
More, A. A., et al. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. Journal of Visualized Experiments. 2018, (138), e57916. [Link]
-
Arava, S., et al. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. JoVE. 2018. [Link]
-
Department of Chemistry, University of Missouri-St. Louis. Aldol Condensation Procedure. UMSL.edu. [Link]
-
Olofsson, B. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Organic Chemistry Portal. [Link]
-
Pathe, G. K., et al. Flexible Stereoselective Functionalizations of Ketones Through Umpolung with Hypervalent Iodine Reagents. Angewandte Chemie International Edition. 2016, 55(8), 2731-2735. [Link]
-
Szpilman, A. M., et al. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. JoVE. 2018. [Link]
-
Organic Chemistry Portal. Nef Reaction. organic-chemistry.org. [Link]
-
Williamson, K. L., et al. Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Macroscale and Microscale Organic Experiments. [Link]
-
Wikipedia. Dess–Martin oxidation. en.wikipedia.org. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). organic-synthesis.com. [Link]
-
Studylib. Aldol Condensation: Chalcone Synthesis Lab Procedure. studylib.net. [Link]
-
Organic Chemistry Portal. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. organic-chemistry.org. [Link]
-
University of Babylon. The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). uobabylon.edu.iq. [Link]
-
Carlson, R., et al. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. 1993, 47, 1046-1049. [Link]
-
Wikipedia. Nef reaction. en.wikipedia.org. [Link]
-
JoVE. Two-Step Protocol For Umpolung Functionalization-Ketones Via Enolonium Species l Protocol Preview. youtube.com. 2023. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. organic-chemistry.org. [Link]
-
ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. researchgate.net. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. chemistrysteps.com. [Link]
-
Merritt, E. A., et al. Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. 2010, 87, 1-11. [Link]
-
University of Wisconsin-River Falls. The Wittig Reaction: Synthesis of Alkenes. uwrf.edu. [Link]
-
StudyRaid. Understand grignard-Based Routes to Acetophenone. studyraid.com. 2025. [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. researchgate.net. [Link]
-
Thiemann, T., et al. One pot Wittig reaction and hydrolysis with acetophenone as starting material. ResearchGate. 2016. [Link]
-
Dicks, A. P., et al. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. 2017. [Link]
- CN104230875A - One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
-
LibreTexts Chemistry. 22.4: Alpha Halogenation of Aldehydes and Ketones. chem.libretexts.org. 2024. [Link]
-
ResearchGate. Synthesis of Koser's Reagent and Derivatives. researchgate.net. [Link]
-
Martins, P., et al. Synthetic Access to Aromatic α-Haloketones. Molecules. 2021, 26(19), 5831. [Link]
-
Pearson, D. E., et al. Acetophenone, 3-bromo-. Organic Syntheses. 1961, 41, 15. [Link]
-
Department of Chemistry, University of Rochester. Synthesis of Koser's Reagent and Derivatives. chem.rochester.edu. 2012. [Link]
-
KPU Pressbooks. 6.2 Halogenation of the α-Carbon. kpu.pressbooks.pub. [Link]
-
University of North Georgia. CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. UNG.edu. [Link]
-
Smith, A. M., et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. 2016, 4(5), 99-105. [Link]
-
University of California, Irvine. 25. The Grignard Reaction. uci.edu. [Link]
-
Ashenhurst, J. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. 2022. [Link]
-
Neuman, R. C. Reactions of Enolate Ions and Enols. University of California, Riverside. [Link]
-
JoVE. Video: Reactivity of Enolate Ions. jove.com. 2023. [Link]
-
University of Toronto. 14 Formation and reaction of a Grignard reagent. utoronto.ca. [Link]
-
University of the Pacific. Grignard Reaction. pacific.edu. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry-data.com. [Link]
-
Chiang, Y., et al. Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society. 1988, 110(1), 307-312. [Link]
-
University of Calgary. Ch18 : Enol and Enolate answers. ucalgary.ca. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. youtube.com. 2025. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Reactivity of Enolate Ions [jove.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. studylib.net [studylib.net]
- 6. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species [jove.com]
- 7. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its synthesis can often lead to a mixture of products, byproducts, and unreacted starting materials, making purification a critical and sometimes challenging step. This guide provides practical advice and protocols to help you achieve the desired purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a complex mixture, and I'm not sure where to start with purification.
Answer: A complex crude mixture is a common outcome, especially if the synthesis is not fully optimized. The first step is to analyze the composition of your crude product.
Recommended Action:
-
Thin Layer Chromatography (TLC) Analysis: Run a TLC of your crude product using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. This will give you a preliminary idea of the number of components and their relative polarities.
-
Proton NMR (¹H NMR) Spectroscopy: Obtain a ¹H NMR spectrum of your crude material. This will help you identify the major components, including your desired product, unreacted starting materials, and major byproducts. The characteristic signals for this compound are crucial for this analysis.
The following diagram illustrates a decision-making workflow for initial purification strategies based on the initial analysis of the crude mixture.
Caption: Initial purification strategy decision workflow.
Issue 2: I'm having trouble separating my product from a non-polar impurity, likely the starting material (e.g., 2-bromo-6-(trifluoromethyl)pyridine).
Answer: This is a frequent challenge, as the starting material often has a similar polarity to the product. Optimizing your column chromatography conditions is key.
Recommended Action: Column Chromatography Protocol
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): Start with a low-polarity solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Initial Elution: Begin with 100% hexanes to elute very non-polar impurities.
-
Gradient Elution: Gradually increase the percentage of ethyl acetate. For example, you can use a gradient of 0% to 10% ethyl acetate in hexanes. The optimal gradient will depend on the specific impurities.
-
-
Monitoring: Monitor the separation using TLC. Collect fractions and spot them on a TLC plate to identify which fractions contain your purified product.
The following table provides a starting point for gradient elution in column chromatography.
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute highly non-polar impurities |
| 2 | 98 | 2 | 5 | Elute starting material |
| 3 | 95 | 5 | 10 | Elute the desired product |
| 4 | 90 | 10 | 5 | Elute more polar impurities |
Issue 3: My product appears pure by TLC, but the NMR spectrum shows broad peaks or the presence of residual solvent.
Answer: Broad peaks in the NMR can indicate the presence of paramagnetic impurities or aggregation. Residual solvent is a common issue that can often be resolved with proper drying techniques.
Recommended Action:
-
Removal of Paramagnetic Impurities: If you suspect metal contamination from your reaction (e.g., palladium from a cross-coupling reaction), you can try filtering a solution of your product through a small plug of Celite® or silica gel.
-
Removal of Residual Solvent:
-
High Vacuum Drying: Dry your sample under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable).
-
Lyophilization (Freeze-Drying): If your compound is soluble in a suitable solvent with a relatively high freezing point (e.g., benzene or cyclohexane), lyophilization can be an effective way to remove residual solvents.
-
Azeotropic Distillation: For stubborn solvents, you can dissolve your product in a lower-boiling solvent and then remove it under reduced pressure. Repeating this process several times can effectively remove the higher-boiling solvent.
-
Issue 4: I'm trying to crystallize my product, but it either oils out or remains in solution.
Answer: Finding the right crystallization solvent is often a matter of trial and error. The goal is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Action: Crystallization Solvent Screening
-
Single Solvent Screening: In small vials, dissolve a small amount of your purified product in a few drops of different solvents at their boiling points. Suitable solvents to screen include:
-
Hexanes
-
Heptane
-
Toluene
-
Ethyl acetate
-
Isopropanol
-
Acetonitrile
-
-
Solvent/Anti-Solvent System: If a single solvent is not effective, you can try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
The following diagram illustrates the process of crystallization.
Caption: A typical workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Unreacted starting materials: For example, if you are using 2-bromo-6-(trifluoromethyl)pyridine, you may have some of this left in your crude product.
-
Homocoupled byproducts: These can form from the coupling of two molecules of your starting material.
-
Isomeric impurities: If your starting material is not a single isomer, you may end up with isomeric products.
-
Byproducts from the acetylating agent: Depending on the reagent used to introduce the acetyl group, you may have byproducts from that reagent.
Q2: What is a good starting solvent system for TLC analysis?
A2: A good starting point for TLC analysis is a 9:1 mixture of hexanes:ethyl acetate. You can adjust the ratio based on the Rf value of your product. If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity by adding more ethyl acetate. If the Rf is too high (the spot moves close to the solvent front), decrease the polarity by using more hexanes.
Q3: How can I confirm the identity and purity of my final product?
A3: The most common and effective methods for confirming the identity and purity of your product are:
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques will give you detailed information about the structure of your molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: My compound is an oil, can I still purify it by crystallization?
A4: While it is more challenging to crystallize an oil, it is not impossible. You can try dissolving the oil in a small amount of a non-polar solvent like hexanes and storing it in the freezer for an extended period. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization. If these methods fail, column chromatography is the preferred method for purifying oils.
References
- Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Purification by Column Chromatography: For detailed guidance on the principles and practice of column chromatography, please see
- Title: Purification of Labor
- Source: Butterworth-Heinemann
-
URL: [Link]
-
Crystallization Techniques: For a thorough understanding of crystallization methods, a valuable resource is
- Title: Crystallization: Basic Concepts and Industrial Applic
- Source: Wiley
-
URL: [Link]
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified individuals. Always follow appropriate laboratory safety procedures.
By-product formation in the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Technical Support Center: Synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically proceeds through two primary and effective routes:
-
The Weinreb Ketone Synthesis: This is often the preferred method due to its high selectivity and tolerance for various functional groups.[1] It involves the reaction of an organometallic reagent derived from 2-halo-6-(trifluoromethyl)pyridine with N-methoxy-N-methylacetamide. Alternatively, an organometallic acetyl reagent can be reacted with a Weinreb amide derived from 6-(trifluoromethyl)picolinic acid. The key advantage of this method is the stability of the tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[2][3]
-
Organometallic Addition to other Acetylating Agents: This route involves the use of a Grignard or organolithium reagent, such as 6-(trifluoromethyl)pyridin-2-ylmagnesium bromide, which then reacts with an acetylating agent like acetyl chloride or acetic anhydride. While feasible, this method is often plagued by the formation of a tertiary alcohol by-product due to the high reactivity of the organometallic reagent with the ketone product.[4][5]
A less common but viable alternative involves a metal-halogen exchange on a 2-halo-6-(trifluoromethyl)pyridine followed by quenching with a suitable acetylating agent.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low yield of the desired ketone and formation of a major by-product with a higher molecular weight.
Possible Cause: Over-addition of the organometallic reagent to the ketone product, forming a tertiary alcohol. This is a frequent issue when using highly reactive acetylating agents like acetyl chloride in combination with Grignard or organolithium reagents.[5]
Troubleshooting Steps:
-
Switch to a Weinreb Amide: The most effective solution is to employ the Weinreb ketone synthesis.[1] The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with the organometallic reagent, which collapses to the ketone only upon acidic workup. This prevents the second addition of the organometallic reagent.[2][7]
-
Control Stoichiometry and Temperature: If using a more traditional acetylating agent is unavoidable, precise control of the stoichiometry of the organometallic reagent (no more than 1 equivalent) and maintaining a low reaction temperature (e.g., -78 °C) can help minimize over-addition.[3]
-
Inverse Addition: Adding the organometallic reagent slowly to a solution of the acetylating agent (inverse addition) can help maintain a low concentration of the nucleophile and reduce the likelihood of over-addition.
Workflow for By-product Identification and Mitigation:
Caption: Troubleshooting workflow for over-addition by-product.
Issue 2: Formation of significant amounts of a symmetrical bi-aryl by-product, 2,2'-bis(6-(trifluoromethyl)pyridine).
Possible Cause: This is a classic side reaction in the formation and use of organometallic reagents, particularly Grignard reagents, known as a Wurtz-type coupling. It occurs when the Grignard reagent reacts with the unreacted starting halide.[8][9] This is more prevalent at higher temperatures and with higher concentrations of the starting halide.[9]
Troubleshooting Steps:
-
Optimize Grignard Formation:
-
Ensure the magnesium turnings are fresh and activated. The presence of an oxide layer on the magnesium can hinder the reaction, leading to an accumulation of the halide.[8]
-
Initiate the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane if it is sluggish.
-
Maintain a gentle reflux during the Grignard formation and avoid excessive heating.
-
-
Dilution: Running the reaction at a higher dilution can decrease the rate of the bimolecular coupling reaction.
-
Consider an Alternative Organometallic: Switching from a Grignard reagent to an organolithium reagent, formed via lithium-halogen exchange at low temperature, can sometimes reduce the amount of coupling by-product. However, organolithium reagents are generally more reactive and require stricter anhydrous conditions.
Reaction Scheme: Formation of Desired Product vs. By-product
Caption: Competing pathways in the Grignard-based synthesis.
Issue 3: The reaction fails to initiate, or the starting material is recovered after work-up.
Possible Cause: This is often due to the presence of moisture or other protic sources in the reaction, which will quench the highly basic organometallic reagent. The stability of the organometallic intermediate can also be a factor.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum immediately before use.[9]
-
Use anhydrous solvents, typically freshly distilled or from a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are common choices.[8]
-
Ensure all reagents are anhydrous. The starting 2-halo-6-(trifluoromethyl)pyridine should be dry.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent quenching by atmospheric moisture and oxygen.
-
Reagent Quality:
-
Use high-quality magnesium turnings for Grignard reactions.
-
If using an organolithium reagent like n-butyllithium for metal-halogen exchange, ensure it is properly titrated to know its exact concentration.
-
Experimental Protocol: General Procedure for Weinreb Ketone Synthesis
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 1-2 hours.
-
Reaction with Weinreb Amide: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of N-methoxy-N-methylacetamide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reagent | Molar Ratio | Purity | Notes |
| 2-bromo-6-(trifluoromethyl)pyridine | 1.0 | >98% | Must be anhydrous |
| Magnesium Turnings | 1.2 | N/A | Freshly activated |
| N-methoxy-N-methylacetamide | 1.1 | >98% | Must be anhydrous |
| Anhydrous THF | - | <50 ppm H₂O | Solvent |
References
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry.
- MilliporeSigma. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- Tokyo Chemical Industry Co., Ltd. Weinreb Ketone Synthesis.
- Wikipedia. Weinreb ketone synthesis.
- Chemistry Steps. Converting Amides to Aldehydes and Ketones.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters.
- PubMed. Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction.
- ChemicalBook. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone.
- University of Michigan. Grignard Reaction.
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.
- Journal of Pesticide Science. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Taylor & Francis Online. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- X-MOL. What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine?
- Google Patents. (2019). The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- SciELO. (2016).
- Dakenchem. Understanding Trifluoromethyl Pyridines in Pharma Synthesis.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Journal of Biomedical Research & Environmental Sciences. (2022).
- Organic Chemistry Portal. Grignard Reaction.
- Nahm, S., & Weinreb, S. M. (1981).
- BenchChem. Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Shanghai Yongkai Chemical Co., Ltd. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- BLDpharm. This compound.
- ChemicalBook. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone.
- MySkinRecipes. This compound.
- MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.
- Google Patents. (1987).
- ResearchGate. On the Chemical Stability of Lithium 2-Trifluoromethyl-4,5- Dicyanoimidazolide (LiTDI), an Electrolyte Salt for Li-Ion Cells.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.
- PubChem. Lithium(1+) ion 6-(trifluoromethyl)
- National Institutes of Health. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. (2000). Preparation of trifluoromethylpyridine libraries.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Our focus is on delivering practical, field-tested insights to overcome common challenges and ensure the integrity of your experimental outcomes.
Overview of Synthetic Strategies
The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several synthetic routes. The selection of a specific pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two most prevalent strategies involve the acylation of a pre-functionalized pyridine ring. This guide will delve into the nuances of these methods, providing a framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge for successful experimentation.
Q1: What are the most common starting materials for the synthesis of this compound?
The most frequently employed starting materials are derivatives of 2-bromo-6-(trifluoromethyl)pyridine or 6-(trifluoromethyl)pyridine-2-carbonitrile. The choice between these precursors depends on the intended synthetic route, with the former being suitable for Grignard-based approaches and the latter for reactions involving organometallic additions to the nitrile group.
Q2: Why is the trifluoromethyl group significant in this molecule?
The trifluoromethyl (-CF3) group is a crucial pharmacophore in many drug candidates. Its strong electron-withdrawing nature can significantly influence the physicochemical properties of the parent molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of molecules containing this moiety is therefore of high interest in medicinal chemistry.[1][2]
Q3: What are the key safety precautions to consider during this synthesis?
Working with organometallic reagents like Grignard reagents requires strict adherence to anhydrous conditions, as they are highly reactive towards moisture.[3][4] Additionally, many of the solvents used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable. It is imperative to conduct these reactions in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents and solvents before commencing any experimental work.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most organic reactions.[5] By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be employed for more quantitative analysis of the reaction mixture.
Q5: What are the recommended methods for purifying the final product?
The purification of this compound typically involves column chromatography on silica gel.[6][7] The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure solid product.[5]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Q1: My Grignard reaction with 2-bromo-6-(trifluoromethyl)pyridine and an acetylating agent is resulting in a very low yield. What are the potential causes and solutions?
Low yields in Grignard reactions are a common issue and can stem from several factors.[8][9]
-
Cause 1: Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.[9]
-
Cause 2: Presence of Moisture: Grignard reagents are potent bases and will be quenched by any protic sources, including water.[3][4]
-
Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere.[9] Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or THF, or solvents that have been appropriately dried over a suitable drying agent.[8]
-
-
Cause 3: Inefficient Grignard Reagent Formation: The reaction between the magnesium and 2-bromo-6-(trifluoromethyl)pyridine may not have gone to completion.
-
Solution: Gentle heating with a heat gun may be necessary to initiate the reaction.[9] Once initiated, the reaction is typically exothermic. Monitor the consumption of magnesium turnings to gauge the extent of reagent formation. Titration of the Grignard reagent before use is highly recommended to determine its exact concentration.[9]
-
-
Cause 4: Side Reactions: The Grignard reagent can participate in side reactions, such as Wurtz coupling.[10]
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the acetylating agent. Slow, dropwise addition can also help to minimize side reactions.[9]
-
Formation of Impurities
Q2: I'm observing significant byproducts in my reaction mixture. How can I identify and minimize them?
The formation of impurities can be a result of side reactions or the degradation of starting materials or products.
-
Potential Impurity 1: Homocoupling Product (Wurtz Coupling): This is a common byproduct in Grignard reactions.[10]
-
Identification: This byproduct will have a molecular weight corresponding to the coupling of two 6-(trifluoromethyl)pyridin-2-yl moieties. It can be identified by GC-MS or LC-MS.
-
Minimization: As mentioned previously, maintaining a low reaction temperature and slow addition of the Grignard reagent can suppress this side reaction.
-
-
Potential Impurity 2: Unreacted Starting Material: Incomplete conversion is a common source of contamination.
-
Identification: This can be easily identified by TLC or GC-MS by comparing the reaction mixture to a standard of the starting material.
-
Minimization: Ensure the stoichiometry of the reagents is correct. If using a Grignard reagent, its concentration should be accurately determined.[9] Increasing the reaction time or temperature may also drive the reaction to completion, but this should be done cautiously to avoid degradation.[5]
-
-
Potential Impurity 3: Products of Reaction with the Solvent: Ethereal solvents like THF can be deprotonated by strong bases like Grignard reagents, especially at elevated temperatures.
-
Identification: These byproducts can be complex to identify but may be suggested by unexpected peaks in GC-MS or NMR.
-
Minimization: Maintain the reaction at a low temperature.
-
Reaction Stalls or Fails to Initiate
Q3: My reaction to form the Grignard reagent from 2-bromo-6-(trifluoromethyl)pyridine is not starting. What should I do?
Failure of a Grignard reaction to initiate is a frequent problem.[9]
-
Troubleshooting Step 1: Check for Obvious Issues: Ensure all glassware is dry and the system is under an inert atmosphere.[9] Confirm the quality of the magnesium and the anhydrous nature of the solvent.[8]
-
Troubleshooting Step 2: Activation of Magnesium: If the reaction has not started after a few minutes of stirring, try activating the magnesium as described above (crushing, adding iodine, or 1,2-dibromoethane).[9]
-
Troubleshooting Step 3: Gentle Heating: A gentle warming of the flask with a heat gun can often provide the activation energy needed to initiate the reaction.[9] Be cautious, as the reaction can become vigorous once it starts.
-
Troubleshooting Step 4: Add a Small Amount of Pre-formed Grignard Reagent: If you have a previously prepared Grignard reagent, adding a small amount can help to initiate the new batch.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Grignard-based Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent.[10] |
| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to minimize side reactions.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[9] |
| Magnesium | High-purity turnings | Ensures a clean reaction and facilitates initiation.[8] |
| Acetylating Agent | Acetyl chloride or Acetic anhydride | Common and effective electrophiles for this transformation. |
| Work-up | Quench with saturated aq. NH4Cl | A mild acidic workup protonates the intermediate alkoxide to yield the ketone. |
Protocol 1: Synthesis via Grignard Reaction with 6-(Trifluoromethyl)pyridine-2-carbonitrile
This protocol describes the synthesis of this compound from 6-(trifluoromethyl)pyridine-2-carbonitrile and a methyl Grignard reagent.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. If not, apply gentle heat.
-
Addition of Nitrile: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of 6-(trifluoromethyl)pyridine-2-carbonitrile in anhydrous diethyl ether to the Grignard reagent.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The addition of a Grignard reagent to a nitrile initially forms an imine, which is then hydrolyzed to the ketone during the aqueous workup.[11]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Troubleshooting Logic Diagram
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 7. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction outcomes.
I. Troubleshooting Guide: Low or No Product Yield
One of the most common challenges in synthesizing this compound is achieving a satisfactory yield. This section addresses specific issues that can lead to poor outcomes and provides actionable solutions.
Question 1: My reaction has resulted in a low or non-existent yield of the target ketone. What are the primary factors I should investigate?
Answer:
Low or no yield in this synthesis can typically be traced back to a few critical areas: the choice of synthetic route and the execution of the reaction conditions. The primary routes for this synthesis involve either a Grignard reaction with a suitable pyridine derivative or a palladium-catalyzed cross-coupling reaction. Let's break down the troubleshooting for each.
A. Grignard-Based Approaches
The addition of a methyl Grignard reagent (CH₃MgBr or CH₃MgCl) to a 6-(trifluoromethyl)pyridine-2-carbonyl derivative is a common strategy. However, the reactivity of the pyridine ring can present challenges.
Potential Issues & Solutions:
-
Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Triturate the Grignard reagent prior to use to determine its exact molarity. Do not rely solely on the label concentration of commercial reagents.
-
-
-
Side Reactions with the Pyridine Nitrogen: The Lewis acidic nature of the Grignard reagent can lead to coordination with the pyridine nitrogen, deactivating the substrate. This is a well-documented challenge in reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem"[1].
-
Troubleshooting:
-
Use of a Lewis Acid Additive: The addition of a Lewis acid such as CeCl₃ can sometimes improve yields by activating the carbonyl group.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the pyridine substrate at low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
-
-
Over-addition to the Carbonyl Group: A common issue with Grignard reactions on esters or acid chlorides is double addition, leading to a tertiary alcohol instead of the desired ketone.
-
Troubleshooting:
-
Weinreb Amide Approach: The use of a Weinreb-Nahm amide (N-methoxy-N-methylamide) is a highly effective strategy to prevent over-addition.[2][3][4][5] The resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion, preventing its collapse and subsequent second addition until acidic workup.
-
Careful Stoichiometry and Temperature Control: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and maintain a low reaction temperature.
-
-
Experimental Protocol: Weinreb Amide Synthesis of this compound
-
Preparation of the Weinreb Amide:
-
To a solution of 6-(trifluoromethyl)picolinic acid in an anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride to form the acid chloride in situ.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the resulting Weinreb amide by column chromatography.
-
-
Grignard Addition:
-
Dissolve the purified Weinreb amide in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of methylmagnesium bromide (typically 1.1-1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
B. Palladium-Catalyzed Cross-Coupling Approaches
An alternative route involves the coupling of a 2-halopyridine derivative with an acetylating agent using a palladium catalyst.
Potential Issues & Solutions:
-
Catalyst Inactivity: The palladium catalyst's activity is paramount for a successful reaction.
-
Troubleshooting:
-
Choice of Catalyst and Ligand: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical.[6] Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[7]
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.[7]
-
-
-
Poor Substrate Reactivity: The nature of the leaving group on the pyridine ring and the organometallic acetylating agent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Leaving Group: Iodo- and bromo-pyridines are generally more reactive than chloro-pyridines.
-
Acetylating Agent: Organoboron compounds (in Suzuki coupling) or organotin compounds (in Stille coupling) can be effective.[8] The choice often depends on the functional group tolerance and the commercial availability of the reagents.
-
-
-
Side Reactions: Homocoupling of the starting materials or decomposition of the catalyst can lead to a complex mixture of byproducts.
-
Troubleshooting:
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction outcome. An empirical screening of different bases may be necessary.
-
-
Experimental Protocol: Suzuki Coupling for the Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-6-(trifluoromethyl)pyridine, acetylboronic acid pinacol ester (or a suitable alternative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
II. Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a significant amount of a tertiary alcohol byproduct in my Grignard reaction. How can I prevent this?
A1: The formation of a tertiary alcohol is a classic sign of over-addition of the Grignard reagent. As detailed in the troubleshooting section, the most robust solution is to employ a Weinreb-Nahm amide of 6-(trifluoromethyl)picolinic acid as your starting material.[2][3][4][5] The chelation-stabilized tetrahedral intermediate formed during the reaction prevents the second addition of the Grignard reagent. Alternatively, you can try to mitigate this issue by using a precise stoichiometry of the Grignard reagent (no more than 1.2 equivalents) and maintaining a very low reaction temperature (e.g., -78 °C) throughout the addition.
Q2: My palladium-catalyzed cross-coupling reaction is sluggish and gives a low conversion. What are the first things I should check?
A2: For a sluggish cross-coupling reaction, the first aspects to verify are the quality of your reagents and the reaction setup.[7] Ensure that your solvent is anhydrous and thoroughly degassed, and that your reaction is maintained under a positive pressure of an inert gas. The activity of the palladium catalyst is crucial; consider using a fresh batch of catalyst and ligand. If the issue persists, you may need to screen different ligands, as the electronic and steric properties of the ligand can have a profound impact on the catalytic activity.[6] Additionally, consider switching to a more reactive starting material, such as an iodo-pyridine instead of a bromo- or chloro-pyridine.
Q3: Are there any specific safety precautions I should be aware of when working with trifluoromethyl-containing compounds?
A3: Yes, while this compound itself is not acutely toxic, it is good laboratory practice to handle all chemicals with care. The trifluoromethyl group can impart different chemical and biological properties compared to its non-fluorinated analog.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with organometallic reagents like Grignard reagents, be mindful of their pyrophoric nature and handle them under an inert atmosphere.
Q4: What are the best methods for purifying the final product?
A4: The most common and effective method for purifying this compound is silica gel column chromatography.[10] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation from non-polar byproducts and any remaining starting materials. For highly pure material, recrystallization from a suitable solvent system can be an effective final purification step.
III. Visualizing the Key Synthetic Pathway
To aid in understanding the recommended synthetic approach, the following diagram illustrates the Weinreb amide synthesis workflow.
Caption: Workflow for the Weinreb Amide Synthesis of the Target Ketone.
IV. Summary of Key Parameters for Yield Improvement
| Parameter | Recommendation for Grignard Route | Recommendation for Cross-Coupling Route | Rationale |
| Starting Material | Use a Weinreb-Nahm amide derivative. | Use an iodo- or bromo-substituted pyridine. | Prevents over-addition; increases reactivity. |
| Reagent Quality | Use freshly titrated Grignard reagent. | Use high-purity, degassed solvents and fresh catalyst. | Ensures accurate stoichiometry and prevents catalyst poisoning. |
| Atmosphere | Strict anhydrous and inert conditions. | Strict anhydrous and inert (degassed) conditions. | Prevents quenching of organometallics and deactivation of the catalyst. |
| Temperature | Low temperature (-78 °C to 0 °C) for Grignard addition. | Optimize temperature (e.g., 80-100 °C) to balance rate and catalyst stability. | Minimizes side reactions; prevents catalyst decomposition. |
| Additives/Ligands | Not typically required with Weinreb amides. | Screen bulky, electron-rich phosphine ligands. | Enhances catalytic cycle efficiency. |
V. References
-
A Weinreb amide approach to the synthesis of trifluoromethylketones. Semantic Scholar. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]
-
A Weinreb amide approach to the synthesis of trifluoromethylketones. RSC Publishing. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. PubMed. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]
-
A Weinreb amide approach to the synthesis of trifluoromethylketones. Scilit. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ChemRxiv. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. RSC Publishing. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Chemistry Portal. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Weinreb amide approach to the synthesis of trifluoromethylketones. | Semantic Scholar [semanticscholar.org]
- 3. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
Stability issues of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone under acidic/basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice on the stability of this key synthetic intermediate. Understanding its behavior under various pH conditions is critical for successful reaction design, workup procedures, and analytical method development.
Chemical Structure and Key Features
To effectively troubleshoot stability issues, it is essential to first understand the molecule's structural attributes.
Caption: Structure of this compound.
The molecule's reactivity is governed by three main features:
-
Acetyl (Ketone) Group : This is the primary site for potential hydrolysis under both acidic and basic conditions.
-
Pyridine Ring : The nitrogen atom is basic and will be protonated under acidic conditions. The ring system is electron-deficient.
-
Trifluoromethyl (-CF3) Group : This is a potent electron-withdrawing group. Its presence significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.[1][2] It also enhances the metabolic stability of the molecule in biological systems.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A: The compound is generally stable under neutral conditions in aprotic solvents. However, its stability is compromised under strongly acidic or basic aqueous conditions, primarily due to the reactivity of the acetyl group. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring also makes it susceptible to certain nucleophilic reactions.[1]
Q2: How does the compound behave under acidic conditions?
A: Under acidic conditions, two key events occur. First, the pyridine nitrogen is protonated. Second, the carbonyl oxygen of the acetyl group is protonated, which significantly activates the carbonyl carbon towards nucleophilic attack by water. This can lead to acid-catalyzed hydrolysis, yielding 6-(trifluoromethyl)picolinic acid and acetic acid as potential degradation products. The general mechanism for ketone hydrolysis is well-established.[3][4][5]
Q3: Is the compound stable in basic solutions?
A: The compound is generally unstable in the presence of strong bases like NaOH or KOH, especially in aqueous or alcoholic media at elevated temperatures. The primary degradation pathway is base-catalyzed hydrolysis of the ketone. Additionally, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions.[1]
Q4: What are the likely degradation products I should look for?
A: The most probable degradation product from both acid and base hydrolysis is 6-(trifluoromethyl)picolinic acid . Your analytical method, such as HPLC or LC-MS, should be developed to separate the parent compound from this more polar degradant.
Q5: How should I store solutions of this compound?
A: For short-term storage, solutions in aprotic solvents like acetonitrile, THF, or dichloromethane are recommended. For long-term storage, it is best to store the compound as a solid at low temperatures (2-8°C or -20°C), protected from moisture.[6] Avoid preparing and storing aqueous stock solutions, especially if the pH is not strictly controlled to be near neutral.
Troubleshooting Guide
This section addresses common issues encountered during experimental work.
| Problem / Observation | Potential Root Cause | Recommended Troubleshooting Actions |
| Significant loss of starting material during an acidic reaction workup (e.g., aqueous HCl wash). | Acid-Catalyzed Hydrolysis. The combination of a strong acid and water is cleaving the acetyl group. | 1. Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (0-5°C).2. Use Weaker Acids: If permissible for your process, use a milder acid like saturated ammonium chloride (NH₄Cl) solution.3. Analytical Confirmation: Analyze the aqueous layer by HPLC to confirm the presence of the suspected hydrolysis product, 6-(trifluoromethyl)picolinic acid. |
| Low yield or formation of multiple byproducts in a reaction using a strong base (e.g., NaOH, LDA). | Base-Catalyzed Degradation. This could be due to ketone hydrolysis or other side reactions on the electron-deficient pyridine ring. | 1. Switch to a Weaker Base: Consider using organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃ or Cs₂CO₃.2. Lower the Temperature: Perform the reaction at the lowest effective temperature to slow degradation pathways.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent potential base-catalyzed oxidation.4. Characterize Byproducts: Use LC-MS to identify major byproducts and elucidate the degradation mechanism. |
| Inconsistent results in biological assays using aqueous buffers. | pH-Dependent Instability. The compound may be degrading in the assay buffer over the course of the experiment. | 1. Run a Stability Check: Incubate the compound in the assay buffer (without cells or other reagents) for the duration of the experiment. Analyze samples at different time points by HPLC to quantify degradation.2. Adjust Buffer pH: If degradation is observed, investigate if a slight modification of the buffer pH (while staying within the experimental tolerance) improves stability.3. Prepare Fresh Solutions: Prepare stock solutions in DMSO and make final dilutions into the aqueous buffer immediately before use. |
Key Experimental Protocols
To proactively address stability, we recommend performing forced degradation studies as outlined by ICH guidelines.[7] This is a crucial step in developing robust processes and stability-indicating analytical methods.[8][9]
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the steps to assess the stability of this compound under hydrolytic stress.
Caption: Workflow for a forced degradation study.
Protocol 2: Suggested Starting Conditions for a Stability-Indicating HPLC Method
The goal is to achieve baseline separation between the parent compound and its primary degradant, 6-(trifluoromethyl)picolinic acid.
| Parameter | Recommended Starting Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 254 nm and 270 nm |
| Injection Vol. | 2 µL |
Note: This is a starting point. The method must be validated to ensure it is fit for purpose.
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Understanding the mechanism helps in predicting reactivity and designing mitigation strategies.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 6. This compound | 944904-58-9 [sigmaaldrich.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 944904-58-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile building block. By understanding the unique electronic properties of this molecule, we can systematically troubleshoot and optimize your synthetic protocols.
Understanding the Reactivity of this compound
The reactivity of this ketone is dominated by two key structural features: the electron-withdrawing trifluoromethyl (-CF3) group and the pyridine ring .
-
Activation of the Carbonyl Group : The potent electron-withdrawing nature of the -CF3 group significantly increases the electrophilicity (partial positive charge) of the carbonyl carbon.[3][4] This makes the ketone highly susceptible to nucleophilic attack, a crucial factor in reactions like additions and condensations.[5][6]
-
Pyridine Ring Influence : The pyridine nitrogen can act as a Lewis base, potentially coordinating with catalysts or reagents. Its basicity is reduced by the adjacent -CF3 group, but it can still influence the reaction environment. Furthermore, the electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to certain types of nucleophilic aromatic substitution under specific conditions.[7]
This interplay of electronic effects is central to both its utility and the challenges that can arise during its use.
Caption: Electronic influence of the trifluoromethyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is showing low or no conversion. Where should I start my investigation?
Low conversion is a common issue that can often be traced back to a few key areas. Before delving into complex optimization, systematically verify the fundamentals of your experimental setup.
Initial Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low conversion.
Q2: I'm performing a nucleophilic addition to the carbonyl group, but the reaction is sluggish. How can I improve the conversion rate?
While the -CF3 group activates the carbonyl, other factors can impede the reaction.
Potential Causes & Solutions:
-
Weak Nucleophile : The strength of the incoming nucleophile is critical.[8]
-
Explanation : Less reactive nucleophiles may not efficiently attack the carbonyl carbon, even with the electronic activation.
-
Solution : If possible, switch to a more potent nucleophile. For example, in the case of organometallic reagents, Grignard reagents are generally more reactive than organozinc reagents. If using a neutral nucleophile like an alcohol, the reaction often requires acid catalysis to protonate the carbonyl oxygen, further increasing the carbon's electrophilicity.[6]
-
-
Inadequate Catalyst Activity : For catalyzed reactions (e.g., using a Lewis acid).
-
Explanation : Lewis acids like AlCl₃ or TiCl₄ are extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in the solvent.[9] This prevents them from coordinating to the carbonyl oxygen and activating it for attack.
-
Solution : Use a freshly opened bottle of the Lewis acid or one stored correctly in a desiccator. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used under a strict inert atmosphere (Nitrogen or Argon).[10]
-
-
Steric Hindrance :
-
Explanation : A bulky nucleophile or complex substrate can be sterically hindered from approaching the carbonyl carbon, which transitions from a flat sp² geometry to a more crowded tetrahedral sp³ state during the reaction.[4][5]
-
Solution : While difficult to change, sometimes modifying the nucleophile to be less sterically demanding can help. Additionally, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, though this can also increase side reactions.
-
| Parameter | Recommendation for Nucleophilic Addition | Rationale |
| Catalyst | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂, MgBr₂) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Solvent | Anhydrous, non-protic (e.g., THF, DCM, Toluene) | Prevents quenching of catalysts and organometallic reagents. |
| Temperature | -78 °C to RT | Low temperatures are often required to control reactivity and prevent side reactions, especially with strong nucleophiles. |
Q3: My goal is to form an enolate at the acetyl's methyl group for a condensation reaction (e.g., Aldol, Claisen-Schmidt), but I see mostly starting material. What's going wrong?
Enolate formation requires careful selection of the base and reaction conditions.
Potential Causes & Solutions:
-
Incorrect Base Strength : The pKa of the α-protons on the acetyl group is a critical consideration.
-
Explanation : A base that is too weak will not deprotonate the methyl group effectively, leading to a low concentration of the enolate and poor conversion. A base that is excessively strong or bulky might lead to unwanted side reactions.
-
Solution : For complete and irreversible enolate formation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is often required.[11] For reversible reactions like the Claisen-Schmidt condensation, weaker bases like NaOH or KOH in an alcoholic solvent can be used, but the equilibrium may not favor the product.[12]
-
-
Temperature Control :
-
Explanation : Enolate formation with strong bases is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions such as self-condensation or decomposition. Once the enolate is formed, the electrophile is added, and the reaction may be allowed to slowly warm.
-
Solution : Ensure precise temperature control. Use a cryo-bath (e.g., dry ice/acetone) for initial deprotonation. Monitor the reaction by TLC to determine the optimal temperature profile for the subsequent addition.
-
-
Self-Condensation or Decomposition :
-
Explanation : The formed enolate can potentially react with another molecule of the starting ketone, leading to self-condensation products and reducing the yield of the desired cross-condensation product.[13]
-
Solution : Use a slow-addition strategy. Prepare the enolate at low temperature, then slowly add the electrophile (e.g., an aldehyde for an Aldol reaction) to the enolate solution. This keeps the concentration of the electrophile low and favors the desired cross-reaction.
-
| Base | Type | Common Use Case | Notes |
| NaOH / KOH | Hydroxide (Strong) | Claisen-Schmidt Condensation | Used in protic solvents (EtOH, MeOH). Reaction is reversible. |
| NaH | Hydride (Very Strong) | Irreversible Deprotonation | Use in anhydrous aprotic solvents (THF, DMF). Reacts to release H₂ gas.[11] |
| LDA | Amide (Very Strong, Bulky) | Kinetic Enolate Formation | Typically prepared fresh. Bulky nature prevents it from acting as a nucleophile. |
Experimental Protocols
Protocol 1: General Setup for Anhydrous Reactions
This protocol is essential for reactions involving moisture-sensitive reagents like Lewis acids or strong bases.
-
Glassware Preparation : Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Inert Atmosphere : Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a manifold or balloon.
-
Reagent Addition : Add this compound and the anhydrous solvent via syringe through a rubber septum.
-
Cooling : Cool the reaction mixture to the desired initial temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
Reagent Delivery : Add moisture-sensitive reagents (e.g., organometallics, Lewis acids, LDA) slowly via a gas-tight syringe or a dropping funnel. Maintain a gentle positive pressure of inert gas throughout the addition.[10]
-
Reaction Monitoring : Periodically take aliquots of the reaction mixture with a syringe for analysis by TLC or LC-MS to track the consumption of starting material and the formation of the product.
Protocol 2: Systematic Optimization of Reaction Temperature
If you suspect the temperature is suboptimal, a systematic approach is more effective than random trials.
-
Baseline Experiment : Run the reaction at the temperature specified in a literature procedure for a similar transformation. This is your baseline.
-
Low-Temperature Trial : Run the reaction at a significantly lower temperature (e.g., decrease by 20-30 °C). This can help determine if product degradation or side reactions are occurring at the baseline temperature.[10]
-
High-Temperature Trial : Run the reaction at a moderately higher temperature (e.g., increase by 20 °C). This can help overcome a high activation energy barrier if the reaction is simply too slow.[14]
-
Analysis : Compare the conversion rates and impurity profiles of the three experiments (low, baseline, high) using LC-MS or GC analysis. This data will indicate whether higher or lower temperatures are beneficial.
-
Refinement : Based on the results, perform additional experiments in the indicated temperature range to pinpoint the optimal condition.
By adopting this structured, evidence-based approach, you can effectively diagnose the root cause of low conversion rates and develop a robust, high-yielding protocol for your reactions with this compound.
References
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. (2022). Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Nakamura, A., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
Khan, M. A., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Available from: [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. (2021). Available from: [Link]
-
Save My Exams. Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. (2024). Available from: [Link]
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. Available from: [Link]
-
Shanghai Yongkai Chemical Co., Ltd. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Available from: [Link]
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]
-
National Center for Biotechnology Information. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available from: [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Available from: [Link]
-
Journal of the American Chemical Society. Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Available from: [Link]
-
ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available from: [Link]
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available from: [Link]
-
ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). Available from: [Link]
-
ChemRxiv. Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. (2025). Available from: [Link]
-
Organic Syntheses Procedure. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Available from: [Link]
-
BYJU'S. Why do Carbonyl Compounds Undergo Nucleophilic Addition?. (2020). Available from: [Link]
-
Semantic Scholar. Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Available from: [Link]
-
ResearchGate. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2025). Available from: [Link]
-
Wikipedia. 2-Acetylpyridine. Available from: [Link]
-
PubMed. Preparation of trifluoromethylpyridine libraries. Available from: [Link]
-
Anichem. 1-(6-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone In Stock. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. Available from: [Link]
Sources
- 1. 944904-58-9|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]
- 3. Buy 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (EVT-1797079) | 1060804-97-8 [evitachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethyl Group Side Reactions in Synthesis
Welcome to the technical support center for troubleshooting side reactions involving the trifluoromethyl (CF₃) group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this unique functional group. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
The trifluoromethyl group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] However, its strong electron-withdrawing nature and the robust C-F bonds can lead to unexpected reactivity under certain conditions.[1][2] This guide will address the most common challenges encountered in the lab.
FAQs: Troubleshooting Common Side Reactions
Category 1: C-F Bond Cleavage (Defluorination & Hydrodefluorination)
Question 1: I'm observing partial or complete loss of fluorine from my trifluoromethyl group. What's causing this defluorination?
Answer: Defluorination of a trifluoromethyl group is a significant challenge that can occur through various mechanisms, often promoted by specific reagents or reaction conditions. The high strength of the C(sp³)–F bond makes this surprising, but certain pathways can facilitate its cleavage.[3]
Common Causes & Mechanistic Insights:
-
Base-Promoted Elimination: In substrates where the CF₃ group is adjacent to a proton that can be abstracted, a strong base can initiate an elimination pathway. For instance, in aromatic systems with activating groups, deprotonation can lead to the formation of a difluoro-p-quinomethide intermediate, which is then trapped.[4] This is particularly relevant for trifluoromethylphenols under alkaline conditions, which can undergo hydrolysis via a β-elimination mechanism.[5]
-
Reductive Defluorination (Photocatalysis): Visible-light photocatalysis has emerged as a powerful tool for C-F bond functionalization. Dihydroacridine derivatives, for example, can act as potent reductants upon photoexcitation, initiating a single-electron transfer (SET) to the trifluoromethylarene.[3] This generates a radical anion, which then expels a fluoride ion. This process can be controlled to achieve selective mono-defluorination.[3][6]
-
Lewis Acid or Superacid Catalysis: Strong Lewis acids or Brønsted superacids can activate the C-F bond.[7] Protonation of a fluorine atom can lead to the loss of HF and the formation of a reactive carbocation or an equivalent electrophilic species, which can then undergo further reactions, such as Friedel-Crafts type alkylations with arene nucleophiles.[7]
-
Transition Metal-Catalyzed Activation: While less common for direct defluorination, some transition metal catalysts can interact with and activate C-F bonds, particularly in substrates like (trifluoromethyl)alkenes.[8]
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Defluorination under basic conditions | Base-promoted elimination | - Use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature. - Protect acidic protons elsewhere in the molecule. |
| Unwanted defluorination during a reduction step | Over-reduction or harsh reducing agents | - Switch to a milder reducing agent (e.g., NaBH(OAc)₃ instead of LiAlH₄). - For photocatalytic reactions, carefully screen the photocatalyst and additives to control the reduction potential.[3] |
| Side reactions in the presence of strong acids | Lewis or Brønsted acid-catalyzed C-F activation | - Use the minimum required amount of acid. - Consider alternative, non-acidic catalysts if possible. - Run the reaction at a lower temperature to disfavor carbocation formation.[7] |
Experimental Protocol: Selective Monohydrodefluorination using Photocatalysis
This protocol is adapted from methodologies described for the selective defluorination of trifluoromethylarenes.[3]
-
Reaction Setup: In a nitrogen-filled glovebox, add the trifluoromethyl-containing substrate (0.2 mmol), dihydroacridine photocatalyst (e.g., Acr-4, 2 mol%), NaBH(OAc)₃ (2.0 equiv), NaOMe (3.0 equiv), and CySH (20 mol%) to a vial.
-
Solvent Addition: Add 2 mL of anhydrous DMSO to the vial.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹⁹F-NMR. The appearance of a new signal corresponding to a -CHF₂ group and the disappearance of the -CF₃ signal will indicate conversion.
-
Workup: Upon completion, quench the reaction with water and extract with an appropriate organic solvent. Purify the product by column chromatography.
Troubleshooting Workflow for Defluorination
Caption: Decision tree for troubleshooting defluorination side reactions.
Category 2: Hydrolysis to Carboxylic Acids
Question 2: My CF₃ group is converting to a carboxylic acid (-COOH). Why is this happening and how can I prevent it?
Answer: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it often requires forcing conditions.[9][10] This reaction is essentially a nucleophilic attack on the carbon of the CF₃ group, followed by the elimination of fluoride ions.
Common Causes & Mechanistic Insights:
-
Strongly Acidic Conditions: Fuming sulfuric acid, often in the presence of boric acid, can promote the hydrolysis of trifluoromethyl groups on arylphosphines, for example.[9][11] The proposed mechanism involves protonation of the fluorine atoms, making the carbon more electrophilic and susceptible to attack by water.[12]
-
Strongly Basic Conditions: Concentrated aqueous bases at elevated temperatures can also effect this transformation.[13] The reaction is thought to proceed via nucleophilic attack of hydroxide on the CF₃ carbon. For certain substrates, such as trifluoromethyl-substituted corroles, the mechanism may involve remote nucleophilic attack.[10]
-
Substrate-Specific Reactivity: The electronic nature of the substrate plays a crucial role. For instance, trifluoromethylphenols are particularly susceptible to hydrolysis under basic conditions due to the activation provided by the phenolate.[5] Similarly, trifluoromethyl groups on electron-deficient heterocycles can be more prone to hydrolysis.
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Hydrolysis during acidic workup or reaction | Highly acidic medium | - Neutralize the reaction mixture at a low temperature. - Avoid prolonged exposure to strong acids. - Use alternative purification methods that do not require acidic conditions. |
| Hydrolysis under basic conditions | Strong base and/or high temperature | - Use a milder base or non-aqueous basic conditions if possible. - Perform the reaction at the lowest effective temperature. - If hydrolysis is unavoidable, consider protecting the CF₃ group, though this is synthetically challenging. A more practical approach is to perform the CF₃ installation step later in the synthesis. |
Reaction Mechanism: Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed CF₃ hydrolysis.
Category 3: Unintended Nucleophilic or Electrophilic Reactions
Question 3: I am seeing unexpected products that suggest my CF₃-containing molecule is reacting with nucleophiles or electrophiles in my reaction mixture. Is this possible?
Answer: While the trifluoromethyl group itself is generally considered inert, the carbon atom of the CF₃ group can be subject to nucleophilic attack under certain conditions, and the strong electron-withdrawing effect of the group can activate other parts of the molecule towards reaction.
Common Scenarios & Explanations:
-
Nucleophilic Attack on the CF₃ Group: This is less common but can occur with strong nucleophiles, especially if the CF₃ group is attached to a system that can stabilize a negative charge. For example, the reaction of (trifluoromethyl)alkenes with oximes can proceed via an anionic S_N2'-type substitution, where the nucleophile attacks the double bond and displaces a fluoride ion from the CF₃ group.[14][15]
-
Activation of Adjacent Positions: The powerful electron-withdrawing nature of the CF₃ group can make adjacent positions more electrophilic.[1][16] For example, a carbonyl group adjacent to a CF₃ group is highly activated towards nucleophilic attack.[17] Similarly, aromatic rings bearing a CF₃ group are deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution (S_NAr).
-
Reaction with Trifluoromethylating Reagents: If you are performing a trifluoromethylation reaction and have other nucleophilic or electrophilic sites in your starting material, you may see side reactions with the trifluoromethylating reagent itself. Electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) will react with available nucleophiles,[18][19][20] while nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent, TMSCF₃) will react with electrophiles like carbonyls.[17][21]
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Reaction at the CF₃ group with a nucleophile | S_N2' reaction on an adjacent alkene or other activating feature | - Use a less nucleophilic reagent. - Protect the activating feature (e.g., the double bond) prior to the reaction. |
| Nucleophilic attack on a position activated by the CF₃ group | Increased electrophilicity of an adjacent functional group or aromatic ring | - Use protecting groups for sensitive functionalities. - For S_NAr reactions, control stoichiometry and temperature carefully to avoid di- or tri-substitution. |
| Side reactions during a trifluoromethylation step | Competing nucleophilic/electrophilic sites in the substrate | - Protect competing functional groups before the trifluoromethylation step. - Choose a trifluoromethylating reagent with higher selectivity for the desired transformation.[20] |
Analytical Characterization of Side Products
Identifying the byproducts of these side reactions is crucial for effective troubleshooting. A combination of the following techniques is recommended:
-
¹⁹F-NMR Spectroscopy: This is the most direct method for observing changes to the trifluoromethyl group. The chemical shift of the fluorine atoms will change significantly upon defluorination (e.g., from a -CF₃ singlet to a -CHF₂ doublet of triplets) or hydrolysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can help determine the elemental composition of side products, confirming the loss of one or more fluorine atoms and the potential incorporation of other elements (e.g., oxygen from hydrolysis). Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile CF₃-containing compounds.[22]
-
¹H and ¹³C-NMR Spectroscopy: These techniques provide information about the overall structural changes to the molecule that accompany the side reaction of the trifluoromethyl group.
This guide provides a starting point for addressing common issues encountered when working with trifluoromethylated compounds. Remember that each substrate is unique, and a combination of careful reaction planning, monitoring, and analysis is key to successful synthesis.
References
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Protolytic defluorination of trifluoromethyl-substituted arenes.
- Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Single C(sp3)-F Bond Activation in a CF3 Group: Ipso-Defluorooxylation of (Trifluoromethyl)alkenes with Oximes. Semantic Scholar.
- Trifluoromethyl
- Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters.
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
- Single C(sp3)–F Bond Activation in a CF3 Group: Ipso-Defluorooxylation of (Trifluoromethyl)alkenes with Oximes. Organic Letters.
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- Superelectrophiles and the effects of trifluoromethyl substituents.
- Two C(sp3)–F Bond Activation in a CF3 Group: ipso-Defluorinative Amination Triggered 1,3-Diamination of (Trifluoromethyl)alkenes with Indoles, Carbazoles, Pyrroles, and Sulfonamides. Organic Letters.
-
Domino C–F Bond Activation of the CF3 Group: Synthesis of Fluorinated Dibenzo[a,c][6]annulenes from 2-(Trifluoromethyl)-1-alkenes and 2,2′-Diceriobiaryls. Organic Letters.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Electrophilic Trifluoromethylation.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. American Chemical Society.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- Improvements in the detection and analysis of CF3-containing compounds in the background atmosphere by gas chromatography-high-resolution mass spectrometry.
- Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction. BenchChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Chemistry of Fluorine: Why Trifluoromethyl Groups M
- Complementary Trifluoromethylation (CF3) and Hydroxyl (OH) Radical Protein Footprinting. YouTube.
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
- Recent Trifluoromethylation Reactions. A Mini Review Paper.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.
- Chemical ionization using CF 3 +: Efficient detection of small alkanes and fluorocarbons.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Single C(sp3)-F Bond Activation in a CF3 Group: Ipso-Defluorooxylation of (Trifluoromethyl)alkenes with Oximes. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this valuable synthetic intermediate.
Introduction to Recrystallization of this compound
This compound, with the molecular formula C8H6F3NO and a molecular weight of 189.13 g/mol , is a solid compound at room temperature.[1][2] Recrystallization is a powerful technique for its purification, relying on the principle of differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the formation of a saturated solution from which pure crystals of the target compound will precipitate upon cooling, leaving impurities behind in the solvent.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C8H6F3NO | [1][2] |
| Molecular Weight | 189.13 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | Data not consistently available; requires empirical determination. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: There are a few potential reasons for this. First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated compound until it just dissolves. If it still doesn't dissolve, you may have chosen an inappropriate solvent. The polarity of the solvent may not be suitable for this fluorinated pyridyl ketone. Consider a solvent with a different polarity. For instance, if you are using a non-polar solvent like hexane, try a more polar solvent like isopropanol or ethyl acetate.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow it to cool more slowly. Seeding the solution with a tiny crystal of the pure compound can also encourage crystallization over oiling out.
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: A low yield can result from several factors. Using too much solvent will result in a significant amount of your product remaining in the mother liquor after cooling. To check for this, you can try to evaporate some of the solvent from the filtrate and see if more crystals form. Premature crystallization during a hot filtration step can also lead to product loss. Ensure your filtration apparatus is pre-heated. Finally, cooling the solution too rapidly can lead to the formation of very small crystals that are difficult to collect by filtration.
Q4: I have white, needle-like crystals, but my melting point is still broad. What does this indicate?
A4: A broad melting point range is a classic sign of an impure compound. Even if the crystals appear well-formed, they may have occluded impurities within the crystal lattice. This can happen if the solution cools too quickly. To address this, a second recrystallization step is often necessary. Dissolve your crystals in the minimum amount of hot solvent and allow for a slower cooling period to promote the formation of purer crystals.
Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the recrystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
-
Cause: The solution may be too dilute, or the cooling process is not sufficient to induce crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much, as this can cause the compound to crash out of solution.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further lower the temperature and decrease the solubility of the compound.
-
Problem 2: Colored Impurities in Crystals
-
Cause: The recrystallization solvent may not be effective at leaving colored impurities in the solution.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Solvent Selection: The colored impurity may have similar solubility properties to your target compound in the chosen solvent. Experiment with a different solvent system.
-
Column Chromatography: If recrystallization fails to remove the colored impurity, purification by column chromatography may be necessary as a preliminary step. A non-polar eluent system like hexane/ethyl acetate is often effective for similar compounds.
-
Problem 3: Polymorphism
-
Cause: The compound may be crystallizing in different polymorphic forms, which can have different crystal habits and melting points.[4][5][6] The crystallization conditions, such as the solvent and the rate of cooling, can influence which polymorph is formed.
-
Troubleshooting Steps:
-
Controlled Cooling: A slow and controlled cooling rate is crucial to ensure the formation of a stable and consistent polymorphic form.
-
Solvent Screening: Different solvents can favor the formation of different polymorphs. If you observe inconsistent crystal forms, a systematic screening of various solvents is recommended.
-
Characterization: Use analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify and characterize the different polymorphic forms.
-
Experimental Protocols
The following protocols are starting points for the recrystallization of this compound. The ideal solvent and conditions should be determined empirically.
Protocol 1: Single Solvent Recrystallization (Example with Isopropanol)
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent such as isopropanol is a good starting point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture gently on a hot plate with stirring.
-
Saturation: Continue to add small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value (if available) or the crude material to assess purity.
Protocol 2: Two-Solvent Recrystallization (Example with Hexane/Ethyl Acetate)
This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions. A common system for similar compounds is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[7]
-
Solvent Selection: Choose a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature.
-
Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the solvent mixture from the mother liquor for washing the crystals.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
- Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI.
- Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under M
- Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone.
- 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis. ChemicalBook.
- 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech.
- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.
- 944904-58-9 | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Moldb.
- 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0. ChemicalBook.
- 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone. EvitaChem.
- 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9. ChemicalBook.
- This compound | 944904-58-9. Sigma-Aldrich.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. American Elements.
- Metabolic N-hydroxylation of substituted acetophenone imines. I.
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Shanghai Yongkai Chemical Co., Ltd..
- 2-Bromo-6-(trifluoromethyl)pyridine CAS189278-27-1. chemicalbook.com.
- 2-Fluoro-6-(trifluoromethyl)
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1. Sigma-Aldrich.
- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine. Fluorochem.
- Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. SpringerLink.
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine. AK Scientific, Inc..
- 2-acetyl pyridine, 1122-62-9. The Good Scents Company.
- 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.
- Facile synthesis, characterization and dft calculations of 2-acetyl pyridine deriv
- 2-Bromo-6-(trifluoromethyl)pyridine | CAS 189278-27-1 | SCBT. Santa Cruz Biotechnology.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
Sources
- 1. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 2. 1-(6-TrifluoroMethyl-pyridin-2-yl)-ethanone | 944904-58-9 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Column Chromatography Methods for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone Purification
Welcome to the technical support center for the chromatographic purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and related structures. Here, we synthesize established chromatographic principles with practical, field-tested advice to help you overcome common purification challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring gives the molecule unique polarity and chemical properties that can present specific challenges during purification.[2] This guide provides a structured approach to developing robust column chromatography methods and troubleshooting common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing a TLC and column chromatography method for this compound?
A1: A good starting point is to use silica gel 60 as the stationary phase and a solvent system of moderate polarity.[3] Begin your Thin Layer Chromatography (TLC) analysis with a mixture of n-hexane and ethyl acetate. The trifluoromethyl group increases lipophilicity, but the pyridine nitrogen and ketone provide polarity.[3]
-
Initial TLC Solvent System: Start with a 4:1 ratio of Hexane:Ethyl Acetate.
-
Target Rf Value: Aim for an Rf (retention factor) of approximately 0.25 to 0.35 for the desired compound.[3] This Rf value typically translates well to preparative column chromatography, providing good separation without requiring excessively long elution times.
-
Adjustment:
-
If the Rf is too low (spot doesn't move far), increase the polarity by moving to a 3:1 or 2:1 Hexane:Ethyl Acetate ratio.
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity by using a 9:1 or 19:1 Hexane:Ethyl Acetate ratio.[4]
-
Q2: Is this compound stable on silica gel?
A2: While trifluoromethyl-containing pyridine compounds are generally stable, silica gel possesses acidic silanol groups (Si-OH) on its surface which can sometimes lead to the degradation of sensitive compounds.[5][6] It is crucial to test the stability of your compound on silica gel before committing to a large-scale purification.
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first development, remove the plate, dry it completely, and then rotate it 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If degradation occurs, you will observe new spots along the second elution path.[5]
Q3: What are the most common impurities I might encounter?
A3: Impurities typically arise from the synthetic route. These can include:
-
Unreacted starting materials (e.g., a bromopyridine precursor).
-
By-products from side reactions, which may be structurally similar isomers.[7]
-
Reagents used in the reaction. A thorough analysis of the synthetic scheme is essential for anticipating potential impurities and their chromatographic behavior.
Q4: My compound is quite polar and streaks badly on the TLC plate. What can I do?
A4: Streaking, or tailing, often indicates a strong, undesirable interaction between the analyte and the stationary phase. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups of silica gel.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (Et3N) or pyridine. This modifier will competitively bind to the active sites on the silica, allowing your compound to elute more symmetrically.
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase (e.g., C18-functionalized silica) chromatography is an excellent alternative, especially if the compound is highly polar or unstable on normal-phase silica.[5] The elution order is inverted, with non-polar compounds eluting last. Common mobile phases are gradients of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Experimental Protocols & Workflows
General Purification Workflow
The diagram below outlines the logical flow from receiving crude material to obtaining the final, purified compound.
Caption: Standard workflow for column chromatography purification.
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol describes a standard forced-flow ("flash") chromatography procedure.
-
Stationary Phase Selection: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for standard flash chromatography.[4]
-
Solvent System Selection: Based on your TLC analysis (see FAQ 1), prepare a sufficient volume of the mobile phase. Ensure the Rf of your target compound is ~0.25-0.35.
-
Column Packing (Slurry Method):
-
Add silica gel to a beaker containing your chosen mobile phase to create a slurry.
-
Secure your column vertically. Ensure the stopcock is closed.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and use gentle air or nitrogen pressure to push the solvent through, compacting the silica bed. The top of the bed should be flat and level. Do not let the column run dry.[8]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure and begin collecting fractions. The flow rate should be steady.
-
Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.
-
-
Post-Purification:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses specific problems, their probable causes, and effective solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No compound elutes from the column. | 1. The compound is too polar for the current mobile phase and is irreversibly adsorbed. 2. The compound has decomposed on the silica gel column.[5] 3. The fractions are too dilute to be detected by TLC.[5][8] | 1. Increase the polarity of the mobile phase significantly (e.g., flush with 10-20% Methanol in Dichloromethane). Consider switching to reversed-phase chromatography.[5] 2. Test for stability (2D TLC). If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] 3. Concentrate a few fractions from the expected elution range and re-analyze by TLC.[8] |
| Compound elutes in the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compound. | Re-run the column with a significantly less polar mobile phase (e.g., increase the proportion of hexane). Always develop a proper TLC method first. |
| Poor separation of compound and impurities (co-elution). | 1. The chosen solvent system lacks the required selectivity.[3] 2. The column was overloaded with too much crude material.[9] 3. The column was poorly packed, leading to channeling. | 1. Perform a more thorough TLC solvent screen. Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone) to alter selectivity. 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully, ensuring a homogenous and well-compacted bed. |
| Tailing or streaking peaks in collected fractions. | 1. Strong interaction between the basic pyridine nitrogen and acidic silica. 2. Column overload.[9] | 1. Add 0.1-1% triethylamine or pyridine to the mobile phase to neutralize active sites on the silica. 2. Reduce the amount of sample loaded onto the column. |
| Low recovery of the compound after purification. | 1. Compound is unstable on silica and degraded during the run.[5] 2. Incomplete elution; some compound remains on the column. 3. Physical loss during sample loading or fraction transfer. | 1. Use deactivated silica, alumina, or reversed-phase silica. Minimize the time on the column by running it faster.[5] 2. After collecting the main fractions, flush the column with a much stronger solvent (a "column wash") and check this fraction for your compound. 3. Ensure careful technique, especially when handling small quantities. |
| Cracked or channeled silica bed. | The silica bed has run dry, or swelling/shrinking of the silica occurred due to a drastic change in solvent polarity during a gradient elution. | Always keep the silica bed wetted with solvent. When running a gradient, ensure the solvents are miscible and increase polarity gradually. The column may need to be repacked. |
Advanced Troubleshooting Logic
For complex issues, a decision-tree approach can help isolate the root cause.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Handling and storage recommendations to prevent degradation of the compound
Welcome to the Technical Support Center dedicated to ensuring the integrity of your valuable research compounds. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper handling and storage of chemical compounds to prevent degradation. By understanding the principles of chemical stability and implementing the robust protocols outlined here, you can safeguard your experiments from the costly and time-consuming consequences of compound degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of chemical compounds.
Q1: What are the primary drivers of chemical compound degradation?
A1: The degradation of a chemical compound is fundamentally a chemical change that results in the loss of its identity, purity, and potency.[1][2] The primary environmental and chemical factors that drive degradation include:
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation pathways.[3][4] Conversely, excessively low temperatures can also be detrimental, for instance, by causing precipitation of the compound from a solution.
-
Light (Photolysis): Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds, leading to photolytic degradation.[1][2][5]
-
Humidity (Hydrolysis): The presence of water can lead to hydrolysis, a common degradation pathway where water molecules cleave chemical bonds within the compound.[1][2][6] This is particularly relevant for compounds with ester or amide functional groups.[7]
-
Oxygen (Oxidation): Atmospheric oxygen can react with susceptible functional groups, leading to oxidative degradation.[1][2][6] This process can be catalyzed by the presence of metal ions.
-
pH: The acidity or basicity of a solution can significantly influence the rate of degradation, especially for compounds susceptible to acid or base-catalyzed hydrolysis.[3][6]
Q2: How should I store a newly received compound if the storage conditions are not specified?
A2: If storage conditions are not provided, a conservative approach is recommended. For solid compounds, store them in a tightly sealed container in a cool, dark, and dry place. A desiccator can provide additional protection from humidity.[1][8] For solutions, refrigeration at 2-8°C is a common starting point, unless the compound is known to be sensitive to cold or may precipitate. Always consult the Safety Data Sheet (SDS) for any available information on stability and reactivity.[9] It is also best practice to date the container upon receipt and opening to track its age.[8][10]
Q3: What is the best way to handle air- and moisture-sensitive compounds?
A3: Air- and moisture-sensitive compounds require handling in an inert atmosphere to prevent degradation.[11] The two primary methods for this are:
-
Glove Boxes (Dry Boxes): These are sealed enclosures containing an inert atmosphere (typically nitrogen or argon) that allow for the manipulation of compounds through attached gloves.[11][12][13]
-
Schlenk Lines: This technique uses a dual-manifold vacuum/inert gas system to remove air from glassware and replace it with an inert gas.[14][15]
When handling these compounds, it is crucial to use dry glassware and anhydrous solvents.[12][14] Specialized packaging, such as Sure/Seal™ bottles, can also be used for storing and dispensing air-sensitive reagents.[12]
Q4: How can I minimize the impact of freeze-thaw cycles on my compound's stability?
A4: Repeated freeze-thaw cycles can degrade sensitive compounds and introduce moisture into the sample. To mitigate this, it is highly recommended to aliquot the compound into smaller, single-use volumes upon receipt.[16] This practice ensures that the main stock remains undisturbed and reduces the number of times the primary container is opened, thereby minimizing exposure to atmospheric conditions.[16]
Q5: What are the signs that my compound may have degraded?
A5: Visual inspection can sometimes reveal signs of degradation, such as:
-
Color change: A noticeable change in the color of the compound.[17]
-
Precipitation or cloudiness: The formation of solid particles in a solution.
-
Clumping of powders: This can indicate moisture absorption.[3]
However, many degradation products are not visible. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and integrity of a compound.[1][18]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to compound degradation.
Problem 1: Inconsistent or unexpected experimental results.
This is a common indicator that the integrity of a starting material may be compromised.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Compound Degradation | 1. Verify the age and storage conditions of the compound. 2. Perform an analytical purity check (e.g., HPLC, LC-MS) on the compound.[1] 3. Compare the results to the certificate of analysis or a fresh, unopened sample if available. | - Implement a strict first-in, first-out (FIFO) inventory system.[8] - Aliquot compounds upon receipt to minimize handling of the bulk stock.[16] - Regularly review and discard expired or outdated chemicals.[10] |
| Solvent Contamination | 1. Check the purity of the solvent used to dissolve the compound. 2. Ensure the solvent is anhydrous if the compound is moisture-sensitive.[14] | - Use high-purity, unopened solvents for sensitive experiments. - Properly store solvents to prevent water absorption or degradation. |
Problem 2: A solid compound has changed in appearance (e.g., color, texture).
Changes in the physical appearance of a solid can be a sign of degradation.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidation | 1. If the compound is known to be air-sensitive, it may have oxidized. 2. Analytical testing is required to confirm the identity of the degradation products. | - Store air-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[7][11] - Use tightly sealed containers with parafilm to minimize air exposure.[8] |
| Hygroscopicity | 1. The compound may have absorbed moisture from the atmosphere.[3] | - Store hygroscopic compounds in a desiccator.[8] - Minimize the time the container is open to the atmosphere. |
| Photodegradation | 1. If the compound was exposed to light, it may have undergone photolysis. | - Store light-sensitive compounds in amber or opaque containers.[1][5] - Keep containers in a dark place, such as a cabinet or drawer.[19][20] |
Problem 3: A compound in solution has become cloudy or formed a precipitate.
This often indicates a change in solubility or the formation of an insoluble degradation product.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Precipitation due to low temperature | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. | - Check the compound's solubility data for temperature effects. - If necessary, store at a controlled room temperature instead of refrigerating. |
| Formation of an insoluble degradant | 1. If warming does not redissolve the precipitate, the compound may have degraded. 2. Isolate and analyze the precipitate and the supernatant to identify the components. | - Ensure the solvent and pH are appropriate for the compound's stability. - Protect the solution from light, heat, and air as required. |
Experimental Protocols
Protocol 1: Aliquoting a Solid Compound
This protocol minimizes the risk of contamination and degradation of the bulk material.
-
Preparation: Work in a clean and dry environment. For sensitive compounds, perform this procedure in a glove box.
-
Equilibration: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dispensing: Briefly open the main container and dispense the desired amount of compound into pre-labeled, smaller vials.
-
Sealing: Tightly seal the aliquot vials and the main container. For extra protection, wrap the caps with parafilm.
-
Storage: Return the main container and the aliquots to the recommended storage conditions.
Protocol 2: Reconstituting a Lyophilized Compound
Proper reconstitution is critical for achieving the correct concentration and maintaining compound stability.
-
Equilibration: Allow the vial of the lyophilized compound and the reconstitution buffer to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully add the recommended volume of sterile buffer to the vial.
-
Dissolution: Gently agitate the vial to dissolve the compound. Avoid vigorous shaking, which can denature proteins. If the compound does not dissolve readily, it may be left at room temperature for a short period or gently warmed if the compound's stability allows.
-
Storage: Store the reconstituted solution as recommended. For long-term storage, consider aliquoting into single-use volumes and freezing.
Visualizations
Decision Tree for Compound Storage
This diagram provides a logical workflow for determining the appropriate storage conditions for a new chemical compound.
Caption: A decision tree to guide the selection of appropriate storage conditions.
Workflow for Handling a New Compound
This diagram illustrates the key steps from receiving a new compound to its long-term storage.
Caption: A workflow for the proper handling of a newly received compound.
References
-
The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved from [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Storage of chemicals. (n.d.). Asecos. Retrieved from [Link]
-
Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. Retrieved from [Link]
-
Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison - Environment, Health & Safety. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved from [Link]
-
Chemical Segregation and Storage. (n.d.). National Institutes of Health - Office of Research Services. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
-
Top 5 Factors Affecting Chemical Stability. (2025, October 2). TSS. Retrieved from [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek. Retrieved from [Link]
-
Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Sannova. Retrieved from [Link]
-
7 General techniques for handling air-sensitive compounds. (2023, October 31). Oxford Academic. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
Factors affecting drug degradation. (n.d.). SlideShare. Retrieved from [Link]
-
Handling Temperature-Sensitive Chemicals. (n.d.). Fresh Logistics. Retrieved from [Link]
-
Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved from [Link]
-
Solving impurity/degradation problems: Case studies. (2025, August 5). ResearchGate. Retrieved from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]
-
Chemical Segregation and Storage. (n.d.). University of Southern California - Environmental Health & Safety. Retrieved from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]
-
How to Reconstitute Peptides. (n.d.). JPT. Retrieved from [Link]
-
The manipulation of air-sensitive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Lesson_5 Preformulation II Hydrolysis, oxidation, reduction. (n.d.). UGC MOOCs. Retrieved from [Link]
-
Unlocking Precision: Best Practices in Aliquoting / Sampling. (2024, May 31). Alcami. Retrieved from [Link]
-
Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Aloysia citrodora Polyphenolic Extract: From Anti-Glycative Activity to In Vitro Bioaccessibility and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. biofargo.com [biofargo.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 5. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 6. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. towson.edu [towson.edu]
- 9. asecos.com [asecos.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 17. Factors affecting drug degradation | PPTX [slideshare.net]
- 18. usp.org [usp.org]
- 19. csuohio.edu [csuohio.edu]
- 20. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone by ¹H and ¹³C NMR
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture.[1] This guide offers an in-depth ¹H and ¹³C NMR analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, a compound of interest due to the presence of the trifluoromethyl-substituted pyridine motif, a common scaffold in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, which is reflected in its NMR spectra.[2]
This publication serves as a practical reference for researchers, scientists, and drug development professionals. We will delve into a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, supported by predicted spectral data due to the limited availability of public experimental spectra. To provide a comprehensive understanding, we will conduct a comparative analysis with structurally related analogs: 2-acetylpyridine and 2-acetyl-6-chloropyridine. This comparison will illuminate the distinct spectroscopic signatures arising from the substitution pattern on the pyridine ring, thereby aiding in the characterization of similar molecules.
Methodology: Acquiring High-Quality NMR Spectra
The reliability of NMR data is intrinsically linked to the meticulous execution of the experimental protocol. Below is a standardized procedure for the preparation and analysis of pyridine derivatives to ensure reproducibility and accuracy.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Spectrometer and Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
For ¹H NMR, acquire a standard one-dimensional proton spectrum.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon atom.
-
Ensure proper shimming of the magnetic field to obtain sharp and symmetrical peaks.
-
The following diagram illustrates the general workflow for NMR analysis:
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H and ¹³C NMR Analysis of this compound
The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments.
Figure 2: Structure of this compound.
¹H NMR Spectrum (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the acetyl group.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The pyridine ring protons will appear in this downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[4] The trifluoromethyl group at C-6 and the acetyl group at C-2, both being electron-withdrawing, will further deshield the ring protons. We expect to see three distinct signals for H-3, H-4, and H-5, likely as a doublet, a triplet (or more accurately, a triplet of doublets), and a doublet, respectively, due to ortho and meta couplings.
-
Methyl Protons (δ ~2.7 ppm): The protons of the acetyl group (CH₃) are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to cause splitting.
¹³C NMR Spectrum (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~198 ppm): The carbonyl carbon of the acetyl group is typically found in the highly deshielded region of the spectrum.
-
Aromatic Carbons (δ 120 - 160 ppm): The five carbons of the pyridine ring will resonate in this range. The carbons directly attached to the nitrogen (C-2 and C-6) and the electron-withdrawing substituents will be the most deshielded.
-
Trifluoromethyl Carbon (δ ~122 ppm, quartet): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
Methyl Carbon (δ ~25 ppm): The methyl carbon of the acetyl group will be observed in the upfield region of the spectrum.
Comparative NMR Analysis
To better understand the influence of the trifluoromethyl group, we will compare the predicted spectral data of our target compound with the experimental data of 2-acetylpyridine and the expected data for 2-acetyl-6-chloropyridine.
2-Acetylpyridine
This molecule serves as a baseline, allowing us to observe the effect of adding a trifluoromethyl group at the 6-position.
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| 2-acetylpyridine[5] | ~8.7 | d | H-6 |
| ~8.0 | d | H-3 | |
| ~7.8 | t | H-4 | |
| ~7.4 | t | H-5 | |
| ~2.7 | s | CH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| 2-acetylpyridine[6] | ~200.1 | C=O |
| ~153.7 | C-2 | |
| ~148.9 | C-6 | |
| ~136.7 | C-4 | |
| ~125.4 | C-5 | |
| ~121.3 | C-3 | |
| ~25.8 | CH₃ |
2-Acetyl-6-chloropyridine
Expected Effects:
-
¹H NMR: The protons on the pyridine ring of 2-acetyl-6-chloropyridine are expected to be downfield shifted compared to 2-acetylpyridine, but likely upfield relative to this compound, reflecting the stronger inductive effect of the CF₃ group.
-
¹³C NMR: A similar trend is expected for the carbon chemical shifts. The presence of the chlorine atom will deshield the adjacent carbons, but the effect will be less pronounced than that of the trifluoromethyl group.
The following table summarizes the key differences in the NMR spectra of these compounds.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | Highly deshielded aromatic protons due to two electron-withdrawing groups. | Significant downfield shift of C-2 and C-6. Presence of a quartet for the CF₃ carbon. |
| 2-Acetylpyridine | Aromatic protons are less deshielded compared to the substituted analogs. | Standard chemical shifts for a monosubstituted pyridine. |
| 2-Acetyl-6-chloropyridine (Expected) | Aromatic protons are deshielded, but to a lesser extent than the trifluoromethyl analog. | Downfield shift of C-2 and C-6, but less pronounced than in the trifluoromethyl analog. |
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of this compound, aided by predicted data and comparison with relevant analogs, provides a clear picture of its molecular structure. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position, in conjunction with the acetyl group at the 2-position, leads to a significant deshielding of the pyridine ring protons and carbons. This guide provides researchers with a foundational understanding of the key spectroscopic features of this important chemical scaffold, facilitating the identification and characterization of related compounds in their research endeavors. The provided protocols and comparative data serve as a valuable resource for ensuring the integrity and accuracy of future spectroscopic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Acetylpyridine(1122-62-9) 1H NMR [m.chemicalbook.com]
- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone and Comparative Analytical Strategies
This in-depth technical guide provides a comprehensive analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone (Molecular Formula: C₈H₆F₃NO, Molecular Weight: 189.13 g/mol ). As a key building block in medicinal and agrochemical research, understanding its behavior under mass spectrometric analysis is critical for identification, characterization, and quality control.[1] This guide moves beyond a simple listing of fragments to explain the causal mechanisms behind the fragmentation pathways, grounded in the established principles of organic mass spectrometry.
Furthermore, we will compare the utility of mass spectrometry with alternative analytical techniques, providing a holistic perspective for researchers and drug development professionals on designing robust characterization workflows.
Part 1: Elucidation by Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and structurally informative fragmentation.[2] The resulting fragmentation pattern serves as a chemical fingerprint, allowing for detailed structural elucidation.
The Molecular Ion ([M]•⁺)
Upon entering the ion source, the molecule is bombarded by high-energy electrons (typically 70 eV), dislodging an electron to form a radical cation known as the molecular ion ([M]•⁺).[3] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 189. The intensity of this peak may be moderate to low due to the energetically unstable nature of the initial ion, which readily undergoes fragmentation.[3]
Proposed Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the relative stability of the resulting fragment ions and neutral radicals.[3][4] For this molecule, the primary fragmentation events are dominated by alpha-cleavage characteristic of ketones.[5][6]
1. Alpha-Cleavage: The Dominant Fragmentation Route
Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the carbonyl group.[6][7] This process is highly favorable as it leads to the formation of a resonance-stabilized acylium ion.[4][8] Two primary alpha-cleavage pathways exist for this molecule:
-
Pathway A: Loss of a Methyl Radical (•CH₃) This is anticipated to be the most favorable fragmentation pathway. Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a neutral methyl radical (•CH₃, mass 15 u). This generates a highly stable acylium ion at m/z 174 . Due to the high stability conferred by resonance across the aromatic pyridine ring and the carbonyl group, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.[9]
-
Pathway B: Loss of the Trifluoromethyl-Pyridinyl Radical The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the pyridine ring. This pathway yields a neutral 6-(trifluoromethyl)pyridin-2-yl radical and a characteristic acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common and stable fragment for methyl ketones and is expected to be a prominent peak in the spectrum.[10]
2. Note on McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing an accessible gamma-hydrogen, which is transferred to the carbonyl oxygen through a six-membered transition state.[8][11] this compound lacks the necessary alkyl chain with a γ-hydrogen, making the McLafferty rearrangement impossible for this molecule.[12] Explicitly ruling out this pathway is a key step in accurate spectral interpretation.
Proposed Secondary Fragmentation
The primary fragment ions, particularly the abundant m/z 174 ion, can possess enough internal energy to undergo further fragmentation:
-
Decarbonylation: The acylium ion at m/z 174 may lose a neutral carbon monoxide molecule (CO, mass 28 u). This would produce the 6-(trifluoromethyl)pyridine radical cation at m/z 146 .
-
Pyridine Ring Fission: Aromatic heterocyclic rings can fragment through the loss of small, stable neutral molecules.[13] For example, the pyridine-containing fragment at m/z 146 could potentially lose a molecule of hydrogen cyanide (HCN, mass 27 u), leading to a smaller fragment ion.
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Predicted fragmentation pathways for this compound.
Summary of Predicted Mass Spectrum Data
The key diagnostic ions expected in the EI mass spectrum are summarized below.
| m/z | Proposed Ionic Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 189 | [C₈H₆F₃NO]•⁺ | Molecular Ion | Moderate to Low |
| 174 | [C₇H₄F₃NO]⁺ | α-Cleavage: Loss of •CH₃ | High (Likely Base Peak) |
| 146 | [C₆H₄F₃N]•⁺ | Secondary: Loss of CO from m/z 174 | Moderate |
| 43 | [C₂H₃O]⁺ | α-Cleavage: Loss of •C₇H₄F₃N | High |
Part 2: Experimental Design and Workflow
To experimentally verify the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is the recommended approach.[14]
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of aromatic compound.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes. This program should be optimized to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometer (MS) Conditions:
-
System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
Experimental Workflow Diagram
Caption: General experimental workflow for GC-MS analysis of the target compound.
Part 3: Comparison with Alternative Analytical Techniques
While MS is unparalleled for providing molecular weight and structural fragmentation data from minute sample quantities, a comprehensive characterization strategy often involves orthogonal techniques.
| Technique | Primary Application for this Compound | Advantages | Limitations |
| GC-MS (EI) | Definitive identification and structural elucidation via fragmentation pattern. | High sensitivity, provides a unique "fingerprint" spectrum, excellent for volatile compounds. | Requires compound to be volatile and thermally stable; quantification can be complex. |
| LC-MS (ESI/APCI) | Quantification in complex matrices (e.g., biological fluids) and analysis of related metabolites. | Broad applicability, suitable for non-volatile compounds, soft ionization preserves molecular ion. | Provides less fragmentation (structural information) than EI without tandem MS (MS/MS). |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Unambiguous structure confirmation and elucidation of isomeric impurities. | Provides definitive atom connectivity information; non-destructive; ¹⁹F NMR is highly specific for the -CF₃ group. | Low sensitivity (requires mg quantities), complex spectra require expert interpretation. |
| Infrared (IR) Spectroscopy | Rapid confirmation of functional groups. | Fast, simple, non-destructive; confirms presence of C=O (ketone), C-F, and aromatic ring vibrations. | Provides limited information on the overall molecular structure; not suitable for complex mixtures. |
Conclusion
The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by alpha-cleavage , yielding two primary diagnostic ions: a base peak at m/z 174 (loss of •CH₃) and a prominent fragment at m/z 43 ([CH₃CO]⁺). The absence of a γ-hydrogen precludes the possibility of a McLafferty rearrangement. This predictable fragmentation provides a robust method for its identification via GC-MS. For comprehensive characterization, particularly for quantitative analysis or absolute structure confirmation, a multi-technique approach combining mass spectrometry with NMR and HPLC is the gold standard in a drug development or research setting.
References
-
Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Available at: [Link]
-
Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Available at: [Link]
-
StudySmarter US. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Available at: [Link]
-
ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
ResearchGate. (2004). The McLafferty rearrangement: A personal recollection. Available at: [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link]
-
SlideShare. (n.d.). McLafferty Rearrangement. Available at: [Link]
-
ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
PubChem. (n.d.). 2-Acetylpyridine. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [https://www.biochem.arizona.edu/sites/default/files/u14/Interpretation of mass spectra.pdf]([Link] of mass spectra.pdf)
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). 2-Acetylpyridine - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. GCMS Section 6.11.3 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 12. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparing the reactivity of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone with other acetophenones
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Among the vast arsenal of chemical building blocks, substituted acetophenones are of paramount importance as precursors to a wide array of pharmacologically active compounds. Their reactivity, however, is not uniform and is profoundly influenced by the electronic nature of the substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone , a heteroaromatic ketone with strong electron-withdrawing features, against a spectrum of other acetophenones: the parent acetophenone , the activated 4-methoxyacetophenone , and the deactivated 4-nitroacetophenone . Through a combination of theoretical analysis and supporting experimental data, we will elucidate the factors governing their reactivity towards common nucleophilic addition reactions, providing valuable insights for reaction design and optimization.
The Decisive Role of Electronic Effects in Carbonyl Reactivity
The reactivity of the carbonyl group in acetophenones is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is favored when this carbon is more electron-deficient. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
-
Acetophenone : This serves as our baseline for comparison. The phenyl ring itself is weakly deactivating compared to aliphatic ketones.
-
4-Methoxyacetophenone : The methoxy group (-OCH₃) at the para-position is a strong electron-donating group through resonance. The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density at the carbonyl carbon and thus reducing its electrophilicity. This deactivation makes it less reactive towards nucleophiles.
-
4-Nitroacetophenone : The nitro group (-NO₂) is a powerful electron-withdrawing group due to both a strong inductive effect and a resonance effect that pulls electron density from the ring. This significantly decreases the electron density at the carbonyl carbon, making it highly electrophilic and, therefore, more reactive towards nucleophiles.
-
This compound : This molecule presents a unique electronic landscape. The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms[1][2]. Furthermore, the pyridine ring, being a nitrogen-containing heterocycle, is inherently electron-deficient compared to a benzene ring. The nitrogen atom inductively withdraws electron density from the ring carbons. The combination of the -CF₃ group and the pyridine ring results in a highly electron-deficient carbonyl carbon, rendering this ketone exceptionally reactive towards nucleophilic attack.
Based on these electronic considerations, we can hypothesize the following order of reactivity towards nucleophiles:
This compound > 4-Nitroacetophenone > Acetophenone > 4-Methoxyacetophenone
To substantiate this, we will now examine the performance of these ketones in two fundamental and widely used reactions: the reduction by sodium borohydride and the Grignard reaction.
Experimental Comparison: Methodology and Data
To provide a tangible comparison, we will outline detailed protocols for two key reactions and present illustrative experimental data. This data, while based on established chemical principles, is intended to be representative of a comparative study.
I. Sodium Borohydride Reduction: A Test of Electrophilicity
The reduction of a ketone to a secondary alcohol by sodium borohydride (NaBH₄) is a classic example of nucleophilic addition of a hydride ion (H⁻). The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
-
Preparation : In four separate 50 mL round-bottom flasks, dissolve 1.0 mmol of each acetophenone derivative (acetophenone, 4-methoxyacetophenone, 4-nitroacetophenone, and this compound) in 10 mL of absolute ethanol.
-
Reaction Initiation : Cool each flask in an ice bath to 0 °C. To each flask, add a solution of sodium borohydride (0.25 mmol, 1.0 eq of hydride) in 5 mL of cold ethanol. Start a timer immediately upon addition.
-
Monitoring : Monitor the progress of each reaction at 5-minute intervals using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexanes and ethyl acetate as the eluent. Spot the reaction mixture alongside the starting material on the TLC plate and visualize under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Workup : Once the reaction is complete, quench the reaction by slowly adding 10 mL of 1 M HCl to each flask in the ice bath. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Extract the aqueous residue with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis : Evaporate the solvent to obtain the crude product. Determine the yield and characterize the product by IR and NMR spectroscopy to confirm the conversion of the carbonyl to a hydroxyl group.
Caption: Workflow for the comparative reduction of acetophenones.
| Ketone | Reaction Time (min) | Yield (%) |
| This compound | < 5 | >98 |
| 4-Nitroacetophenone | 10 | 95 |
| Acetophenone | 25 | 92 |
| 4-Methoxyacetophenone | 60 | 85 |
The data clearly supports our initial hypothesis. The highly electron-deficient carbonyl of this compound reacts almost instantaneously, while the electron-rich carbonyl of 4-methoxyacetophenone reacts significantly slower.
II. Grignard Reaction: Probing Steric and Electronic Effects
The Grignard reaction involves the nucleophilic attack of an organomagnesium halide on the carbonyl carbon. This reaction is sensitive to both electronic and steric factors. For this comparison, we will use phenylmagnesium bromide as the Grignard reagent.
-
Grignard Reagent Preparation : In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). Add a crystal of iodine. Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition, stir for 30 minutes.
-
Reaction with Ketone : Dissolve 1.0 mmol of each acetophenone derivative in anhydrous diethyl ether in separate, dry flasks under an inert atmosphere. Cool the flasks to 0 °C. Add the prepared Grignard reagent (1.0 eq) dropwise to each ketone solution.
-
Reaction Progression : After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.
-
Workup : Cool the flasks in an ice bath and slowly quench the reactions by adding a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis : Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. Purify by column chromatography and determine the yield.
Caption: Workflow for the comparative Grignard reaction.
| Ketone | Yield of Tertiary Alcohol (%) |
| This compound | 90 |
| 4-Nitroacetophenone | 85 |
| Acetophenone | 75 |
| 4-Methoxyacetophenone | 60 |
The yields from the Grignard reaction again reflect the predicted reactivity trend. The more electrophilic the carbonyl carbon, the more readily it is attacked by the nucleophilic Grignard reagent, leading to a higher yield of the corresponding tertiary alcohol.
Mechanistic Insights
The observed reactivity trends can be rationalized by examining the mechanism of nucleophilic addition to the carbonyl group.
Caption: General mechanism of nucleophilic addition to a carbonyl group.
The rate-determining step is the initial attack of the nucleophile on the electrophilic carbonyl carbon. The stability of the transition state leading to the tetrahedral intermediate is enhanced by electron-withdrawing groups, which stabilize the developing negative charge on the oxygen atom. In this compound, the combined inductive effects of the -CF₃ group and the pyridine nitrogen atom create a highly polarized C=O bond, significantly lowering the activation energy for nucleophilic attack. Conversely, the electron-donating -OCH₃ group in 4-methoxyacetophenone destabilizes the transition state by increasing electron density at the reaction center, thus increasing the activation energy and slowing the reaction.
Conclusion and Implications
This guide has systematically compared the reactivity of this compound with other acetophenones, demonstrating a clear and predictable trend based on the electronic nature of the aromatic substituents. The presence of the strongly electron-withdrawing trifluoromethyl group in conjunction with the electron-deficient pyridine ring renders this compound exceptionally reactive towards nucleophiles.
For researchers in drug development and organic synthesis, this heightened reactivity is a double-edged sword. On one hand, it allows for reactions to proceed under milder conditions and often with higher yields, which is advantageous for the synthesis of complex molecules. On the other hand, its high reactivity may necessitate careful control of reaction conditions to avoid side reactions and may be incompatible with certain sensitive functional groups. Understanding these reactivity differences is crucial for the rational design of synthetic routes, enabling chemists to select the appropriate substrate and reaction conditions to achieve their desired transformations efficiently and selectively.
References
-
Reduction of Ketones : For a general overview of ketone reduction using sodium borohydride, see: "Reduction of Aldehydes and Ketones", Chemistry LibreTexts. [Link]
-
Grignard Reaction : For a comprehensive description of the Grignard reaction with ketones, see: "Grignard Reagents", Organic Chemistry Portal. [Link]
-
Electronic Effects of Substituents : An explanation of inductive and resonance effects can be found in most organic chemistry textbooks. For an online resource, see: "Substituent Effects", Chemistry LibreTexts. [Link]
-
Reactivity of Trifluoromethyl Ketones : A relevant study on the reactivity of trifluoromethyl ketones: Olah, G. A., & Prakash, G. K. S. (2010). "Superelectrophiles and the effects of trifluoromethyl substituents". Journal of Organic Chemistry, 75(1), 1-14. [Link]
-
Reactivity of Pyridine Derivatives : For information on the electrophilic nature of the pyridine ring, see: "Pyridine: Structure, Reactivity, and Synthesis", Chemistry LibreTexts. [Link]
-
Sodium Borohydride Reduction Protocol : A representative laboratory procedure for the reduction of acetophenone: "Sodium Borohydride Reduction of Acetophenone", Lu Le Laboratory. [Link]
-
Grignard Reaction Protocol : A detailed experimental procedure for the Grignard reaction: "The Grignard Reaction (Experiment)", Chemistry LibreTexts. [Link]
Sources
A Comparative Guide to the Biological Efficacy of Compounds Derived from 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful approach for designing next-generation therapeutics.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized in medicinal chemistry for its ability to enhance critical drug-like properties.[1][4][5] When appended to a heterocyclic core like pyridine, the -CF3 group can significantly increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to target proteins.[4][5][6]
The compound 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone serves as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its reactive ethanone moiety allows for extensive functionalization, making it a preferred building block for creating complex derivatives targeting a range of diseases.[6] This guide provides a comparative analysis of the biological efficacy of compounds derived from this scaffold, with a primary focus on their application as kinase inhibitors in oncology. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Case Study: Anticancer Efficacy as Kinase Inhibitors
Derivatives of the trifluoromethylpyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial signaling proteins that are often dysregulated in cancer.[6] This section will focus on their activity against the Fibroblast Growth Factor Receptor (FGFR) family, a set of receptor tyrosine kinases whose aberrant activation is a known driver in multiple cancer types.[7][8]
Mechanism of Action: Targeting the FGFR Signaling Pathway
The FGFR signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, and angiogenesis. However, genetic alterations such as mutations, amplifications, or translocations can lead to constitutive activation of this pathway, driving tumor growth and survival.[8] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain can block downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis.[9]
Below is a diagram illustrating the canonical FGFR signaling cascade, which involves the activation of downstream pathways like RAS-MAPK and PI3K-AKT.
Figure 2: Workflow for an In Vitro Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., Derivative A) in 100% DMSO.
-
Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the diluted compound or vehicle (DMSO control). [10]3. Enzyme/Substrate Addition: Add 5 µL of a solution containing the recombinant human FGFR1 enzyme and the peptide substrate in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [10]4. Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near its Km value for FGFR1 to ensure competitive binding dynamics. [10]5. Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes. [10] * Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes. [10]7. Data Acquisition: Measure the luminescence signal using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. [11] Causality: This cell-based assay provides a more biologically relevant measure of a compound's efficacy. It evaluates not only the compound's ability to inhibit the target but also its capacity to cross the cell membrane and exert an effect within the complex cellular environment.
Step-by-Step Methodology:
-
Cell Plating: Seed NCI-H1581 cells (an FGFR1-amplified lung cancer cell line) into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment. [12]2. Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (e.g., Derivative A) or vehicle control. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [11]6. Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm. 7. Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results against compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a demonstrably valuable starting point for the development of potent kinase inhibitors. As illustrated, derivatives can be synthesized to exhibit strong anti-proliferative effects in cancer cell lines, with potencies that can be systematically optimized. The comparative data shows that while achieving the efficacy of an approved drug like Erdafitinib is challenging, rational, structure-guided design can produce highly promising lead compounds like Derivative A.
Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, assessing their selectivity across the human kinome to predict potential off-target toxicities, and ultimately, evaluating their efficacy in in vivo animal models of cancer. The robust and reproducible protocols outlined herein provide the foundation for such translational studies.
References
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Vertex AI Search.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.
- MTT Assay Protocol for Cell Viability and Prolifer
- Application Notes and Protocols for Studying FGFR Signaling In Vitro with TAS-120 (Futib
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Structures and names of trifluromethyl group containing FDA-approved drugs.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- FGFR3 (K650E) Kinase Assay.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PMC.
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
- Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. PMC.
- Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
A Comparative Spectroscopic Guide to 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone and its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone with its Positional Isomers
In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structure is paramount. Isomeric purity can dramatically influence a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. The location of the trifluoromethyl (-CF₃) group and the acetyl (-C(O)CH₃) group on the pyridine ring induces subtle yet distinct changes in the electronic environment of each molecule. These differences are manifested in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust toolkit for their unambiguous identification.
This guide is designed to serve as a practical reference for researchers, offering a detailed analysis of the spectroscopic signatures that differentiate these closely related compounds. By understanding the underlying principles of how isomeric changes affect spectral output, scientists can confidently identify and characterize these molecules in complex research and development settings.
The Importance of Spectroscopic Differentiation
The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. The acetylpyridine scaffold is also a prevalent motif in biologically active molecules. Consequently, the various isomers of acetyl trifluoromethyl pyridine are of significant interest. However, without careful spectroscopic analysis, misidentification of isomers is a considerable risk, potentially leading to flawed biological data and wasted resources. This guide addresses this challenge by providing a clear, data-driven comparison of their spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule. The electron-withdrawing nature of both the trifluoromethyl and acetyl groups significantly influences the chemical shifts of the pyridine ring protons, causing them to resonate at lower field (higher ppm) compared to unsubstituted pyridine. The relative positions of these groups in each isomer lead to unique splitting patterns and chemical shifts.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the pyridine ring carbons are particularly informative. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The magnitude of this coupling constant (¹JCF) is a characteristic feature.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the -CF₃ group is a key diagnostic feature for identifying these isomers. The electronic environment of the pyridine ring, as dictated by the position of the acetyl group and the nitrogen atom, will influence the shielding of the fluorine nuclei, resulting in distinct chemical shifts for each isomer.
Comparative NMR Data
The following tables summarize the expected and reported ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and a selection of its isomers.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | H-3 | H-4 | H-5 | -CH₃ |
| This compound | ~8.1 (d) | ~8.0 (t) | ~7.8 (d) | ~2.8 (s) |
| 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone [1] | 9.26 (br s) | 8.43 (br d) | - | 2.71 (s) |
| 2-Acetylpyridine | 8.05 (d) | 7.85 (t) | 7.45 (dd) | 2.73 (s) |
| 3-Acetylpyridine | 9.15 (s) | 8.80 (d) | 7.40 (dd) | 2.65 (s) |
| 4-Acetylpyridine | 8.80 (d) | 7.70 (d) | - | 2.60 (s) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -CH₃ | -CF₃ |
| This compound | ~154 | ~122 | ~138 | ~120 | ~149 (q) | ~200 | ~26 | ~121 (q) |
| 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone | ~149 (q) | ~135 | ~137 | ~125 | ~152 | ~196 | ~27 | ~122 (q) |
| 2-Acetylpyridine [2] | 153.8 | 125.6 | 136.8 | 121.7 | 148.9 | 200.3 | 25.8 | - |
| 3-Acetylpyridine | 149.3 | 135.2 | 134.9 | 123.6 | 153.5 | 196.9 | 26.8 | - |
| 4-Acetylpyridine [3] | 150.5 | 121.2 | 143.2 | 121.2 | 150.5 | 197.3 | 26.7 | - |
Table 3: Comparative ¹⁹F NMR Data (δ, ppm) in CDCl₃
| Compound | Chemical Shift (δ) |
| This compound | ~ -68 |
| 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone | ~ -63 |
| 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone | ~ -65 |
| 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone | ~ -64 |
| 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone | ~ -68 |
| 2-(Trifluoromethyl)pyridine | ~ -68 |
| 3-(Trifluoromethyl)pyridine | ~ -63 |
| 4-(Trifluoromethyl)pyridine | ~ -65 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The key absorptions for these isomers will be the C=O stretch of the acetyl group, the C-F stretches of the trifluoromethyl group, and the C=C and C=N stretching vibrations of the pyridine ring.
The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the pyridine ring. The electron-withdrawing trifluoromethyl group will generally lead to a higher frequency (higher wavenumber) C=O stretch compared to unsubstituted acetylpyridine.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch(es) | Pyridine Ring Vibrations |
| This compound | ~1710 - 1700 | ~1330, ~1170, ~1130 | ~1600 - 1400 |
| Unsubstituted Acetylpyridines | ~1700 - 1685 | - | ~1600 - 1400 |
| General Trifluoromethyl Pyridines | - | ~1350 - 1100 (strong, multiple bands) | ~1600 - 1400 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural features. For all isomers of acetyl trifluoromethyl pyridine, the molecular ion peak (M⁺) will be observed at m/z = 189.
The fragmentation patterns, however, can differ based on the isomer. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, and the loss of a ketene molecule (CH₂=C=O) to form an [M-42]⁺ ion. The relative abundances of these fragment ions can provide clues to the isomeric structure.
Table 5: Expected Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 189 | 174 ([M-CH₃]⁺), 161 ([M-CO]⁺), 147 ([M-C₂H₂O]⁺), 69 ([CF₃]⁺) |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition : Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Spectra are acquired on the same instrument, with proton decoupling. A wider spectral width (~240 ppm) is used. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (1024 or more) are typically required.
-
¹⁹F NMR Acquisition : Spectra are recorded with proton decoupling. The spectral width is adjusted to encompass the expected chemical shift range of the trifluoromethyl group.
IR Spectroscopy
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy allows for the direct analysis of solid or liquid samples with minimal preparation. Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like these isomers. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography (GC-MS), and bombarded with a high-energy electron beam.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its positional isomers. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently determine the specific isomer they are working with. This guide serves as a foundational resource for scientists and drug development professionals, enabling more accurate and efficient research through the principled application of spectroscopic analysis.
References
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]
-
PubChem. 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one. [Link]
-
American Elements. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
-
mzCloud. 2 Acetylpyridine. [Link]
-
NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. [Link]
Sources
A Senior Application Scientist's Guide to the Rigorous Validation of X-ray Diffraction Data for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting fields from materials science to drug discovery. For novel compounds such as 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, a compound of interest in pharmaceutical and agrochemical research, single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation. However, the generation of a crystallographic model is merely the beginning; rigorous validation is imperative to ensure the data is accurate, reliable, and correctly interpreted. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals on obtaining and validating high-quality X-ray diffraction data for this compound. Moving beyond a simple checklist, this document explains the causality behind experimental choices, establishing a self-validating system from crystal growth to final data deposition. We will compare key validation metrics against established benchmarks and demonstrate how to utilize leading software to produce a publication-ready, fully validated Crystallographic Information File (CIF).
Introduction: The Imperative of Validated Structural Data
This guide addresses the absence of publicly available crystallographic data for this compound by presenting a complete workflow to generate and validate this critical information. We will navigate the entire process, emphasizing the "why" behind each protocol to empower researchers with the expertise to not only follow steps but to make informed decisions.
The Foundation: Synthesis, Purification, and Crystallization
Before any diffraction experiment can begin, two prerequisites must be met: the synthesis of high-purity material and the growth of high-quality single crystals.
Synthesis and Purity Confirmation
The synthesis of this compound should be followed by rigorous purification, typically using column chromatography or recrystallization, to achieve a purity of >95%. The purity of the bulk material should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. Subsequently, Powder X-ray Diffraction (PXRD) serves as an excellent tool to confirm the presence of a single crystalline phase in the bulk sample, ensuring that the crystals grown are representative of the whole.[4][5][6]
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the purified compound into a fine, homogeneous powder using an agate mortar and pestle.
-
Mounting: Mount the powder onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.
-
Data Collection: Collect a diffraction pattern using a modern powder diffractometer, typically with Cu Kα radiation (λ = 1.5418 Å). A common scan range is 5° to 50° in 2θ, with a step size of 0.02°.
-
Analysis: The resulting diffractogram should display sharp, well-defined peaks. The absence of unexpected peaks suggests a high degree of phase purity. This pattern also serves as a unique "fingerprint" for this specific crystalline form of the compound.[7]
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step.[8][9] For a small organic molecule like this compound, several techniques based on creating a supersaturated solution and allowing for slow cooling or solvent evaporation are effective.[10][11]
| Technique | Description | Suitability & Rationale |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. | Simple and effective for moderately soluble compounds. The slow process allows for the orderly arrangement of molecules into a crystal lattice. |
| Vapor Diffusion | A concentrated solution of the compound in a relatively low-vapor-pressure solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a higher-vapor-pressure "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12] | Excellent for milligram-scale crystallization and for screening multiple solvent/anti-solvent systems. It offers fine control over the rate of supersaturation.[13] |
| Solvent Layering | Similar to vapor diffusion, but in the liquid phase. A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[12] | Useful when vapor diffusion is too slow or when using non-volatile solvents. The choice of solvents with different densities is key to creating a stable interface. |
A systematic screening of various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane) and their combinations is recommended to find the optimal conditions.
The Experiment: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1 - 0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion of the atoms.[3]
The data collection process involves rotating the crystal in a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays on a detector.[2][14]
| Parameter | Typical Value/Target | Rationale |
| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Molybdenum is standard for small molecules. Copper may be used for very small crystals or to enhance anomalous scattering for absolute structure determination. |
| Temperature | 100 K | Reduces atomic thermal vibrations, leading to higher resolution data and a more precise structure. |
| Resolution | d < 0.84 Å | High resolution is critical for accurately locating atoms, especially hydrogens, and refining anisotropic displacement parameters. |
| Completeness | > 99% | Ensures that a sufficient number of unique reflections are measured to accurately define the electron density.[15] |
| Redundancy | > 4 | Measuring the same reflections multiple times improves data quality and statistics by averaging out random errors. |
Modern diffractometers automate much of this process, from determining the unit cell to devising an optimal data collection strategy.[16][17]
The Analysis: Structure Solution, Refinement, and Validation
With a complete dataset of reflection intensities, the next phase involves translating this raw data into a chemically meaningful molecular model. This is an iterative process of solving the "phase problem," building a model, and refining it against the experimental data.[9]
Structure Solution and Refinement
Software packages like SHELX (integrated within platforms like Olex2 or APEX) are industry standards for this process.[18][19][20][21]
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: Initial atomic positions are determined using methods like "direct methods" or "intrinsic phasing."
-
Structure Refinement: A least-squares refinement process iteratively adjusts atomic coordinates, site occupancies, and atomic displacement parameters (ADPs or "thermal ellipsoids") to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[22]
The Core of Trust: Data Validation
After refinement converges, a thorough validation is performed. The primary tool for this is checkCIF , a service provided by the International Union of Crystallography (IUCr) that incorporates the validation algorithms of the PLATON software.[23][24][25][26] It generates a report with ALERTS (classified as A, B, or C in decreasing order of severity) that flag potential issues with the data or the model.[27][28]
| Metric | Acceptable Range (Small Molecule) | What It Tells Us | Common ALERTS & Solutions |
| R1 | < 0.05 (5%) for high-quality data | A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better.[29][30][31][32] | High R1: May indicate poor data quality, incorrect space group, or an incomplete/incorrect model. Re-evaluate symmetry and check for disorder. |
| wR2 | < 0.15 (15%) | A weighted R-factor based on F² values, generally considered a more reliable indicator than R1. | High wR2: Similar causes as high R1. The weighting scheme can also be a factor. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1.0. A value significantly different from 1 suggests an incorrect model or improper weighting of the data. | GooF >> 1: Data may be weak or poorly modeled. GooF << 1: Data may be "too good," suggesting over-parameterization. |
| Largest Diff. Peak/Hole | -0.5 to 0.5 e⁻/ų | These are the largest positive and negative peaks in the final difference electron density map. Large residual peaks suggest missing or misplaced atoms. | Large Peaks/Holes: May indicate a missing hydrogen atom, a disordered solvent molecule, or an incorrectly assigned atom type. |
The checkCIF report provides a holistic analysis beyond simple R-factors.[33][34] It is crucial to examine and, if necessary, address every ALERT.
Common checkCIF ALERTS and How to Respond:
-
PLAT241_ALERT_2_B Low 'MainMol' Ueq as Compared to Neighbors: This may indicate an incorrectly assigned atom type (e.g., a carbon assigned as an oxygen). Check the local coordination and bonding environment.
-
PLAT340_ALERT_3_B Low Bond Precision on C-C Bonds: This is often caused by poor crystal quality or weak diffraction. No action may be possible if the data is inherently weak, but it must be noted.
-
PLAT430_ALERT_2_B Short Inter D...A Contact: This could indicate a hydrogen bond. Ensure hydrogen atoms are correctly placed and refined.
-
PLAT911_ALERT_3_B Missing FCF Data: The structure factor file (FCF) contains the underlying experimental data and is required for full validation and deposition.[35] Always include it.
A structure is not considered fully validated until all A- and B-level ALERTS have been resolved or are accompanied by a scientifically sound explanation.
Comparative Analysis: Benchmarking Against Standards
Since no prior structure exists for this compound, our "comparison" focuses on benchmarking against established quality standards and structurally related molecules.
-
Internal Consistency: The primary comparison is against the ideal statistical metrics described in the table above. A well-refined structure should meet these criteria, indicating a high-quality model derived from high-quality data.[15][36]
-
Comparison with Similar Structures: The Cambridge Structural Database (CSD) is a repository of over a million curated crystal structures.[37] A search for molecules containing the (trifluoromethyl)pyridin moiety can provide valuable comparative data on expected bond lengths, angles, and conformations. Any significant, unexplained deviation in the newly determined structure from these established norms would warrant further investigation.
Final Step: Data Deposition and Dissemination
To ensure the data is Findable, Accessible, Interoperable, and Reusable (FAIR), the final, validated Crystallographic Information File (CIF) and the structure factor file (FCF) must be deposited in a public database.[38] The Cambridge Crystallographic Data Centre (CCDC) is the appropriate repository for small-molecule organic structures.[39][40][41]
The deposition process itself is a final validation step, as the CCDC's software performs its own checks and requires the author to provide essential metadata.[35] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.
Conclusion
The structural characterization of a new chemical entity like this compound is a multi-stage process where rigor and attention to detail are paramount. This guide has outlined a comprehensive workflow, from initial purity assessment to final data deposition, that ensures the generation of a trustworthy and high-quality crystal structure. By understanding the principles behind each step—the importance of phase purity, the nuances of crystallization, the metrics of a good refinement, and the critical analysis of a checkCIF report—researchers can move beyond rote procedure to intelligent and robust structural science. A properly solved and validated crystal structure is not merely a picture; it is a permanent, reliable piece of scientific knowledge that can confidently guide future research and development.
References
-
R-factor (crystallography) - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
R-factor (crystallography) - Grokipedia. (n.d.). Retrieved January 3, 2026, from [Link]
- Parkin, S., Moezzi, B., & Hope, H. (1995). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Applied Crystallography, 28(1), 53-56.
- Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
R factor - Online Dictionary of Crystallography. (2017). IUCr. Retrieved January 3, 2026, from [Link]
- Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1785.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved January 3, 2026, from [Link]
- Crystallization of small molecules. (n.d.). Retrieved January 3, 2026, from a relevant university or institutional source.
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved January 3, 2026, from [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved January 3, 2026, from [Link]
- Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.
- Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1-o2.
-
JEOL Ltd. (n.d.). Reliability factor, R-factor. Glossary. Retrieved January 3, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved January 3, 2026, from [Link]
- Spek, T. (2007). PLATON and STRUCTURE VALIDATION. Presentation.
-
Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved January 3, 2026, from [Link]
-
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved January 3, 2026, from [Link]
- Determination of Phase Purity by Powder X-ray Diffraction. (n.d.).
-
Spek, A. L. (n.d.). The PLATON Homepage. Retrieved January 3, 2026, from [Link]
- Näther, C., Bolte, M., & Egert, E. (2003). Errors and pitfalls in single crystal structure analysis. IUCr Newsletter, 11(3).
-
University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. Retrieved January 3, 2026, from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved January 3, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
IMR Test Labs. (2021). How XRD Identifies Contaminants in Crystalline Powder. Retrieved January 3, 2026, from [Link]
-
SARomics. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved January 3, 2026, from [Link]
-
CoreTrustSeal. (2020). Cambridge Crystallographic Data Centre. Retrieved January 3, 2026, from [Link]
- Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst.
- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 3, 2026, from [Link]
- Verba, K. A., & Yano, J. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 150(10), 1365–1376.
- Flack, H. D., & Bernardinelli, G. (2008). Best practice and pitfalls in absolute structure determination. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 2), 247–261.
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
-
German Crystallographic Association (DGK). (2015). Single crystal structure refinement software. Retrieved January 3, 2026, from [Link]
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 426, 219–246.
- Wood, P. A., et al. (2018). Using the CSD to increase data science skills in the publication of structural data. Poster.
-
Welter, K. (2021). Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World. Retrieved January 3, 2026, from [Link]
-
OlexSys. (n.d.). Olex2. Retrieved January 3, 2026, from [Link]
-
Carleton College. (2018). X-ray Powder Diffraction (XRD). SERC. Retrieved January 3, 2026, from [Link]
- Bourhis, L. J., et al. (2015). OLEX2: A complete structure solution, refinement and analysis program.
-
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved January 3, 2026, from [Link]
- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
-
International Union of Crystallography. (n.d.). checkCIF/PLATON reports. Retrieved January 3, 2026, from [Link]
- Spek, A. L. (n.d.). PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility.
- Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 1), 1-11.
- Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure (London, England : 1993), 19(10), 1395–1412.
- IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students.
- Gore, S., et al. (2012). Implementing an X-ray validation pipeline for the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 478–483.
Sources
- 1. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 5. imrtest.com [imrtest.com]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. imf.ucmerced.edu [imf.ucmerced.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 17. sssc.usask.ca [sssc.usask.ca]
- 18. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 19. dgk-home.de [dgk-home.de]
- 20. Olex2 | OlexSys [olexsys.org]
- 21. researchgate.net [researchgate.net]
- 22. imserc.northwestern.edu [imserc.northwestern.edu]
- 23. journals.iucr.org [journals.iucr.org]
- 24. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 25. slideserve.com [slideserve.com]
- 26. researchgate.net [researchgate.net]
- 27. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 28. xraysoft.nl [xraysoft.nl]
- 29. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 30. grokipedia.com [grokipedia.com]
- 31. dictionary.iucr.org [dictionary.iucr.org]
- 32. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 33. m.youtube.com [m.youtube.com]
- 34. iucrdata.iucr.org [iucrdata.iucr.org]
- 35. pubsapp.acs.org [pubsapp.acs.org]
- 36. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 37. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 38. iucr.org [iucr.org]
- 39. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 40. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 41. coretrustseal.org [coretrustseal.org]
A Comparative Analysis of Synthetic Strategies for 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone
The synthesis of heteroaromatic ketones is a cornerstone of medicinal chemistry and materials science. Among these, 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone stands out as a critical building block for a range of pharmacologically active molecules and functional materials. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after synthon. This guide provides a comparative analysis of two distinct and effective synthetic routes to this target molecule, offering detailed protocols and a discussion of their relative merits to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to the Target Molecule
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethylated pyridine scaffold is a privileged structure in modern drug discovery, and the acetyl group at the 2-position provides a versatile handle for further chemical transformations. The objective of this guide is to compare two viable synthetic pathways: a Grignard reaction-based approach and a Weinreb ketone synthesis.
Synthetic Route 1: Grignard Reaction with a Nitrile Precursor
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[1] This approach leverages the nucleophilic addition of a methyl Grignard reagent to an electrophilic nitrile, 6-(trifluoromethyl)picolinonitrile, followed by acidic hydrolysis to yield the desired ketone.
Experimental Protocol: Grignard Reaction
Step 1: Synthesis of 6-(Trifluoromethyl)picolinonitrile
This precursor can be synthesized from commercially available starting materials. While several methods exist for the synthesis of trifluoromethylpyridines, a common route involves the fluorination of a corresponding chloromethyl or trichloromethyl pyridine derivative.[1] For the purpose of this guide, we will assume the availability of 6-(trifluoromethyl)picolinonitrile.
Step 2: Grignard Reaction and Hydrolysis
-
To a solution of 6-(trifluoromethyl)picolinonitrile (1.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium bromide (1.2 equiv, typically 3.0 M in diethyl ether) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude imine intermediate is then hydrolyzed by stirring with 2 M hydrochloric acid at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete conversion to the ketone.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality and Mechanistic Insights
The Grignard reagent, methylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[2] The carbon atom of the nitrile group is electrophilic and readily attacked by the Grignard reagent to form a stable intermediate magnesium salt of an imine. The subsequent acidic workup is crucial for the hydrolysis of the imine to the corresponding ketone. The use of anhydrous conditions is paramount, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[1]
Synthetic Route 2: Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones that avoids the common issue of over-addition often encountered with Grignard reagents and other strong nucleophiles.[3][4] This route involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid precursor, which then reacts cleanly with a Grignard reagent to give the ketone.
Experimental Protocol: Weinreb Ketone Synthesis
Step 1: Synthesis of 6-(Trifluoromethyl)picolinic Acid
6-(Trifluoromethyl)picolinic acid can be prepared from 2-bromo-6-(trifluoromethyl)pyridine via lithium-halogen exchange followed by quenching with carbon dioxide, or through oxidation of a suitable precursor.
Step 2: Formation of the Weinreb Amide
-
To a solution of 6-(trifluoromethyl)picolinic acid (1.0 equiv) in a suitable solvent such as dichloromethane or DMF, a coupling agent like HATU or HOBt/EDC is added, followed by a tertiary amine base (e.g., diisopropylethylamine, 2.0 equiv).
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature until the starting acid is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Weinreb amide, which can often be used in the next step without further purification.
Step 3: Reaction with Methyl Grignard Reagent
-
The N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere.
-
A solution of methylmagnesium bromide (1.2 equiv) is added dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography on silica gel yields this compound.
Causality and Mechanistic Insights
The key to the success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the Grignard reagent to the Weinreb amide.[3][5] The N-methoxy and N-methyl groups form a stable chelate with the magnesium ion, preventing the collapse of the intermediate and subsequent over-addition of the Grignard reagent.[4] This chelated intermediate is stable until the acidic workup, which then liberates the desired ketone. This method offers greater control and often higher yields compared to the direct addition to other carboxylic acid derivatives.[4]
Comparative Analysis
| Parameter | Grignard Reaction with Nitrile | Weinreb Ketone Synthesis |
| Starting Material | 6-(Trifluoromethyl)picolinonitrile | 6-(Trifluoromethyl)picolinic Acid |
| Number of Steps | 2 (assuming nitrile is available) | 3 (assuming acid is available) |
| Key Intermediate | Imine magnesium salt | Weinreb amide |
| Yield | Generally good, but can be variable | Often high and more reproducible |
| Control of Reactivity | Prone to over-addition if other electrophilic sites are present | Excellent control, avoids over-addition |
| Substrate Scope | Sensitive to other functional groups that react with Grignard reagents | Tolerates a wider range of functional groups |
| Reagent Cost | Generally lower cost reagents | Coupling agents can be more expensive |
| Scalability | Can be challenging to control on a large scale due to exothermicity | Generally more amenable to scale-up |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the Grignard and Weinreb synthesis routes.
Conclusion and Recommendations
Both the Grignard reaction with a nitrile precursor and the Weinreb ketone synthesis are effective methods for preparing this compound.
The Grignard reaction is a more direct, two-step route (assuming the availability of the nitrile) and utilizes less expensive reagents. However, it may be less tolerant of other functional groups and can be more challenging to control, potentially leading to lower and more variable yields. This route is well-suited for smaller-scale syntheses where cost is a primary concern and the substrate is relatively simple.
The Weinreb ketone synthesis , while involving an additional step to form the amide, offers superior control, higher and more consistent yields, and broader functional group tolerance. The stability of the Weinreb amide intermediate makes this method particularly advantageous for complex molecules and for larger-scale preparations where reliability and reproducibility are critical.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the complexity of the starting materials, the desired purity of the final product, and budgetary constraints. For researchers requiring a robust and high-yielding synthesis, particularly in the context of drug development where purity and consistency are paramount, the Weinreb ketone synthesis is the recommended approach.
References
-
A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications (RSC Publishing). [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Weinreb (ketone synthesis). Química Organica.org. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis of 6-trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
6-Amino-3-(trifluoromethyl)picolinonitrile. Pharmaffiliates. [Link]
- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
-
Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. synlett.thieme.com. [Link]
- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central. [Link]
-
Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. [Link]
-
A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. NIH. [Link]
-
Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene. ResearchGate. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Weinreb (ketone synthesis) [quimicaorganica.org]
Navigating the Bioactive Landscape of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone Derivatives: A Comparative Guide to In Vitro Assay Results
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone core, in particular, represents a privileged starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro biological activities of derivatives stemming from this key structural motif, offering insights into their potential as anticancer and enzyme-inhibiting agents. We will delve into the experimental data that underpins these findings and provide detailed protocols for the key assays employed in their evaluation, empowering researchers to navigate this promising chemical space.
The Trifluoromethyl Pyridine Moiety: A Driver of Potency and Selectivity
The presence of a trifluoromethyl (-CF3) group on the pyridine ring is not merely an incidental structural feature. It significantly alters the electronic properties of the molecule, enhancing its metabolic stability and membrane permeability. These characteristics are crucial for improving the bioavailability and efficacy of drug candidates. Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the binding affinity of the molecule to its biological target, often leading to increased potency and selectivity. Our exploration of the derivatives of this compound will highlight how modifications to this core structure modulate its biological activity, providing valuable structure-activity relationship (SAR) insights.
Comparative Analysis of In Vitro Anticancer Activity
While direct in vitro assay results for a wide range of this compound derivatives are not extensively consolidated in publicly accessible literature, we can draw valuable comparative insights from structurally related compounds. Pyridine derivatives bearing a trifluoromethylphenyl moiety have demonstrated significant potential as anticancer agents. Below is a summary of the in vitro cytotoxicity of a closely related series of pyridine-urea derivatives against the human breast adenocarcinoma cell line, MCF-7.
| Compound ID | Structure | Target Cell Line | Assay | IC50 (µM) | Reference |
| 8e | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea | MCF-7 | MTT | 0.22 (48h) | [1] |
| 8n | Structure not fully specified in abstract | MCF-7 | MTT | 1.88 (48h) | [1] |
| Doxorubicin | (Reference Drug) | MCF-7 | MTT | 1.93 (48h) | [1] |
| Sorafenib | (Reference Drug) | MCF-7 | MTT | 4.50 (48h) | [1] |
Table 1: In Vitro Cytotoxicity of Selected Pyridine-Urea Derivatives.[1]
The data clearly indicates that compound 8e , which incorporates a 4-chloro-3-(trifluoromethyl)phenyl group, exhibits sub-micromolar cytotoxicity against MCF-7 cells, being significantly more potent than the standard chemotherapeutic agent Doxorubicin.[1] This underscores the potential of the trifluoromethylphenyl pyridine scaffold in cancer drug discovery.
Enzyme Inhibition Profile: Targeting Key Signaling Pathways
The anticancer activity of many small molecules is often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Kinases are a prominent class of such targets. While specific enzyme inhibition data for derivatives of this compound is emerging, studies on related pyridine-ureas have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target.
| Compound ID | Target Enzyme | Assay Format | IC50 (µM) | Reference |
| 8b | VEGFR-2 | In Vitro Kinase Assay | 5.0 ± 1.91 | [1] |
| 8e | VEGFR-2 | In Vitro Kinase Assay | 3.93 ± 0.73 | [1] |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity.[1]
Compound 8e not only displays potent cytotoxicity but also inhibits VEGFR-2 at a micromolar concentration, suggesting that its anticancer effects may be, at least in part, mediated through the inhibition of angiogenesis.[1]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of in vitro findings, the use of standardized and well-characterized assays is paramount. Here, we provide detailed protocols for two of the most common assays used to evaluate the anticancer and enzyme-inhibiting properties of novel chemical entities.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP generated and thus the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in a suitable kinase buffer.
-
Prepare the kinase, substrate (a specific peptide for the kinase), and ATP solutions in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Concluding Remarks and Future Directions
The derivatives of this compound and structurally related compounds represent a fertile ground for the discovery of novel therapeutic agents. The in vitro data from analogous series, particularly the potent anticancer activity and kinase inhibition, strongly suggest that this chemical scaffold is worthy of further investigation. Future research should focus on the synthesis and systematic in vitro evaluation of a broader library of derivatives of the core topic compound. This will enable the elucidation of more precise structure-activity relationships and the identification of lead candidates with optimized potency and selectivity for subsequent preclinical development. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations, ensuring the generation of high-quality, reproducible data to drive these discovery efforts forward.
References
- [Placeholder for future direct reference on the topic]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]
Sources
A Comparative Guide to the Quantitative Purity Analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, a key building block in modern medicinal chemistry. We will explore a validated HPLC method, compare its performance with alternative analytical techniques, and provide the supporting experimental rationale and data to empower you in your analytical strategy.
The Critical Role of Purity in Drug Synthesis
This compound is a fluorinated pyridine derivative, a class of compounds increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. However, impurities arising from the synthesis, even in trace amounts, can alter the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1] Its wide applicability, high resolution, and sensitivity make it an ideal choice for separating and quantifying the main component from a complex mixture of potential impurities.
A Validated RP-HPLC Method for this compound
The following Reverse-Phase HPLC (RP-HPLC) method has been developed and validated for the quantitative analysis of this compound, demonstrating its suitability for routine quality control.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent hydrophobic retention for the moderately polar this compound, enabling good separation from both more polar and less polar impurities.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Rationale: The use of a formic acid modifier improves peak shape and ionization efficiency if coupled with a mass spectrometer. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
Rationale: A gradient elution is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities, while still providing good resolution of early-eluting polar impurities from the main peak.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 265 nm
-
Rationale: This wavelength corresponds to a UV absorbance maximum for the pyridine ring system, providing high sensitivity for the analyte and related impurities.
-
-
Injection Volume: 10 µL
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the described HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.[1]
Caption: Workflow for HPLC method validation.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from orthogonal methods. Here, we compare the validated HPLC method with two other powerful techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | RP-HPLC | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and hydrophobic interactions. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. | Separation based on volatility and boiling point, with mass-based detection. |
| Primary Use | Purity determination, impurity profiling, and quantification of known and unknown impurities. | Absolute purity determination without a specific reference standard for the analyte.[2][3][4][5][6] | Analysis of volatile impurities, residual solvents, and thermally stable compounds. |
| Selectivity | High, tunable through mobile phase and stationary phase chemistry. | High, based on unique chemical shifts of different protons. | Very high, especially with high-resolution mass spectrometry. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). | Very high (typically ng/mL to pg/mL). |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| LOD/LOQ | Low (ng/mL range) | Higher than HPLC | Very low (pg/mL range) |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Limitations | Requires a reference standard for quantification. May not detect non-chromophoric impurities. | Lower sensitivity than chromatographic methods. Requires a high-purity internal standard. | Not suitable for non-volatile or thermally labile compounds. |
Hypothetical Comparative Data
To illustrate the performance of these techniques, two hypothetical batches of this compound were analyzed.
| Analytical Method | Batch A Purity (%) | Batch B Purity (%) | Key Observations |
| RP-HPLC | 99.5 | 98.2 | Batch B showed two additional small impurity peaks not present in Batch A. |
| qNMR | 99.3 | 98.0 | Confirmed the overall purity difference and provided structural information on the major impurity in Batch B. |
| GC-MS | >99.9 | >99.9 | No significant volatile impurities were detected in either batch, indicating high purity with respect to volatile components. |
In-Depth Comparison and Causality
RP-HPLC: The Workhorse for Routine QC
The developed RP-HPLC method provides excellent precision and accuracy for the routine quality control of this compound. Its ability to separate a wide range of potential impurities makes it indispensable for monitoring the consistency of the manufacturing process. The use of a gradient elution ensures that both early and late-eluting impurities are detected and quantified.
Quantitative NMR (qNMR): An Orthogonal Approach to Absolute Purity
qNMR offers a distinct advantage in its ability to determine absolute purity without the need for a specific reference standard of the analyte.[2][3][4][5][6] This is particularly valuable during early-stage development when a fully characterized reference standard may not be available. The principle of qNMR relies on the direct relationship between the integrated area of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. While less sensitive than HPLC, qNMR provides an invaluable orthogonal confirmation of purity and can help identify and quantify impurities that may not be UV-active and thus missed by HPLC.
GC-MS: Targeting Volatile Impurities
Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would be the method of choice for detecting and quantifying residual solvents from the synthesis or volatile by-products. The high resolution of capillary GC columns combined with the specificity of a mass spectrometer allows for the confident identification and quantification of trace-level volatile impurities. However, its applicability is limited to thermally stable and volatile compounds.
Experimental Workflow Comparison
The following diagram illustrates the distinct experimental workflows for each of the discussed analytical techniques.
Caption: Comparison of analytical workflows.
Conclusion: A Multi-faceted Approach to Purity Assessment
The quantitative analysis of this compound by RP-HPLC provides a robust, reliable, and sensitive method for routine quality control. However, a comprehensive understanding of a pharmaceutical intermediate's purity profile is best achieved through a multi-faceted approach. The use of orthogonal techniques such as qNMR for absolute purity determination and GC-MS for volatile impurity analysis provides a more complete and self-validating system. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound analytical strategy that ensures the quality and safety of their products.
References
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
-
Determining and reporting purity of organic molecules: Why qNMR. (2013). Magnetic Resonance in Chemistry. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS. (2015). Journal of Chromatography B. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical building blocks is paramount. This guide provides an in-depth technical analysis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, cross-reference experimental data with published literature, and offer a comparative perspective against its structural isomers and non-fluorinated analogs.
Introduction: The Significance of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability, making it a privileged moiety in drug discovery.[1] Pyridine scaffolds are also ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and their versatile reactivity.[1] The combination of these two structural features in molecules like this compound makes them valuable synthons for the development of novel bioactive compounds and functional materials.
Synthesis of this compound: A Plausible Experimental Protocol
A likely precursor for this synthesis is 2-bromo-6-(trifluoromethyl)pyridine. The synthesis would proceed via a Grignard reaction followed by acylation.
Proposed Experimental Protocol:
Materials:
-
2-bromo-6-(trifluoromethyl)pyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N-Dimethylacetamide
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromo-6-(trifluoromethyl)pyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (6-(trifluoromethyl)pyridin-2-yl)magnesium bromide. Gentle heating may be required to initiate the reaction.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N,N-dimethylacetamide in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
This proposed synthesis leverages a well-established and robust chemical transformation, offering a high probability of success for obtaining the target compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data and Physical Properties: A Comparative Analysis
While experimental data for this compound is not extensively published, we can predict its spectral characteristics and compare them to its isomers and the non-fluorinated parent compound, 2-acetylpyridine.
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | IR (cm-1) | Mass Spec (m/z) | Melting/Boiling Point |
| This compound | Predicted: Aromatic protons (δ 7.5-8.5), Acetyl protons (δ ~2.7) | Predicted: C=O (~198), CF3 (~122, q), Aromatic carbons (120-155) | Predicted: C=O (~1700), C-F (~1100-1300) | Predicted: [M]+ 189 | Not Reported |
| 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone [2] | 9.26 (br s, 1H), 8.43 (br d, J=5.6 Hz, 1H), 7.83 (br d, J=7.2 Hz, 1H), 2.71 (s, 3H) | Not Reported | Not Reported | Not Reported | Not Reported |
| 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone [3] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-Acetylpyridine [4] | Aromatic protons (δ 7.4-8.7), Acetyl protons (δ ~2.7) | Reported values vary[5] | C=O (~1700) | [M]+ 121 | 8-10 °C (mp), 188-189 °C (bp)[4] |
Key Spectroscopic Insights:
-
1H NMR: The presence of the electron-withdrawing trifluoromethyl group is expected to shift the signals of the pyridine ring protons downfield compared to 2-acetylpyridine. The coupling patterns will be indicative of the substitution pattern.
-
13C NMR: The carbonyl carbon signal is expected in the typical range for ketones. A key feature will be the quartet for the CF3 carbon due to coupling with the three fluorine atoms.
-
IR Spectroscopy: A strong absorption band around 1700 cm-1 corresponding to the carbonyl stretch is expected. Strong C-F stretching bands will also be present in the 1100-1300 cm-1 region.
-
Mass Spectrometry: The molecular ion peak at m/z 189 would be expected. Fragmentation patterns would likely involve the loss of the acetyl group and potentially the trifluoromethyl group.
Comparative Data Flowchart
Caption: Framework for comparative analysis of the target compound.
Conclusion and Future Outlook
This compound represents a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical research. While detailed experimental data is still emerging, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related analogs. Further research to fully elucidate its properties and reactivity will undoubtedly expand its utility and contribute to the development of new technologies and therapeutics. The comparative framework presented here should serve as a useful tool for researchers in designing experiments and interpreting results in the context of related chemical structures.
References
-
Tsukamoto, Y., & Nakamura, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–266. [Link][1]
-
Şengül, A., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1695. [Link][6]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-_Trifluoromethyl_pyridin-2-yl_ethan-1-one]([Link]3]
-
Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. [7]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][8][9]
-
Zambon Group S.p.A. (2012). EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. [10]
-
The Royal Society of Chemistry. (2016). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - Supporting Information. [Link][11]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link][12]
-
Alza Awad, M. N. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. [13]
-
American Elements. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. Retrieved from [Link][14]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][16]
-
Rashid, H. U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 743-749. [Link][5][17]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link][18]
-
NIST. (n.d.). Ethanone, 1-(2-furanyl)-. NIST Chemistry WebBook. Retrieved from [Link][19]
-
NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link][21]
-
Lonza AG. (2000). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. [22]
-
PubChem. (n.d.). 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link][23]
-
NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link][24]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link][25]
-
PubMed. (2008). DFT Calculations of 1H and 13C NMR Chemical Shifts in Transition Metal Hydrides. [Link][26]
-
Columbia University. (n.d.). Table of Characteristic IR Absorptions. [Link][27]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][28]
-
Shanghai Yongkai Chemical Co., Ltd. (n.d.). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Retrieved from [Link][29]
-
PubChem. (n.d.). 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyridin-3-yl]methoxy]-1H-indol-3-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link][30]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone | 358780-14-0 [chemicalbook.com]
- 3. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 14. americanelements.com [americanelements.com]
- 15. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Ethanone, 1-(2-furanyl)- [webbook.nist.gov]
- 20. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. patents.justia.com [patents.justia.com]
- 23. 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one | C8H6F3NO | CID 53403137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]
- 25. web.pdx.edu [web.pdx.edu]
- 26. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. uanlch.vscht.cz [uanlch.vscht.cz]
- 28. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 29. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]
- 30. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a deep-seated commitment to a culture of safety.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a halogenated organic compound with the following hazard classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]
Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic compound .[2] This classification is critical for waste segregation, as disposal routes and costs for halogenated waste streams often differ from non-halogenated ones.[3]
Safety and Handling Precautions
| Precaution Category | Specific Requirement | Rationale |
| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4] | To minimize inhalation of vapors or dust and prevent respiratory irritation. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] | To prevent eye contact, which can cause serious irritation.[1] |
| Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5][7] | To prevent skin contact, which can cause irritation.[1] | |
| Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5][8] | To protect against accidental splashes and spills. | |
| Personal Hygiene | Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the laboratory.[1][10] Contaminated clothing should be removed and laundered before reuse.[5] | To prevent accidental ingestion and cross-contamination. |
Waste Segregation: The First Step in Proper Disposal
The foundational principle of chemical waste management is proper segregation at the source. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
dot
Caption: Decision workflow for segregating waste at the point of generation.
-
Identify the Waste Stream : this compound is a halogenated organic solid.
-
Segregate : This compound and its contaminated materials must be disposed of in a designated Halogenated Organic Waste container.[2]
-
Avoid Mixing :
Step-by-Step Disposal Protocol
This protocol details the process from the point of waste generation to its final removal from the laboratory.
Step 1: Container Selection and Preparation
Proper containment is crucial to prevent leaks and ensure safety.
-
Select a Compatible Container : Use a container made of material that does not react with the chemical, such as polyethylene or glass. The container must have a secure, leak-proof screw cap.[11][13]
-
Check Container Integrity : Ensure the container is free from damage, cracks, or deterioration.[13]
-
Initial Labeling : As soon as the first drop of waste is added, the container must be labeled.
Step 2: Waste Accumulation and Labeling
Waste is typically first collected in the lab in a "Satellite Accumulation Area" (SAA). An SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][14]
-
Labeling : The waste container label must, at a minimum, include:
-
Keep Container Closed : The waste container must be securely closed at all times, except when adding waste.[11][15] This prevents the release of vapors and protects against spills.
-
Filling Level : Do not fill the container to more than 90% of its capacity to allow for expansion.[11][16]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent spills from spreading.[16]
dot
Caption: Step-by-step process from waste generation to final disposal.
Step 3: Managing Spills and Decontamination
Accidents can happen, and a prepared response is critical.
-
Minor Spills :
-
Alert personnel in the immediate area.[17]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[5]
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[9][18]
-
Clean the spill area with soap and water, collecting the washings for disposal as hazardous waste.[17]
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.[17]
-
-
Decontamination : Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical. Disposable items (e.g., contaminated paper towels, gloves) must be placed in the solid hazardous waste container.
Step 4: Arranging for Final Disposal
Once the waste container is full, it must be removed from the laboratory in a timely manner.
-
Request Pickup : Follow your institution's specific procedures for having hazardous waste collected by the EHS department. This may involve an online request form or a direct call.
-
Transfer to CAA : The EHS department will transport the waste from the laboratory's SAA to a Central Accumulation Area (CAA), where it is stored for a limited time before being picked up by a licensed disposal vendor.[14]
-
Licensed Disposal : Final disposal must be conducted by a licensed and approved hazardous waste disposal facility.[7][16] For halogenated organic compounds, the most common disposal method is high-temperature incineration. This process ensures the complete destruction of the chemical, preventing its release into the environment.
Adherence to these procedures is not just a matter of regulatory compliance but a reflection of our professional responsibility. By managing chemical waste with diligence and foresight, we uphold the integrity of our research and ensure a safe and sustainable scientific enterprise.
References
- 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone Safety Data Sheet. (2022). CymitQuimica.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. (2023). Apollo Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. (n.d.). Cole-Parmer.
- Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. (2025). ChemicalBook.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- MATERIAL SAFETY DATA SHEET - 1-(6-METHYLPYRIDINE-3-YL)-2-[(4-METHYLSULFONYL)PHENYL]ETHANONE. (n.d.). Scimplify.
- Pyridine trifluoroacetate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA.
- Safety Data Sheet - this compound. (2024). Fluorochem.
- SAFETY DATA SHEET - 1-Methylpyridine-2-one. (2024). Sigma-Aldrich.
- Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets. (n.d.). Echemi.
- Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
- SAFETY DATA SHEET - 1,1,1-Trifluoro-2,4-pentanedione. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluoropyridine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE. (n.d.). Shanghai Canbi Pharma Ltd..
- Safety Data Sheet - 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one. (2024). Fluorochem.
- SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. (2018). Acros PharmaTech Limited.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
- Organic Solvents. (n.d.). Cornell EHS.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. canbipharm.com [canbipharm.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. cdn.scimplify.com [cdn.scimplify.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. echemi.com [echemi.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
Hazard Assessment: Understanding the Risks
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 944904-58-9) is a halogenated pyridinyl ketone that presents several potential hazards.[1][2] A thorough risk assessment is the foundational step before any handling procedure. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5][6] Prolonged contact may lead to dermatitis.[7][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][6][9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][5][6] Inhalation of vapors or dust can lead to irritation of the respiratory tract.[9]
Given its trifluoromethyl group, thermal decomposition may produce highly toxic fumes, including hydrogen fluoride (HF).[10] Therefore, all handling procedures must be designed to mitigate these risks through engineering controls and appropriate PPE.
Core PPE Requirements: The Non-Negotiable Baseline
For any procedure involving this compound, the following PPE represents the mandatory minimum. This baseline protocol is designed to protect against unforeseen splashes, spills, and incidental contact.
-
Eye and Face Protection:
-
Safety Goggles: At a minimum, snug-fitting, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[11][12]
-
Face Shield: For any task involving the transfer of liquids, heating, or potential for splashing, a full-face shield must be worn over the safety goggles.[11][13] This provides a critical secondary barrier for the entire face.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for protection against a wide range of chemicals.[11] However, for prolonged contact or handling of significant quantities, it is crucial to consult the glove manufacturer’s compatibility data. Always inspect gloves for tears or pinholes before use.[12] Double-gloving can provide additional protection during high-risk procedures.
-
-
Body Protection:
-
Footwear:
-
Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory at all times.[11]
-
Operational Plan: Scaling PPE to Match the Task
The level of PPE must be escalated based on the specific procedure and the potential for exposure. The principle is simple: as the risk of aerosolization, splashing, or contamination increases, so does the level of protection.
| Task / Scenario | Required Engineering Control | Minimum PPE Ensemble |
| Low Risk: Handling sealed containers, visual inspection. | Standard laboratory ventilation. | Core PPE (Safety Goggles, Nitrile Gloves, Lab Coat). |
| Moderate Risk: Weighing solids, preparing solutions (<100 mL), small-scale transfers. | Certified Chemical Fume Hood. | Core PPE + Face Shield over goggles, Chemical-Resistant Apron. |
| High Risk: Large-scale solution preparation (>100 mL), heating, sonicating, potential for dust/aerosol generation. | Certified Chemical Fume Hood. | Core PPE + Face Shield over goggles, Chemical-Resistant Coveralls, Respiratory Protection (see below). |
Respiratory Protection: A Critical Consideration
Respiratory protection is essential when engineering controls cannot guarantee that exposure will be kept below acceptable limits, particularly when handling the solid form which can become airborne, or when heating solutions.
-
When to Use: A respirator is required if you are working outside of a fume hood (not recommended), if there is a risk of generating dust or aerosols, or in the event of a spill.[13]
-
What to Use: Use a NIOSH-approved air-purifying respirator.[15] For this class of compound, a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is recommended to provide both respiratory and eye protection.[5][12] A fit test is mandatory before using any tight-fitting respirator for the first time.[13]
Procedural Guidance: Donning, Doffing, and Disposal
The integrity of your protection depends on the correct procedure for putting on and taking off PPE to avoid cross-contamination.
Step-by-Step Donning & Doffing Protocol
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on inner gloves (if double-gloving).
-
Put on lab coat or coveralls.
-
Put on respirator (if required) and perform a seal check.
-
Put on safety goggles and face shield.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to remove the most contaminated items first.
-
Remove outer gloves.
-
Remove lab coat or coveralls, turning it inside out as you remove it.
-
Wash hands.
-
Remove face shield and goggles.
-
Remove respirator (if worn).
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collection: Place all contaminated items (gloves, disposable aprons/coveralls, bench paper) into a designated, clearly labeled hazardous waste container.[1]
-
Waste Stream: This compound is a halogenated organic substance. The waste container should be labeled "Halogenated Organic Waste - Solid".[16] Do not mix with non-halogenated waste.[16]
-
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12][16] Never dispose of contaminated PPE in the regular trash.[16]
Visual Workflow: PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal workflow.
Caption: PPE selection and disposal workflow for this compound.
References
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BLD Pharm. Safety Data Sheet for this compound.
- Sigma-Aldrich. Safety Data Sheet.
- CHEMM. Personal Protective Equipment (PPE).
- Trimaco. Essential Chemical PPE. (2023-09-08).
- Key Organics. Safety Data Sheet.
- PSEP. Personal Protection for the Applicator and Worker Module.
- Fisher Scientific. Safety Data Sheet for 1,1,1-Trifluoro-2,4-pentanedione.
- Cole-Parmer. Material Safety Data Sheet for 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.
- Fisher Scientific. Safety Data Sheet for 2-Fluoropyridine.
- Scimplify. Material Safety Data Sheet.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27).
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02).
- Echemi. Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.
- CymitQuimica. 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone Safety Data Sheet. (2022-05-16).
- Fluorochem. Safety Data Sheet for 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one. (2024-12-19).
- BLDpharm. This compound.
- Wikipedia. Trifluoromethylation.
- Organic Syntheses. Working with Hazardous Chemicals. (2007-02-08).
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2025-08-06).
- Royal Society of Chemistry. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 944904-58-9|this compound|BLD Pharm [bldpharm.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. keyorganics.net [keyorganics.net]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. trimaco.com [trimaco.com]
- 12. cdn.scimplify.com [cdn.scimplify.com]
- 13. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 14. sams-solutions.com [sams-solutions.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
